Product packaging for DL-erythro-Dihydrosphingosine(Cat. No.:CAS No. 6036-76-6)

DL-erythro-Dihydrosphingosine

Cat. No.: B3427575
CAS No.: 6036-76-6
M. Wt: 301.5 g/mol
InChI Key: OTKJDMGTUTTYMP-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Erythro-dihydrosphingosine is an amino alcohol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H39NO2 B3427575 DL-erythro-Dihydrosphingosine CAS No. 6036-76-6

Properties

IUPAC Name

(2R,3S)-2-aminooctadecane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKJDMGTUTTYMP-MSOLQXFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@@H]([C@@H](CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017398
Record name DL-Erythro-Dihydrosphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3102-56-5, 6036-76-6
Record name rel-(2R,3S)-2-Amino-1,3-octadecanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3102-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3S)-2-Amino-1,3-octadecanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6036-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Erythro-Dihydrosphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Role of DL-erythro-Dihydrosphingosine in De Novo Ceramide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides are central bioactive sphingolipids that regulate critical cellular processes, including apoptosis, cell cycle arrest, and inflammation. The de novo synthesis pathway is a primary source of cellular ceramides, originating from the condensation of serine and palmitoyl-CoA. This technical guide provides an in-depth examination of DL-erythro-dihydrosphingosine (also known as sphinganine), a pivotal intermediate in this pathway. We will elucidate its function as a substrate for ceramide synthases, differentiate its role from its pharmacologically active stereoisomer, L-threo-dihydrosphingosine (Safingol), and detail the downstream signaling consequences of ceramide production. This document includes quantitative data on related pathway modulators, detailed experimental protocols for studying ceramide-dependent processes, and pathway visualizations to facilitate a comprehensive understanding for researchers and drug development professionals.

The De Novo Pathway of Ceramide Synthesis

Ceramide can be generated through three main pathways: the de novo pathway, the sphingomyelinase pathway, and the salvage pathway.[1][2] The de novo synthesis of ceramide is a fundamental cellular process that occurs on the cytosolic face of the endoplasmic reticulum (ER).[1][3] It begins with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT).[4][5] The product, 3-ketosphinganine, is rapidly reduced by 3-ketosphinganine reductase to form This compound (sphinganine) .[5][6] This molecule serves as the direct precursor for the next crucial step, where one of six ceramide synthase enzymes (CerS1-6) acylates the sphinganine backbone with a fatty acyl-CoA of a specific chain length to produce dihydroceramide.[7][8] Finally, dihydroceramide desaturase introduces a 4,5-trans double bond into the sphingoid base backbone, completing the synthesis of ceramide.[5][9]

de_novo_ceramide_synthesis cluster_ER Endoplasmic Reticulum serine L-Serine + Palmitoyl-CoA keto 3-Ketosphinganine serine->keto SPT serine:e->keto:w dhs DL-erythro- Dihydrosphingosine (Sphinganine) keto->dhs 3-KSR keto:e->dhs:w dhc Dihydroceramide dhs->dhc CerS1-6 dhs:e->dhc:w cer Ceramide dhc->cer DES1 dhc:e->cer:w downstream Apoptosis, Cell Cycle Arrest cer->downstream Signaling e1 Serine Palmitoyltransferase e2 3-Ketosphinganine Reductase e3 Ceramide Synthase e4 Dihydroceramide Desaturase

Caption: The de novo ceramide synthesis pathway in the endoplasmic reticulum.

The Core Function of this compound

The primary role of this compound in de novo ceramide synthesis is to serve as the essential sphingoid base substrate for the family of ceramide synthase (CerS) enzymes.[8] Naturally occurring sphingolipids predominantly feature the D-erythro (2S, 3R) stereochemical configuration, and CerS enzymes exhibit a strong preference for this isomer.[8][9] The six distinct CerS isoforms (CerS1-6) are responsible for creating the diversity of ceramide species by utilizing different fatty acyl-CoA substrates, which ultimately dictates the biological function of the resulting ceramide molecule.[7][10]

It is critical to distinguish the biological role of D-erythro-dihydrosphingosine from its synthetic L-threo stereoisomer, Safingol . While the former is a metabolic intermediate, Safingol functions as a pharmacological agent. It is recognized as a potent inhibitor of Protein Kinase C (PKC) and has also been investigated as a putative inhibitor of sphingosine kinase (SphK).[11][12][13] Safingol's mechanisms of action, which include inducing autophagy and potentiating the effects of chemotherapy, are distinct from the substrate role of its natural stereoisomer.[11][14]

Downstream Signaling of Ceramide

The accumulation of ceramide, the end-product of the de novo pathway, triggers potent downstream signaling cascades that influence cell fate. Ceramide acts as a lipid second messenger, mediating cellular responses such as differentiation, senescence, cell cycle arrest, and apoptosis.[7][15]

One of the key pathways influenced by ceramide involves cell cycle regulation. Ceramide accumulation can lead to G0/G1 cell cycle arrest.[16] This is achieved through the modulation of several key proteins. For instance, ceramide has been shown to increase the expression of the cyclin-dependent kinase inhibitor p21 and decrease the expression of cyclin D1 and CDK7.[15] This halt in cell cycle progression is a critical mechanism for its anti-proliferative effects, particularly in cancer biology.[15][17]

ceramide_signaling cluster_effects Cell Cycle Regulation cer Ceramide Accumulation p21 p21 Expression ↑ cer->p21 cyclinD1 Cyclin D1 Expression ↓ cer->cyclinD1 cdk7 CDK7 Expression ↓ cer->cdk7 arrest G1 Phase Arrest p21->arrest cyclinD1->arrest cdk7->arrest

Caption: Simplified signaling cascade for ceramide-induced cell cycle arrest.

Quantitative Data on Pathway Modulators

While this compound is a substrate, its L-threo isomer, Safingol, has been studied for its inhibitory effects. The following tables summarize key quantitative data from preclinical and clinical investigations of Safingol.

Table 1: In Vitro Cytotoxicity of Safingol in Human Cancer Cell Lines [13]

Cell LineCancer TypeIC₅₀ (µM)
MDA-MB-231Breast3.4
JIMT-1Breast1.8
MCF-7Breast9.5
SKOV-3Ovarian0.73

Table 2: Pharmacokinetic and Dosing Data from Phase I Clinical Trial of Safingol with Cisplatin [11][18]

ParameterValueNotes
DrugSafingol (L-threo-dihydrosphingosine)Administered as an intravenous emulsion.
Maximum Tolerated Dose (MTD)840 mg/m²In combination with Cisplatin (60 mg/m²).
Dosing ScheduleEvery 3 weeksSafingol administered over 120 minutes.
Peak Plasma Concentration (at MTD)> 20 µM
Sustained Plasma Concentration (at MTD)≥ 5 µMMaintained for 4 hours.
Dose-Limiting Toxicity (DLT)Hepatic enzyme elevationReversible.

Experimental Protocols

Protocol: In Vitro Dihydroceramide Desaturase Activity Assay

This protocol is adapted from Michel et al. (1997) and measures the final step in de novo ceramide synthesis, which directly follows the incorporation of dihydrosphingosine.[9]

Objective: To measure the conversion of N-octanoyl-D-erythro-sphinganine (a dihydroceramide) to N-octanoyl-D-erythro-sphingosine (a ceramide) in a microsomal preparation.

Materials:

  • Rat liver microsomes

  • N-[1-¹⁴C]octanoyl-D-erythro-sphinganine (Substrate)

  • NADH or NADPH

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium phosphate buffer (pH 7.4)

  • Chloroform/Methanol (1:2 and 2:1, v/v)

  • High-Performance Thin-Layer Chromatography (HPTLC) plates

  • Scintillation counter

Methodology:

  • Reaction Mixture Preparation: In a glass tube, prepare the reaction mixture containing potassium phosphate buffer, BSA, and the desired concentration of NADH or NADPH.

  • Substrate Addition: Add the radiolabeled substrate, N-[1-¹⁴C]octanoyl-D-erythro-sphinganine, to the reaction mixture. The substrate should be solubilized in a suitable vehicle like ethanol.

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of rat liver microsomal protein. The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes with gentle shaking.

  • Reaction Termination & Lipid Extraction: Stop the reaction by adding 0.8 mL of chloroform/methanol (1:2, v/v). Vortex thoroughly. Add 0.25 mL of chloroform and 0.25 mL of water to induce phase separation. Centrifuge to pellet the protein and separate the phases.

  • Lipid Analysis: Collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen.

  • Chromatography: Resuspend the lipid extract in a small volume of chloroform/methanol and spot it onto an HPTLC plate. Develop the plate using a suitable solvent system (e.g., chloroform/methanol/acetic acid).

  • Quantification: Visualize the separated lipids using autoradiography or a phosphorimager. Scrape the spots corresponding to the substrate (dihydroceramide) and the product (ceramide) into separate scintillation vials.

  • Data Analysis: Quantify the radioactivity in each vial using a scintillation counter. Calculate the percentage conversion of dihydroceramide to ceramide to determine enzyme activity.

Protocol: Induction and Analysis of Apoptosis via Exogenous Ceramide

This protocol illustrates how to study the downstream biological effects of ceramide accumulation in a cell culture model, adapted from the methods described by Taha et al. (2021).

Objective: To induce apoptosis in a cell line (e.g., HL-60) using a cell-permeable short-chain ceramide and to quantify cell death.

Materials:

  • HL-60 cells (or other suitable cell line)

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

  • N-Hexanoyl-D-erythro-sphingosine (C6-Ceramide)

  • Ethanol (for stock solution)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

  • Flow Cytometer

Methodology:

  • Cell Seeding: Seed HL-60 cells at a density of 3 x 10⁵ cells/mL in culture dishes with RPMI 1640 medium containing a reduced serum concentration (e.g., 2% FBS) to minimize interference.

  • Ceramide Treatment: Prepare a stock solution of C6-Ceramide in ethanol. Dilute the stock solution directly into the culture medium to achieve the desired final concentrations (e.g., 5, 10, 20 µM). Include a vehicle control (ethanol alone).

  • Incubation: Incubate the cells for a specified time course (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by centrifugation.

  • Staining for Apoptosis:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and 7-AAD (or PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

  • Data Interpretation:

    • Live cells: Annexin V-negative and 7-AAD-negative.

    • Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

    • Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by ceramide treatment.

experimental_workflow start Seed Cells (e.g., HL-60) treat Treat with C6-Ceramide and Vehicle Control start->treat incubate Incubate (e.g., 24 hours) treat->incubate harvest Harvest Cells incubate->harvest stain Stain with Annexin V-FITC and 7-AAD harvest->stain analyze Flow Cytometry Analysis stain->analyze end Quantify Apoptosis (Early vs. Late) analyze->end

References

The Pivotal Role of Sphinganine as a Precursor in Complex Sphingolipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a diverse and critical class of lipids that function not only as structural components of cellular membranes but also as bioactive molecules involved in a myriad of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2][3] The metabolic pathways of sphingolipids are complex and interconnected, with sphinganine (also known as dihydrosphingosine) serving as a foundational precursor for the de novo synthesis of most complex sphingolipids.[1][3][4] Understanding the enzymatic conversion of sphinganine and the subsequent metabolic flux is paramount for elucidating the roles of sphingolipids in health and disease, and for the development of novel therapeutic agents targeting this pathway.[5][6] This guide provides an in-depth technical overview of the function of sphinganine, presenting quantitative data, detailed experimental protocols, and visual representations of the core metabolic pathways.

De Novo Sphingolipid Biosynthesis: The Genesis of Sphinganine

The de novo synthesis of sphingolipids is initiated in the endoplasmic reticulum (ER).[1] The process begins with the condensation of the amino acid L-serine and palmitoyl-CoA, a reaction catalyzed by the rate-limiting enzyme, serine palmitoyltransferase (SPT).[7][8][9] This initial step yields 3-ketosphinganine, which is then rapidly reduced by 3-ketosphinganine reductase to form sphinganine (dihydrosphingosine).[6][10][11] Sphinganine is the first stable, long-chain base intermediate in this pathway and serves as the central backbone for the subsequent synthesis of a vast array of complex sphingolipids.[6]

Enzymatic Conversion of Sphinganine to Complex Sphingolipids

Once synthesized, sphinganine is primarily metabolized through two key enzymatic steps that occur on the cytosolic face of the ER.[3]

N-Acylation by Ceramide Synthases (CerS)

The amino group of sphinganine is acylated by one of six distinct ceramide synthase (CerS) enzymes in mammals (CerS1-6).[3][10][12] This reaction attaches a fatty acyl-CoA to the sphinganine backbone, forming dihydroceramide.[11] A critical feature of the CerS family is their high specificity for fatty acyl-CoAs of varying chain lengths, which is a primary determinant of the structural and functional diversity of the resulting ceramides and downstream complex sphingolipids.[10][12][13]

Desaturation by Dihydroceramide Desaturase (DES1)

Following N-acylation, dihydroceramide is acted upon by dihydroceramide desaturase (DES1). This enzyme introduces a critical 4,5-trans double bond into the sphinganine backbone of dihydroceramide, converting it to ceramide.[5][11][14][15] Ceramide is a central hub in sphingolipid metabolism, from which a multitude of complex sphingolipids are synthesized.[1][2][3]

Quantitative Data on Sphinganine Metabolism

The following tables summarize key quantitative data related to the enzymes that metabolize sphinganine and the cellular concentrations of these lipids.

Table 1: Kinetic Parameters of Key Enzymes in Sphinganine Metabolism

EnzymeSubstrate(s)Organism/SystemKmVmaxReference(s)
Ceramide Synthases (CerS1-6)SphinganineMammalian (overexpressed)2 - 5 µMNot specified[10]
Dihydroceramide Desaturase (DES1)C8-dihydroceramideRat liver microsomesNot specifiedNot specified[14]
Dihydroceramide Desaturase (DES1)NADHRat liver microsomesNot specifiedNot specified[14]

Data for Vmax were not consistently available in the reviewed literature.

Table 2: Illustrative Cellular and Tissue Concentrations of Sphinganine and Related Sphingolipids

SphingolipidCell/Tissue TypeConditionConcentrationReference(s)
SphinganineCerS2 knockout mouse liver-Up to 50-fold increase vs. wild type[12]
SphinganinePrimary rat hepatocytesPalmitate-induced insulin resistance~12 pmol/mg protein[2]
Ceramide (total)Primary rat hepatocytesControl~300 pmol/mg protein[2]
SphingosineFemale rat serum-805 ± 549 ng/mL[16]
SphingosineMale rat serum-75 ± 40 ng/mL[16]
SphingomyelinHuman plasma-~90% of total sphingolipids[17]

Note: These values are illustrative and can vary significantly based on the cell type, physiological state, and analytical methodology.

Downstream Complex Sphingolipids

Ceramide, formed from the sphinganine backbone, is transported from the ER to the Golgi apparatus where it serves as the precursor for the synthesis of more complex sphingolipids.[1][7] The major classes include:

  • Sphingomyelins: Synthesized by the transfer of a phosphocholine headgroup to ceramide. Sphingomyelins are abundant in the plasma membrane and myelin sheaths.[7][17]

  • Glycosphingolipids (GSLs): A highly diverse group formed by the addition of one or more sugar residues to ceramide. The simplest is glucosylceramide, which can be further elongated to form lactosylceramides, globosides, and gangliosides.[7][18]

  • Ceramide-1-phosphate (C1P): Formed by the phosphorylation of ceramide by ceramide kinase.[19]

Signaling Pathways and Therapeutic Implications

The metabolites originating from sphinganine, particularly ceramide and its downstream products like sphingosine-1-phosphate (S1P), are potent signaling molecules.[1][19] The balance between pro-apoptotic ceramides and pro-survival S1P, often termed the "sphingolipid rheostat," is crucial for determining cell fate.[19] Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including cancer, neurodegenerative disorders, diabetes, and inflammatory conditions.[1][6] Consequently, the enzymes of this pathway, such as serine palmitoyltransferase and ceramide synthases, are attractive targets for drug development.[5][6][20]

Visualizations of Pathways and Workflows

Diagram 1: De Novo Sphingolipid Biosynthesis Pathway

Caption: De novo synthesis of complex sphingolipids from sphinganine.

Diagram 2: Experimental Workflow for Sphingolipid Analysis

Workflow Sample Cells or Tissue Sample Homogenize Homogenization & Spiking with Internal Standards Sample->Homogenize Extraction Lipid Extraction (e.g., Bligh & Dyer) Homogenize->Extraction Drydown Evaporation of Solvent Extraction->Drydown Reconstitute Reconstitution in LC-MS Grade Solvent Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for quantitative sphingolipid analysis.

Experimental Protocols

Protocol for Sphingolipid Extraction from Cultured Cells

This protocol is adapted from established methods such as the Bligh and Dyer procedure.[4][21][22]

  • Cell Harvesting: Aspirate the culture medium and wash cells (e.g., ~5 million cells) with ice-cold phosphate-buffered saline (PBS).[23] Scrape cells into a new tube or lyse directly on the plate. Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Internal Standard Spiking: To the cell pellet, add a known amount of an internal standard cocktail containing non-endogenous sphingolipid species (e.g., C17-sphinganine, C12-ceramide).[23][24] This is crucial for accurate quantification.

  • Single-Phase Extraction: Add a mixture of chloroform:methanol:water to the sample to create a single-phase solution (a common starting ratio is 1:2:0.8, v/v/v).[22] For example, for a 100 µL sample, add 300 µL methanol and 150 µL chloroform.

  • Homogenization: Vigorously vortex or sonicate the sample to ensure complete cell lysis and lipid solubilization.[24]

  • Incubation: Incubate the mixture at an elevated temperature (e.g., 48°C) for an extended period (e.g., overnight) to enhance extraction efficiency.[22]

  • Phase Separation: After incubation, add chloroform and water to the single-phase mixture to induce phase separation (final ratio of chloroform:methanol:water of approximately 2:2:1.8).[4] Centrifuge at low speed (e.g., 1,000 x g for 10 minutes) to separate the phases.

  • Collection of Lipid Phase: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas or using a vacuum concentrator.[25]

  • Storage: Store the dried lipid extract at -20°C or -80°C until analysis.[21]

Protocol for LC-MS/MS Analysis of Sphingolipids

This protocol provides a general framework for the quantitative analysis of sphinganine and its derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][18][26]

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent, typically the initial mobile phase of the LC gradient (e.g., a mixture of methanol, acetonitrile, and water with additives like formic acid and ammonium formate).[23][26] Sonicate and centrifuge the sample to remove any insoluble debris before transferring the supernatant to an autosampler vial.[22]

  • Chromatographic Separation (HPLC/UPLC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 10 cm) is commonly used to separate sphingolipids based on the length and saturation of their acyl chains.[18][23]

    • Mobile Phase: A binary solvent system is typically employed. For example:

      • Mobile Phase A: Acetonitrile/Water (60:40) with 0.1% formic acid and 5 mM ammonium formate.[23]

      • Mobile Phase B: Isopropanol/Methanol (90:10) with 0.1% formic acid and 5 mM ammonium formate.[23]

    • Gradient Elution: A gradient from a more polar to a less polar mobile phase is used to elute the different sphingolipid classes. A typical run time is 4-10 minutes per sample.[24][26]

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of sphinganine, ceramides, and sphingomyelins.[26]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion (the molecular weight of the target lipid) and a specific product ion (a characteristic fragment) for each analyte and internal standard.[24][25]

    • MRM Transitions:

      • For sphingoid bases (like sphinganine and sphingosine), the product ion often corresponds to the loss of water molecules.[26]

      • For ceramides and more complex sphingolipids, a common and specific product ion is m/z 264.3, which corresponds to the sphingosine backbone after the loss of the fatty acyl chain and headgroup.[25]

  • Data Analysis and Quantification:

    • Peak areas for each endogenous sphingolipid and its corresponding internal standard are integrated.

    • A calibration curve is generated using known concentrations of authentic standards.

    • The concentration of each analyte in the sample is calculated by comparing its peak area ratio to the internal standard against the calibration curve. The final concentration is typically normalized to the initial amount of protein, DNA, or cell number.[23]

Conclusion

Sphinganine stands as the gatekeeper to the vast and complex world of sphingolipids. Its synthesis and subsequent conversion into dihydroceramides and ceramides are tightly regulated processes that dictate the cellular repertoire of these essential lipids. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively explore the metabolic flux through this pathway. A deeper understanding of sphinganine metabolism will continue to unveil new insights into the fundamental roles of sphingolipids in cellular physiology and pathology, paving the way for innovative diagnostic and therapeutic strategies in a wide range of human diseases.

References

In-Depth Technical Guide: Cellular Signaling Pathways and DL-erythro-Dihydrosphingosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-erythro-Dihydrosphingosine, a stereoisomer of sphinganine, is a sphingolipid intermediate. While the broader class of sphingolipids, including sphingosine and its derivatives, are potent modulators of numerous cellular signaling pathways, extensive research has demonstrated that the DL-erythro stereoisomer of dihydrosphingosine is notably less active in several key biological processes. This technical guide provides a comprehensive overview of the known interactions—and lack thereof—of this compound with critical cellular signaling cascades, presents comparative data with its more active stereoisomers, and offers detailed experimental protocols for the investigation of sphingolipid effects on cellular functions.

Introduction to Dihydrosphingosine and Stereoisomerism

Dihydrosphingosine (sphinganine) is a crucial biosynthetic precursor to sphingosine and, subsequently, to more complex sphingolipids like ceramides, sphingomyelin, and glycosphingolipids. These molecules are not only structural components of cell membranes but also pivotal signaling molecules regulating cell fate decisions, including proliferation, differentiation, apoptosis, and migration. The biological activity of sphingoid bases is highly dependent on their stereochemistry. This compound represents a racemic mixture of the D-erythro and L-erythro isomers.

Modulation of Key Cellular Signaling Pathways

Contrary to other sphingolipid stereoisomers, this compound has been found to be largely inactive in modulating some of the most well-characterized signaling pathways.

Apoptosis and MAPK Signaling

Studies investigating the role of sphingosine and its analogs in apoptosis have highlighted a distinct lack of activity for this compound. In comparative studies with D-erythro-sphingosine and L-threo-sphingosine, this compound was found to be "totally inactive" in inducing apoptosis and inhibiting the Mitogen-Activated Protein Kinase (MAPK) pathway in various solid tumor cell lines.[1] This demonstrates a high degree of stereospecificity in the sphingosine-mediated regulation of these pathways.

Apoptosis and MAPK Signaling Inactivity of this compound DLES This compound MAPK_pathway MAPK Pathway (ERK, JNK, p38) DLES->MAPK_pathway No significant inhibition Apoptosis Apoptosis DLES->Apoptosis No induction MAPK_pathway->Apoptosis Regulates Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation Promotes Other_Sph Other Sphingosine Isomers (e.g., D-erythro) Other_Sph->MAPK_pathway Inhibits Other_Sph->Apoptosis Induces

Figure 1. Inactivity of this compound in MAPK and apoptosis pathways.

Protein Kinase C (PKC) Inhibition

While some commercial suppliers classify this compound as a Protein Kinase C (PKC) inhibitor, specific and potent inhibitory activity for this particular stereoisomer is not well-documented in peer-reviewed literature.[2][3] Sphingosine and its analogs are known to inhibit PKC, but this activity is also stereospecific. The D-erythro isomer of sphingosine is a well-characterized inhibitor of PKC.[4] Given the lack of quantitative data for the DL-erythro isomer, its classification as a potent PKC inhibitor should be approached with caution.

Cell Proliferation

There is a notable absence of robust evidence demonstrating a significant effect of this compound on cell proliferation. One study indicated that neither L-(-)-threo-sphingosine nor DL-threo-dihydrosphingosine had any effect on DNA synthesis in Swiss 3T3 fibroblasts, in contrast to the stimulatory effect of D-(+)-erythro stereoisomers. While this study did not test the DL-erythro form, the general inactivity of other non-D-erythro isomers in this context is informative.

Quantitative Data Summary

Due to the limited biological activity reported for this compound, there is a scarcity of quantitative data such as IC50 or Ki values in the scientific literature. The following tables provide comparative data for other, more active, sphingolipid isomers to highlight the stereospecificity of their effects.

Table 1: Comparative Activity of Dihydrosphingosine Isomers and Related Compounds

CompoundTarget/ProcessEffectQuantitative DataCell Line/System
This compound ApoptosisInactive Not reportedSolid tumor cell lines
This compound MAPK ActivityInactive Not reportedSolid tumor cell lines
D-erythro-SphingosineApoptosisInducerNot specifiedSolid tumor cell lines
D-erythro-SphingosineMAPK ActivityInhibitorNot specifiedSolid tumor cell lines
L-threo-SphingosineApoptosisPartial InducerNot specifiedSolid tumor cell lines
DL-threo-DihydrosphingosineSphingosine KinaseCompetitive InhibitorKi of 5 to 18 µMRat mast cell line (RBL-2H3)
DL-threo-DihydrosphingosineERK SignalingInhibitorNot specifiedAirway smooth muscle

Experimental Protocols

While specific protocols detailing the use of this compound are not widely published due to its limited activity, the following are general methodologies for studying the effects of sphingolipids on cultured cells.

General Protocol for Cell Treatment with Dihydrosphingosine

Objective: To assess the effect of this compound on a specific cellular process (e.g., proliferation, apoptosis, protein phosphorylation).

Materials:

  • This compound

  • Ethanol or DMSO (vehicle)

  • Bovine serum albumin (BSA), fatty acid-free

  • Cultured cells of interest

  • Appropriate cell culture medium and supplements

  • Assay-specific reagents (e.g., apoptosis detection kit, phosphospecific antibodies)

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in ethanol or DMSO to create a concentrated stock solution (e.g., 10-20 mM). Store at -20°C.

  • Preparation of Working Solution: For cell treatment, sphingolipids are often complexed with BSA to improve solubility and delivery. a. In a sterile tube, dilute the stock solution in serum-free culture medium. b. In a separate tube, prepare a solution of fatty acid-free BSA in serum-free medium (e.g., 1% w/v). c. Add the diluted dihydrosphingosine solution to the BSA solution dropwise while vortexing to facilitate complex formation. d. Incubate the mixture at 37°C for 15-30 minutes.

  • Cell Treatment: a. Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere and reach the desired confluency (typically 60-80%). b. Remove the culture medium and replace it with fresh medium containing the desired final concentration of the dihydrosphingosine-BSA complex. c. Include a vehicle control (medium with ethanol/DMSO and BSA) and a positive control (a compound known to elicit the response of interest). d. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Analysis: Following incubation, perform the desired assay according to the manufacturer's instructions (e.g., MTT assay for proliferation, Annexin V/PI staining for apoptosis, Western blotting for protein analysis).

General Experimental Workflow for Sphingolipid Treatment start Start prep_stock Prepare Dihydrosphingosine Stock Solution (in Ethanol/DMSO) start->prep_stock prep_working Prepare Working Solution (Complex with BSA in Serum-Free Medium) prep_stock->prep_working treat_cells Treat Cells with Dihydrosphingosine-BSA (Include Vehicle Control) prep_working->treat_cells seed_cells Seed and Culture Cells seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate analyze Perform Cellular/Biochemical Assay (e.g., Apoptosis, Proliferation, Western Blot) incubate->analyze end End analyze->end

Figure 2. General workflow for studying the cellular effects of dihydrosphingosine.

Apoptosis Assay (Flow Cytometry)

Objective: To quantify apoptotic cells following treatment with this compound.

Methodology:

  • Treat cells as described in the general protocol (4.1).

  • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Position in Sphingolipid Metabolism

This compound is a key intermediate in the de novo synthesis of sphingolipids. Its primary role is as a substrate for ceramide synthase, which acylates the amino group to form dihydroceramide. Dihydroceramide is then desaturated to form ceramide, the central hub of sphingolipid metabolism.

Simplified Sphingolipid Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine This compound (Sphinganine) Serine_PalmitoylCoA->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Complex Complex Sphingolipids (Sphingomyelin, etc.) Ceramide->Complex Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate Sphingosine->S1P SPT Serine Palmitoyltransferase CerS Ceramide Synthase DES Dihydroceramide Desaturase CDase Ceramidase SK Sphingosine Kinase

Figure 3. this compound in the de novo sphingolipid synthesis pathway.

Conclusion

The available scientific evidence strongly indicates that this compound is a biologically inactive or, at best, a very weak modulator of the major signaling pathways, such as apoptosis and MAPK, that are significantly affected by other sphingolipid stereoisomers. Its primary role appears to be that of a biosynthetic precursor in the sphingolipid metabolic pathway. For researchers in drug development and cellular signaling, this highlights the critical importance of stereochemistry in the biological activity of sphingolipids. While this compound itself may not be a promising direct modulator of cell signaling, understanding its inactivity provides a crucial baseline for the study of its more potent counterparts and for the design of specific inhibitors or activators of sphingolipid-metabolizing enzymes. Future research could explore whether this isomer has subtle effects on other, less-studied pathways or if it can competitively inhibit enzymes that metabolize other sphingoid bases.

References

Sphinganine's Expanding Roles: A Technical Guide to its Biological Functions Beyond Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – Long considered a mere intermediate in the de novo synthesis of complex sphingolipids, sphinganine is emerging from the shadows of its more studied relatives, sphingosine and ceramide, to reveal a host of independent biological functions critical to cellular regulation. This technical guide provides an in-depth exploration of the non-canonical roles of sphinganine, offering researchers, scientists, and drug development professionals a comprehensive overview of its involvement in key cellular processes, including apoptosis, autophagy, and cell cycle arrest, as well as its direct interactions with protein targets.

Introduction: Beyond a Metabolic Precursor

Sphinganine, a saturated sphingoid base, is the direct product of the reduction of 3-ketosphinganine in the endoplasmic reticulum. While its role as a building block for dihydroceramide and subsequently other sphingolipids is well-established, a growing body of evidence demonstrates that sphinganine itself is a bioactive molecule with distinct signaling properties. This guide delves into these functions, providing a detailed analysis of the experimental evidence, methodologies, and quantitative data that underscore sphinganine's importance in cellular physiology and pathology.

Modulation of Apoptosis

Sphinganine has been shown to be a potent inducer of apoptosis in various cancer cell lines, a function it shares with sphingosine. However, the structural difference of a single double bond imparts unique characteristics to their pro-apoptotic activities.

Induction of Apoptosis in Cancer Cells

Both sphinganine and sphingosine can trigger programmed cell death. Studies in human colon cancer cells have demonstrated that both sphingoid bases induce apoptosis, whereas the C2-dihydroceramide, a downstream metabolite of sphinganine, does not exhibit the same effect[1][2]. This suggests that the free sphingoid base is the active pro-apoptotic species in this context.

Signaling Pathways in Sphinganine-Induced Apoptosis

While the precise signaling cascades initiated by sphinganine are still under investigation, evidence points towards the involvement of mitochondrial pathways. Similar to sphingosine, sphinganine may influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family and promote the release of cytochrome c.

Sphinganine Sphinganine Mitochondria Mitochondria Sphinganine->Mitochondria Direct/Indirect Effects Bcl2_family Bcl-2 Family Proteins (Altered Balance) Mitochondria->Bcl2_family Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1. Proposed signaling pathway for sphinganine-induced apoptosis.

Role in Autophagy

Recent studies have implicated sphinganine and its metabolites in the regulation of autophagy, a cellular process for the degradation and recycling of cellular components.

Induction of Autophagy

The accumulation of dihydrosphingolipids, resulting from the metabolism of 3-ketosphinganine to sphinganine and subsequently dihydroceramide, has been shown to induce autophagy in cancer cells[3][4]. Time-course experiments suggest that sphinganine, sphinganine-1-phosphate, and dihydroceramides are mediators of this process[3][4]. This indicates that fluxes through the de novo sphingolipid synthesis pathway, and the levels of sphinganine itself, can act as signals to initiate autophagy.

Ketosphinganine 3-Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Autophagy Autophagy Sphinganine->Autophagy Mediates Dihydroceramide->Autophagy Mediates

Figure 2. Sphinganine's role in the induction of autophagy.

Regulation of the Cell Cycle

Sphinganine has been demonstrated to induce cell cycle arrest, highlighting its cytostatic potential beyond its pro-apoptotic effects.

G2/M Phase Arrest

In human colon cancer cells, treatment with sphinganine leads to an arrest in the G2/M phase of the cell cycle[1][2]. This effect is distinct from some other sphingolipids, further emphasizing the specific biological activities of sphinganine. The accumulation of sphingosine in murine embryonic stem cells lacking sphingosine kinases also results in a G2/M arrest, suggesting a conserved role for sphingoid bases in this process[5][6].

Direct Protein Interactions and a Novel Interactome

The development of innovative chemical biology tools has enabled the identification of direct protein targets of sphinganine, providing a deeper understanding of its molecular mechanisms.

Trifunctional Sphinganine Probes

The use of trifunctional sphinganine probes, which incorporate a photo-crosslinker, a clickable tag, and a caging group, has allowed for the systematic mapping of the sphinganine interactome in living cells[5][7]. These studies have revealed that sphinganine and sphingosine have distinct protein interaction profiles, despite their structural similarity[5].

Identified Protein Binders

Proteomic analyses using these probes have identified a number of proteins that interact with sphinganine. While a comprehensive and fully validated list is still being compiled, these initial screens provide a valuable resource for future investigations into sphinganine's signaling pathways.

TF_Spa Trifunctional Sphinganine Live_Cells Live Cells TF_Spa->Live_Cells Treatment Photo_crosslinking Photo- crosslinking Live_Cells->Photo_crosslinking Click_Chemistry Click Chemistry Photo_crosslinking->Click_Chemistry Enrichment Mass_Spectrometry Mass Spectrometry Click_Chemistry->Mass_Spectrometry Analysis Protein_Interactome Sphinganine Protein Interactome Mass_Spectrometry->Protein_Interactome

Figure 3. Experimental workflow for identifying the sphinganine interactome.

Modulation of Enzyme and Ion Channel Activity

Sphinganine has been shown to directly influence the activity of key cellular enzymes and ion channels.

Protein Kinase C (PKC)

Like sphingosine, sphinganine can inhibit the activity of Protein Kinase C (PKC), a crucial family of enzymes in signal transduction[8][9]. This inhibition is thought to occur through competition with diacylglycerol (DAG), the physiological activator of PKC.

Ryanodine Receptor/Ca2+-Release Channel

Sphingosine has been shown to modulate the activity of the ryanodine receptor, a calcium-release channel in the sarcoplasmic reticulum[6]. While less studied, sphinganine may also exert effects on this and other ion channels, representing an important area for future research.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological effects of sphinganine.

Table 1: Effects of Sphinganine on Apoptosis and Cell Cycle

Cell LineTreatmentConcentrationEffectReference
HCT-116SphinganineNot specifiedInduction of apoptosis, G2/M cell cycle arrest[1][2]
Primary CLL cellsSphinganine10 µMDecreased cell viability, increased apoptosis[10]

Table 2: Effects of Sphinganine on Enzyme and Ion Channel Activity

TargetSourceSphinganine EffectNotesReference
Protein Kinase CIn vitroInhibitionCompetitive with diacylglycerol[8][9]

Detailed Experimental Protocols

Treatment of Cells with Sphinganine

Objective: To introduce sphinganine to cultured cells to study its biological effects.

Materials:

  • Sphinganine (D-erythro-sphinganine)

  • Bovine serum albumin (BSA), fatty acid-free

  • Ethanol or DMSO

  • Cell culture medium appropriate for the cell line

  • Cultured cells

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of sphinganine in ethanol or DMSO. Due to its lipophilic nature, sphinganine has low solubility in aqueous solutions.

  • Complexing with BSA: To enhance delivery and reduce cytotoxicity, complex sphinganine with fatty acid-free BSA. a. In a sterile tube, add the desired amount of sphinganine stock solution. b. In a separate sterile tube, prepare a solution of BSA in serum-free cell culture medium. c. Slowly add the sphinganine solution to the BSA solution while vortexing to facilitate complex formation. d. Incubate the mixture at 37°C for 15-30 minutes.

  • Cell Treatment: a. Aspirate the existing medium from the cultured cells. b. Add the sphinganine-BSA complex-containing medium to the cells. c. The final concentration of sphinganine and the duration of treatment will depend on the specific experiment and cell type. It is recommended to perform a dose-response and time-course experiment to determine optimal conditions.

  • Controls: Include vehicle controls (e.g., medium with BSA and the solvent used for the sphinganine stock) in all experiments.

Analysis of Apoptosis by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells after sphinganine treatment.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with sphinganine as described in Protocol 8.1.

  • Cell Harvesting: a. For adherent cells, detach them using a gentle method such as trypsinization. b. For suspension cells, collect them by centrifugation. c. Wash the cells twice with cold PBS.

  • Staining: a. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour. b. Use appropriate compensation controls for FITC and PI. c. Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

The evidence presented in this guide clearly establishes sphinganine as a bioactive lipid with important functions that extend beyond its role as a metabolic intermediate. Its ability to induce apoptosis and autophagy, arrest the cell cycle, and interact with specific protein targets highlights its potential as a modulator of key cellular processes. The development of advanced tools like trifunctional probes will undoubtedly accelerate the discovery of new functions and direct binding partners of sphinganine.

Future research should focus on elucidating the detailed molecular mechanisms underlying sphinganine's effects, including the identification of its direct protein receptors and the downstream signaling pathways it regulates. A deeper understanding of the sphinganine interactome and its comparison to that of other sphingolipids will be crucial in unraveling the specific roles of each of these molecules in health and disease. This knowledge will be invaluable for the development of novel therapeutic strategies targeting sphingolipid signaling in cancer and other diseases.

References

The Biophysical Role of DL-erythro-Dihydrosphingosine in Shaping Membrane Architecture and Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-erythro-Dihydrosphingosine, also known as sphinganine, is a pivotal intermediate in the de novo biosynthesis of all sphingolipids. While often considered a precursor to more extensively studied bioactive lipids like ceramide and sphingosine-1-phosphate (S1P), dihydrosphingosine and its direct derivatives possess unique biophysical properties that significantly influence the structure and fluidity of cellular membranes. This technical guide provides an in-depth analysis of the role of this compound in membrane biology, presenting quantitative data on its effects, detailed experimental protocols for its study, and visualizations of its metabolic and signaling context. Understanding the biophysical impact of this foundational sphingolipid is critical for research in membrane biology, lipidomics, and the development of therapeutics targeting sphingolipid metabolism.

Introduction: The Significance of the Saturated Sphingoid Backbone

Sphingolipids are essential components of eukaryotic cell membranes, contributing not only to the structural integrity of the bilayer but also acting as key players in signal transduction.[1] The defining feature of a sphingolipid is its sphingoid base backbone. While sphingosine, with its characteristic trans double bond between carbons 4 and 5, is the most common sphingoid base in mammalian sphingolipids, its saturated counterpart, this compound (sphinganine), is the initial 18-carbon sphingoid base synthesized in the endoplasmic reticulum.[2]

The absence of this double bond in dihydrosphingosine has profound implications for its molecular shape and hydrogen bonding capacity, which in turn alters its interactions with neighboring lipids. These alterations directly impact the physical properties of the membrane, including lipid packing, phase behavior, fluidity, and the formation of specialized microdomains.[3] This guide will explore these biophysical consequences in detail.

Impact on Membrane Structure and Organization

The saturated nature of the dihydrosphingosine backbone allows for tighter packing with other saturated lipids, promoting a more ordered membrane environment. This effect is most clearly observed in studies of its acylated and phosphorylated derivatives, dihydroceramide and dihydrosphingomyelin.

Promotion of Ordered Domains and Phase Separation

This compound and its derivatives have a pronounced ordering effect on lipid bilayers. In model membranes, the presence of a saturated sphingoid backbone, as found in dihydrosphingomyelin (DHSM), leads to a higher gel-to-liquid crystalline phase transition temperature (Tm) compared to its unsaturated counterpart, sphingomyelin (SM).[4] This indicates that more thermal energy is required to disrupt the ordered, gel-like state of DHSM-containing membranes.

This ordering effect contributes to the lateral segregation of lipids, fostering the formation of condensed, gel-like domains within a more fluid bilayer.[4][5] This property suggests that fluctuations in the levels of dihydrosphingosine-based lipids could play a role in the organization of membrane microdomains, often referred to as lipid rafts.

Quantitative Effects on Membrane Properties

The biophysical effects of incorporating dihydrosphingosine-based lipids into model membranes have been quantified using various techniques. The following tables summarize key findings from differential scanning calorimetry (DSC) and fluorescence spectroscopy studies, comparing N-palmitoyl-dihydrosphingomyelin (16:0-DHSM) with N-palmitoyl-sphingomyelin (16:0-SM) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).

Table 1: Thermotropic Properties of Pure and Mixed Lipid Bilayers Determined by DSC

Lipid CompositionMain Transition Temp (Tm) (°C)Transition Enthalpy (ΔH) (kJ/mol)Pre-transition Temp (°C)Reference
Pure Lipids
16:0-DHSM47.7~3741.5[4][5]
16:0-SM41.2~2827.5[4][5]
DPPC41.5--[5]
Binary Mixtures with 16:0-DHSM
75% 16:0-DHSM / 25% 16:0-SM~46.0~34-[5]
50% 16:0-DHSM / 50% 16:0-SM~44.5~28-[5]
25% 16:0-DHSM / 75% 16:0-SM~43.0~30-[5]
75% 16:0-DHSM / 25% DPPC~45.0~33-[5]
50% 16:0-DHSM / 50% DPPC~41.5~27-[5]
25% 16:0-DHSM / 75% DPPC~40.5~27-[5]

Data are approximated from graphical representations in the cited literature.

Table 2: Influence of Cholesterol on the Main Transition Temperature (Tm) of Sphingomyelins

Lipid Bilayer0 mol% Cholesterol5 mol% Cholesterol10 mol% Cholesterol15 mol% Cholesterol25 mol% CholesterolReference
16:0-DHSM47.7 °C~47.5 °C~47.2 °C~47.0 °C~46.5 °C[5]
16:0-SM41.3 °C~40.5 °C~39.5 °C~38.5 °C~37.8 °C[5]

Data are approximated from graphical representations in the cited literature.

Influence on Membrane Fluidity

Membrane fluidity is a critical parameter for cellular function, affecting protein mobility and signaling. This compound generally decreases membrane fluidity, an effect attributed to its ability to induce a more ordered state in the lipid acyl chains.

An Ordering Effect on the Bilayer

Fluorescence anisotropy studies using probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) demonstrate that dihydrosphingosine and its derivatives increase the order of the membrane.[6] Higher fluorescence anisotropy values are indicative of a more restricted environment for the probe, which corresponds to lower membrane fluidity. Studies have shown that in both the gel and liquid-crystalline phases, membranes containing 16:0-DHSM are more ordered than those with 16:0-SM or DPPC.[4]

Table 3: Comparative Membrane Order Measured by Fluorescence Anisotropy

Lipid BilayerPhaseMeasurement ConditionObservationReference
16:0-DHSMGel & Liquid-CrystallineDPH-DHSM probeMost ordered of the three lipids[4]
16:0-SMGel & Liquid-CrystallineDPH-SM probeLess ordered than 16:0-DHSM[4]
DPPCGel & Liquid-CrystallineDPH-PC probeSlightly more ordered than 16:0-SM[4]

Metabolic and Signaling Pathways

This compound is at the crossroads of sphingolipid metabolism. Its own biophysical effects are compounded by its conversion into a cascade of other bioactive lipids.

The De Novo Sphingolipid Synthesis Pathway

The synthesis of dihydrosphingosine is the committed step in sphingolipid biosynthesis. It is formed from the condensation of serine and palmitoyl-CoA, followed by a reduction. From here, it serves as the substrate for ceramide synthases to produce dihydroceramides, which are subsequently desaturated to form ceramides.

de_novo_synthesis serine Serine + Palmitoyl-CoA keto 3-Ketodihydrosphingosine serine->keto SPT dhs DL-erythro- Dihydrosphingosine keto->dhs 3-KSR dhcer Dihydroceramide dhs->dhcer Ceramide Synthase (CerS) cer Ceramide dhcer->cer Dihydroceramide Desaturase (DES)

Figure 1: The de novo sphingolipid synthesis pathway.

Downstream Signaling via Sphingosine-1-Phosphate (S1P)

While dihydrosphingosine itself is not a direct ligand for the well-known S1P receptors, its desaturation to sphingosine and subsequent phosphorylation to S1P is a critical signaling axis. S1P is a potent signaling molecule that acts on a family of G protein-coupled receptors (S1PR1-5) to regulate a wide array of cellular processes, including cell survival, proliferation, migration, and immune cell trafficking. Therefore, the cellular pool of dihydrosphingosine is a key determinant of the flux through this important signaling pathway.

s1p_signaling cluster_membrane Plasma Membrane s1pr S1P Receptor (S1PR1-5) g_protein G Proteins (Gi, Gq, G12/13) s1pr->g_protein dhs Dihydrosphingosine sph Sphingosine dhs->sph DES s1p_intra Intracellular S1P sph->s1p_intra SphK1/2 s1p_extra Extracellular S1P s1p_intra->s1p_extra S1P Transporters s1p_extra->s1pr downstream Downstream Effectors (Ras/ERK, PI3K/Akt, PLC, Rho) g_protein->downstream cellular_response Cellular Responses (Survival, Proliferation, Migration) downstream->cellular_response

Figure 2: Downstream signaling cascade initiated from dihydrosphingosine metabolism.

Experimental Protocols

Investigating the role of this compound in membranes requires a combination of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Preparation of Model Membranes (Liposomes)
  • Lipid Film Hydration:

    • Co-dissolve lipids (e.g., POPC and this compound or its derivatives) in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.

    • Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Vesicle Extrusion (for LUVs):

    • To produce large unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles.

    • Extrude the suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder at a temperature above the Tm of the lipid mixture.

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Prepare liposome suspensions as described above at a lipid concentration of 1-5 mg/mL.

  • Instrument Setup: Degas the liposome suspension and the reference buffer prior to loading into the DSC cells.

  • Data Acquisition:

    • Equilibrate the sample at a starting temperature well below the expected transition.

    • Scan the temperature at a controlled rate (e.g., 1-2 °C/min) up to a temperature well above the transition.

    • Perform multiple heating and cooling scans to ensure reproducibility.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, the peak temperature (Tm), and the enthalpy of the transition (ΔH), which is the area under the peak.

Steady-State Fluorescence Anisotropy
  • Probe Incorporation:

    • Prepare LUVs as described above.

    • Add a fluorescent probe, such as DPH, from a concentrated stock solution in a suitable solvent (e.g., THF or DMSO) to the LUV suspension while vortexing. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

    • Incubate the mixture for at least 30 minutes at a temperature above the Tm to ensure complete probe incorporation.

  • Measurement:

    • Place the sample in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizers.

    • Excite the sample with vertically polarized light at the probe's excitation maximum (e.g., ~360 nm for DPH).

    • Measure the fluorescence emission intensity parallel (Ivv) and perpendicular (Ivh) to the excitation plane at the emission maximum (e.g., ~430 nm for DPH).

  • Calculation: Calculate the steady-state fluorescence anisotropy (r) using the equation:

    • r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh)

    • Where G is the grating correction factor of the instrument.

Proposed Experimental Workflow

A logical workflow is essential for a comprehensive study of the effects of this compound on membrane properties and cellular signaling.

experimental_workflow cluster_model_membranes Model Membrane Studies cluster_cell_based Cell-Based Assays prep Prepare Liposomes (e.g., POPC +/- DHS) dsc Differential Scanning Calorimetry (DSC) prep->dsc Analyze Phase Behavior (Tm, ΔH) fa Fluorescence Anisotropy prep->fa Measure Membrane Fluidity xrd X-Ray Diffraction prep->xrd Determine Bilayer Thickness & Packing interpretation Data Integration & Interpretation dsc->interpretation fa->interpretation xrd->interpretation cell_treat Treat Cells with DHS or Modulators lipidomics Lipidomics Analysis (LC-MS/MS) cell_treat->lipidomics Quantify Sphingolipid Metabolites signaling Western Blot for Signaling Proteins (e.g., p-Akt, p-ERK) cell_treat->signaling Assess Downstream Pathway Activation lipidomics->interpretation signaling->interpretation start Hypothesis Formulation start->prep start->cell_treat

Figure 3: A logical workflow for investigating the role of dihydrosphingosine.

Conclusion and Future Directions

This compound is more than a mere biosynthetic precursor; it is a fundamental determinant of membrane biophysics. Its saturated backbone imparts a significant ordering effect on lipid bilayers, increasing the phase transition temperature and decreasing fluidity compared to its unsaturated counterparts. These intrinsic properties, coupled with its central role in the flux of sphingolipid metabolism, position dihydrosphingosine as a critical regulator of membrane structure and function.

For researchers in drug development, targeting the enzymes that regulate dihydrosphingosine levels—such as serine palmitoyltransferase (SPT) and dihydroceramide desaturase (DES)—offers a promising avenue for modulating cellular processes that are dependent on membrane properties and S1P signaling. Future research should focus on elucidating the specific protein-lipid interactions of dihydrosphingosine and its direct derivatives and further exploring how alterations in its metabolism contribute to the pathophysiology of diseases such as cancer, neurodegenerative disorders, and metabolic syndrome. The continued application of advanced biophysical techniques will be paramount in unraveling the complex roles of this foundational sphingolipid.

References

Intracellular Localization and Transport of Sphinganine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphinganine, a key intermediate in the de novo biosynthesis of all sphingolipids, plays a pivotal role in cellular structure and signaling, albeit often indirectly through its downstream metabolites. The precise intracellular localization and transport mechanisms of sphinganine are critical for maintaining sphingolipid homeostasis and regulating vital cellular processes. Dysregulation of sphinganine metabolism and transport is implicated in various pathologies, including lysosomal storage diseases and metabolic disorders. This technical guide provides an in-depth overview of the current understanding of sphinganine's journey within the cell, from its synthesis in the endoplasmic reticulum to its subsequent metabolic fate. We detail the experimental protocols for studying its subcellular distribution and transport, and present visual workflows and pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Intracellular Localization of Sphinganine

The intracellular concentration and distribution of sphinganine are tightly regulated, primarily dictated by the localization of the enzymatic machinery responsible for its synthesis and metabolism.

Endoplasmic Reticulum: The Hub of Sphinganine Synthesis

The de novo synthesis of sphingolipids commences at the cytosolic leaflet of the endoplasmic reticulum (ER). This makes the ER the primary site of sphinganine synthesis and its highest concentration under normal physiological conditions. The initial and rate-limiting step is the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), leading to the formation of 3-ketosphinganine. This intermediate is then rapidly reduced to sphinganine (dihydrosphingosine) by 3-ketodihydrosphingosine reductase. Subsequently, sphinganine is acylated by ceramide synthases (CerS) to form dihydroceramide. The enzymes involved in these initial steps are localized to the ER, with their active sites facing the cytosol.

Golgi Apparatus: A Processing and Sorting Center

While sphinganine itself is not thought to accumulate in the Golgi apparatus, this organelle is the central hub for the metabolism of its downstream product, dihydroceramide, and subsequently, ceramide. Dihydroceramide is transported from the ER to the Golgi, where it is desaturated to ceramide. Ceramide is then further metabolized to complex sphingolipids such as sphingomyelin and glucosylceramide. The transport of ceramide from the ER to the Golgi is a critical step and occurs via both vesicular and non-vesicular pathways.

Mitochondria: An Emerging Role in Sphingolipid Metabolism

Recent evidence suggests that mitochondria are also involved in sphingolipid metabolism. Mitochondria-associated membranes (MAMs), the contact sites between the ER and mitochondria, are emerging as crucial platforms for lipid exchange. It is plausible that sphinganine, synthesized in the ER, can be transferred to mitochondria via these contact sites. Some studies have also identified ceramide synthases within mitochondria, suggesting that sphinganine can be acylated to dihydroceramide directly in this organelle.

Lysosomes: The Cellular Recycling Center

Lysosomes are the primary sites for the degradation of complex sphingolipids. Through the action of various hydrolases, complex sphingolipids are broken down to their basic building blocks, including sphingosine. In the context of certain lysosomal storage diseases, such as Farber disease, a deficiency in acid ceramidase leads to the accumulation of ceramide, which can indirectly affect the levels of other sphingolipid precursors. While not a primary site of sphinganine accumulation under normal conditions, the lysosome is a key player in the overall sphingolipid homeostasis that influences sphinganine levels.

Intracellular Transport of Sphinganine and its Metabolites

The movement of sphinganine and its derivatives between different cellular compartments is essential for their metabolic processing and function. This transport occurs through both vesicular and non-vesicular mechanisms.

Vesicular Transport

Vesicular transport is a major mechanism for the movement of lipids, including sphingolipids, between organelles of the secretory and endocytic pathways. While direct evidence for the packaging of sphinganine into transport vesicles is limited, it is well-established that its immediate downstream product, ceramide, is transported from the ER to the Golgi via COPII-coated vesicles.

Non-Vesicular Transport

Non-vesicular transport, mediated by lipid transfer proteins (LTPs) at membrane contact sites, provides a rapid and specific mechanism for lipid exchange between organelles.

  • Ceramide Transfer Protein (CERT): The best-characterized non-vesicular transport mechanism for a sphinganine metabolite is the transfer of ceramide from the ER to the Golgi by the CERT protein. CERT extracts ceramide from the ER membrane and delivers it to the trans-Golgi network for the synthesis of sphingomyelin. Given that sphinganine is rapidly converted to dihydroceramide in the ER, it is the transport of this acylated form that is predominantly observed.

  • Other Potential Transporters: While specific transporters for sphinganine have not been definitively identified, the existence of other LTPs that can accommodate sphingoid bases is an active area of research. The transport of sphingosine and its phosphorylated derivative, sphingosine-1-phosphate (S1P), is known to be mediated by specific transporters like Spns2 and members of the ATP-binding cassette (ABC) transporter family, suggesting that similar mechanisms may exist for sphinganine.

Quantitative Data on Sphinganine Distribution

Obtaining precise quantitative data on the subcellular distribution of sphinganine is challenging due to its transient nature and rapid conversion to dihydroceramide. However, advances in lipidomics, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the sensitive and specific quantification of sphinganine in total cell extracts and, by extension, in purified subcellular fractions.

Table 1: Representative Quantitative Sphingolipid Analysis Method

ParameterDescription
Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation Triple quadrupole or quadrupole linear ion trap mass spectrometer
Sample Preparation Lipid extraction from cells or subcellular fractions (e.g., modified Bligh-Dyer method)
Internal Standards Non-naturally occurring odd-chain sphinganine (e.g., C17-sphinganine) for accurate quantification
Chromatography Reverse-phase or normal-phase high-performance liquid chromatography (HPLC)
Ionization Mode Electrospray Ionization (ESI) in positive mode
Detection Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions
Quantification Based on the ratio of the peak area of the endogenous sphinganine to the internal standard

Experimental Protocols

Subcellular Fractionation for Sphingolipid Analysis

This protocol describes a general method for isolating major organelles for subsequent lipid analysis.

Objective: To isolate nuclei, mitochondria, ER/Golgi-enriched membranes, and cytosol from cultured cells.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)

  • Dounce homogenizer with a tight-fitting pestle

  • Microcentrifuge and ultracentrifuge

  • Sucrose solutions of varying concentrations for gradient centrifugation (optional, for higher purity)

Procedure:

  • Cell Harvesting: Harvest cells by scraping and wash twice with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in hypotonic fractionation buffer and incubate on ice for 15-20 minutes to allow cells to swell.

  • Homogenization: Lyse the cells using a Dounce homogenizer with 10-20 strokes of a tight-fitting pestle. Monitor cell lysis under a microscope.

  • Nuclear Fraction Isolation: Centrifuge the homogenate at low speed (e.g., 700 x g) for 10 minutes at 4°C. The pellet contains the nuclei.

  • Mitochondrial Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

  • Microsomal (ER/Golgi) and Cytosolic Fraction Separation: Transfer the supernatant from the previous step to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (enriched in ER and Golgi membranes), and the supernatant is the cytosolic fraction.

  • Washing and Storage: Wash each pellet with fractionation buffer and store at -80°C for subsequent lipid extraction and analysis.

Lipid Extraction and Quantification by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of sphinganine.

Objective: To extract and quantify sphinganine from subcellular fractions.

Materials:

  • Subcellular fractions from Protocol 4.1

  • Internal standard solution (e.g., C17-sphinganine in methanol)

  • Chloroform, Methanol, Water (HPLC grade)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Resuspend the subcellular fraction pellet in a known volume of water. Add the internal standard.

  • Lipid Extraction (Modified Bligh-Dyer): Add methanol and chloroform in a ratio that results in a single-phase mixture (e.g., 1:1:0.9 water:methanol:chloroform). Vortex thoroughly and incubate at room temperature.

  • Phase Separation: Add chloroform and water to induce phase separation (final ratio of 1:1:0.9 chloroform:methanol:water). Centrifuge to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen. Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a pre-established method with specific

Regulating Sphinganine: A Technical Guide to its Subcellular Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphinganine, also known as dihydrosphingosine, is a critical intermediate in the de novo biosynthesis of all sphingolipids.[1][2][3] While often considered a mere precursor to more complex bioactive lipids like ceramide and sphingosine-1-phosphate (S1P), emerging evidence suggests that sphinganine itself, and its phosphorylated derivative, sphinganine-1-phosphate, possess unique biological activities and that their subcellular concentrations are tightly regulated. Dysregulation of sphinganine levels has been implicated in a variety of pathological conditions, making the enzymes and transport mechanisms that control its distribution attractive targets for therapeutic intervention.

This technical guide provides an in-depth overview of the current understanding of sphinganine level regulation across different cellular compartments. It summarizes quantitative data, details key experimental methodologies, and visualizes the complex interplay of the proteins and pathways involved.

Quantitative Distribution of Sphinganine in Cellular Compartments

The subcellular distribution of sphinganine is not uniform, reflecting the compartmentalized nature of sphingolipid metabolism. The primary site of sphinganine synthesis is the endoplasmic reticulum (ER), from which it is distributed to other organelles, notably the mitochondria and the Golgi apparatus.[4] Quantitative analysis, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS), has begun to shed light on the relative abundance of sphinganine in these compartments.

A key study analyzing sphingolipid distribution in a human glioma cell line (U251) provided valuable quantitative insights into the subcellular levels of sphinganine under basal conditions and during apoptosis.[5][6] These findings are summarized in the table below. It is important to note that these values can vary depending on the cell type, metabolic state, and the specific analytical methods employed.

Cellular CompartmentSphinganine Concentration (pmol/mg protein)ConditionsCell TypeReference
Endoplasmic Reticulum (ER) ~2.5BasalU251 Human Glioma[5][6]
Mitochondria-Associated Membranes (MAMs) ~3.0BasalU251 Human Glioma[5][6]
Mitochondria ~4.0BasalU251 Human Glioma[5][6]
Mitochondria IncreasedStaurosporine-induced apoptosisU251 Human Glioma[5][6]

These data indicate that under basal conditions, mitochondria contain a higher concentration of sphinganine compared to the ER and MAMs.[5][6] This is noteworthy as the initial synthesis of sphinganine occurs in the ER.[4] This suggests the existence of efficient transport mechanisms for sphinganine from the ER to the mitochondria. During apoptosis, a further increase in mitochondrial sphinganine is observed, highlighting its potential role in programmed cell death pathways.[5][6]

Enzymatic Regulation of Sphinganine Levels

The concentration of sphinganine within each cellular compartment is dynamically regulated by the activity of several key enzymes. The primary control points are its synthesis by the serine palmitoyltransferase (SPT) complex and its conversion to dihydroceramide by ceramide synthases (CerS).

Serine Palmitoyltransferase (SPT): The Gatekeeper of Sphingolipid Synthesis

The de novo synthesis of sphingolipids begins in the ER with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the SPT complex.[2][3] This is the rate-limiting step of the entire pathway, making SPT a critical regulator of cellular sphinganine levels. The core SPT complex is composed of two subunits, SPTLC1 and SPTLC2 (or SPTLC3).[7][8]

Regulation of SPT Activity:

SPT activity is subject to sophisticated feedback regulation, primarily mediated by the ORMDL proteins (ORMDL1, ORMDL2, and ORMDL3 in mammals).[9] The ORMDL proteins are ER-resident transmembrane proteins that form a stable complex with SPT.[10][11][12] When cellular levels of ceramide are high, the ORMDL proteins inhibit SPT activity, thus reducing the production of sphinganine and maintaining sphingolipid homeostasis.[10][12] Conversely, when ceramide levels are low, this inhibition is relieved, and SPT activity increases.

SPT_Regulation Serine_PalmitoylCoA L-Serine + Palmitoyl-CoA SPT SPT Serine_PalmitoylCoA->SPT Sphinganine Sphinganine SPT->Sphinganine synthesis ORMDL ORMDL ORMDL->SPT inhibition Ceramide Ceramide Ceramide->ORMDL activates inhibition

Ceramide Synthases (CerS): The Converters of Sphinganine

Once synthesized, sphinganine is rapidly N-acylated by a family of six ceramide synthases (CerS1-6) to form dihydroceramide.[13] Each CerS isoform exhibits a preference for fatty acyl-CoAs of specific chain lengths, thereby generating a diverse pool of dihydroceramide species. The CerS enzymes are also primarily located in the ER membrane, with some evidence suggesting their presence in mitochondria as well.[12] The activity of CerS enzymes directly consumes sphinganine, thus playing a crucial role in regulating its steady-state levels.

CerS_Activity FattyAcylCoA Fatty Acyl-CoA CerS CerS FattyAcylCoA->CerS Sphinganine Sphinganine Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide N-acylation

Inter-organellar Transport of Sphinganine

The distinct localization of sphinganine-metabolizing enzymes necessitates the transport of sphinganine between different cellular compartments. While the precise mechanisms are still under investigation, both vesicular and non-vesicular transport pathways are thought to be involved.

The close physical apposition between the ER and mitochondria, known as Mitochondria-Associated Membranes (MAMs), is believed to play a crucial role in the direct transfer of lipids, including sphingolipid precursors, between these two organelles.[14][15] This would allow for the efficient channeling of newly synthesized sphinganine from the ER to the mitochondria for subsequent metabolism.

Sphinganine_Transport ER ER MAM MAM ER->MAM Direct Transfer Golgi Golgi ER->Golgi Vesicular Transport Mitochondria Mitochondria MAM->Mitochondria Direct Transfer

Signaling Pathways Influenced by Sphinganine Levels

While ceramide and S1P are the most extensively studied sphingolipid second messengers, sphinganine and its phosphorylated form, sphinganine-1-phosphate, are also emerging as important signaling molecules. Alterations in sphinganine levels can impact key cellular processes such as apoptosis and autophagy.

An accumulation of sphinganine, particularly in the mitochondria, has been linked to the induction of apoptosis.[5][6] This may occur through the subsequent conversion of sphinganine to pro-apoptotic ceramides within the mitochondria or through direct effects of sphinganine on mitochondrial membrane integrity and function.

Sphinganine_Signaling Sphinganine_Accumulation Increased Sphinganine (e.g., in Mitochondria) Mitochondrial_Dysfunction Mitochondrial Dysfunction Sphinganine_Accumulation->Mitochondrial_Dysfunction Ceramide_Production Increased Mitochondrial Ceramide Production Sphinganine_Accumulation->Ceramide_Production Autophagy Autophagy Sphinganine_Accumulation->Autophagy Modulation Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Ceramide_Production->Apoptosis

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the regulation of sphinganine levels.

Subcellular Fractionation for Sphingolipid Analysis

The isolation of pure subcellular fractions is a prerequisite for accurately determining the compartmentalized distribution of sphinganine. Differential centrifugation is a commonly used technique.

Protocol Outline:

  • Cell Lysis: Homogenize cells in an isotonic buffer using a Dounce homogenizer or a similar gentle method to preserve organelle integrity.

  • Nuclear Pelleting: Centrifuge the homogenate at a low speed (e.g., 600-1000 x g) to pellet the nuclei.

  • Mitochondrial Fractionation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) to pellet the mitochondria.

  • Microsomal Fractionation (ER and Golgi): The supernatant from the mitochondrial spin contains the microsomal fraction. This can be further purified by ultracentrifugation (e.g., 100,000 x g) to pellet the microsomes.

  • MAMs Isolation: The isolation of MAMs is more complex and often involves a sucrose density gradient centrifugation of the crude mitochondrial pellet.

  • Purity Assessment: It is crucial to assess the purity of each fraction by Western blotting for well-established organelle-specific marker proteins (e.g., Calnexin for ER, VDAC for mitochondria, GM130 for Golgi).

Subcellular_Fractionation Start Cell Homogenate Centrifuge1 Centrifuge (Low Speed) Start->Centrifuge1 Pellet1 Nuclear Pellet Centrifuge1->Pellet1 Pellet Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Supernatant Centrifuge2 Centrifuge (Medium Speed) Supernatant1->Centrifuge2 Pellet2 Crude Mitochondrial Pellet Centrifuge2->Pellet2 Pellet Supernatant2 Cytosol + Microsomes Centrifuge2->Supernatant2 Supernatant Gradient Sucrose Gradient Centrifugation Pellet2->Gradient Centrifuge3 Ultracentrifuge Supernatant2->Centrifuge3 Pellet3 Microsomal Pellet (ER, Golgi) Centrifuge3->Pellet3 Pellet Supernatant3 Cytosol Centrifuge3->Supernatant3 Supernatant MAMs MAMs Gradient->MAMs Mitochondria Pure Mitochondria Gradient->Mitochondria

Quantification of Sphinganine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific quantification of sphinganine and other sphingolipids.

Protocol Outline:

  • Lipid Extraction: Extract lipids from the isolated subcellular fractions using a modified Bligh and Dyer or a similar solvent extraction method.

  • Internal Standard Spiking: Add a known amount of a non-naturally occurring internal standard (e.g., C17-sphinganine) to each sample before extraction to correct for variations in extraction efficiency and instrument response.[16][17]

  • Chromatographic Separation: Separate the lipid species using reverse-phase high-performance liquid chromatography (HPLC).

  • Mass Spectrometry Analysis: Detect and quantify the eluting lipids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the endogenous sphinganine and the internal standard.

  • Quantification: Calculate the concentration of sphinganine in the original sample by comparing the peak area of the endogenous analyte to that of the internal standard and referencing a standard curve.

Serine Palmitoyltransferase (SPT) Activity Assay

SPT activity can be measured using a radiometric assay that tracks the incorporation of a radiolabeled substrate into the product.

Protocol Outline:

  • Preparation of Cell Lysates or Microsomes: Prepare total cell lysates or isolated microsomes from the cells of interest.

  • Reaction Mixture: Set up a reaction mixture containing the cell lysate/microsomes, a buffer (e.g., HEPES), pyridoxal 5'-phosphate (a cofactor for SPT), and [³H]L-serine.

  • Initiation of Reaction: Start the reaction by adding the second substrate, palmitoyl-CoA.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Termination and Lipid Extraction: Stop the reaction and extract the lipids.

  • Separation of Products: Separate the radiolabeled product (3-ketodihydrosphingosine, which is the immediate product that is rapidly converted to sphinganine) from the unreacted [³H]L-serine using thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of radioactivity in the product spot using a scintillation counter.

Ceramide Synthase (CerS) Activity Assay

A fluorescent assay can be used to measure CerS activity.

Protocol Outline:

  • Preparation of Cell Homogenates: Prepare homogenates from cells or tissues of interest.

  • Reaction Mixture: Set up a reaction mixture containing the homogenate, a buffer, a specific fatty acyl-CoA (e.g., C18-CoA), and a fluorescently labeled sphinganine analog (e.g., NBD-sphinganine).[18][19][20]

  • Incubation: Incubate the reaction at 37°C.

  • Termination and Lipid Extraction: Stop the reaction and extract the lipids.

  • Separation of Products: Separate the fluorescent product (NBD-dihydroceramide) from the unreacted NBD-sphinganine substrate using TLC.

  • Quantification: Visualize the fluorescent spots under UV light and quantify their intensity using densitometry.

Co-immunoprecipitation of the ORMDL-SPT Complex

This technique is used to verify the physical interaction between ORMDL proteins and the SPT complex.

Protocol Outline:

  • Cell Lysis: Lyse cells expressing a tagged version of either an ORMDL protein or an SPT subunit (e.g., FLAG-SPTLC1) in a mild lysis buffer that preserves protein-protein interactions.[7][8]

  • Immunoprecipitation: Incubate the cell lysate with beads conjugated to an antibody against the tag (e.g., anti-FLAG antibody).

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the other putative interacting partners (e.g., anti-SPTLC2 and anti-ORMDL1). The presence of these proteins in the eluate confirms their interaction with the tagged protein.[7][8]

Conclusion and Future Directions

The regulation of sphinganine levels is a complex process involving a network of enzymes and transport mechanisms that are spatially organized within the cell. The ER serves as the central hub for sphinganine synthesis, with the SPT complex acting as the primary control point under the regulation of the ORMDL proteins. Subsequent distribution to other organelles, particularly the mitochondria, appears to be a critical step in determining the metabolic fate and signaling functions of sphinganine.

While significant progress has been made, several key questions remain. The precise mechanisms of sphinganine transport between organelles, especially at MAMs, require further elucidation. The development of specific fluorescent probes for sphinganine would greatly facilitate the real-time visualization of its dynamics in living cells. Furthermore, a deeper understanding of the signaling pathways directly regulated by sphinganine and sphinganine-1-phosphate will be crucial for unraveling their roles in health and disease. Continued research in these areas holds the promise of identifying novel therapeutic targets for a range of disorders associated with dysregulated sphingolipid metabolism.

References

The Nexus of Disease: A Technical Guide to Pathophysiological Conditions Associated with Altered Sphinganine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphinganine, a critical intermediate in the de novo synthesis of sphingolipids, stands at a metabolic crossroads with profound implications for cellular fate. Alterations in its metabolism are increasingly recognized as a hallmark of numerous pathological states, including a range of cancers, neurodegenerative disorders, metabolic diseases, and lysosomal storage disorders. This technical guide provides an in-depth exploration of the pathophysiological conditions linked to dysregulated sphinganine metabolism. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and workflows to empower researchers and drug development professionals in this burgeoning field. The central paradigm of the "sphingolipid rheostat," the delicate balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), is a recurring theme, with sphinganine serving as a key upstream regulator. Understanding the nuances of sphinganine metabolism offers a promising frontier for the development of novel diagnostic biomarkers and therapeutic interventions.

Introduction to Sphinganine Metabolism

Sphinganine, also known as dihydrosphingosine, is the backbone of all sphingolipids. Its synthesis begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), the rate-limiting step in sphingolipid biosynthesis. The resulting 3-ketosphinganine is rapidly reduced to sphinganine. Sphinganine is then acylated by one of six ceramide synthase (CerS) enzymes to form dihydroceramide, which is subsequently desaturated to produce ceramide, the central hub of sphingolipid metabolism.[1]

The fate of ceramide is pivotal. It can be further metabolized to complex sphingolipids like sphingomyelin and glycosphingolipids, or it can be deacylated by ceramidases to yield sphingosine. Sphingosine can be re-acylated back to ceramide in the salvage pathway or phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P).[1] This balance between ceramide and S1P, often termed the "sphingolipid rheostat," is a critical determinant of cell fate, with ceramide generally promoting apoptosis and cell cycle arrest, while S1P promotes cell survival, proliferation, and inflammation.[1][2][3] Altered sphinganine metabolism, therefore, has far-reaching consequences by influencing the levels of these downstream bioactive lipids.

Pathophysiological Conditions Associated with Altered Sphinganine Metabolism

Dysregulation of sphinganine metabolism is implicated in a diverse array of human diseases. The following sections detail these associations, supported by quantitative data where available.

Cancer

In the context of oncology, the sphingolipid rheostat is often tipped towards cell survival and proliferation.[4] Many cancers exhibit alterations in the expression and activity of enzymes involved in sphingolipid metabolism, leading to decreased ceramide and increased S1P levels.[4]

While direct measurements of sphinganine in many cancers are still an emerging area of research, studies on related sphingolipids in ovarian cancer show significantly higher plasma concentrations of C16:0-ceramide, C18:1-ceramide, and C18:0-ceramide in patients compared to healthy controls.[5] In hepatocellular carcinoma, serum levels of sphingosine and its phosphorylated form, S1P, are significantly elevated compared to patients with cirrhosis.[6] These findings suggest an upstream dysregulation that likely involves altered sphinganine flux.

Neurodegenerative Diseases

The intricate lipid environment of the central nervous system makes it particularly vulnerable to perturbations in sphingolipid metabolism.[7] Altered levels of sphingolipids have been documented in several neurodegenerative conditions, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS).

A comprehensive analysis of plasma sphingolipids in various neurodegenerative diseases revealed significantly lower levels of S1P in patients with idiopathic Parkinson's disease (IPD), dementia with Lewy bodies (DLB), multiple system atrophy (MSA), Alzheimer's disease (AD), and progressive supranuclear palsy (PSP) compared to healthy controls.[7][8] Conversely, plasma monohexylceramide and lactosylceramide were significantly higher in these patient groups.[7][8] While direct sphinganine measurements in CSF of AD patients are not extensively reported, studies have shown associations between very long-chain ceramides and APOE ε4 carrier status, a major genetic risk factor for AD.[9]

Metabolic Disorders

Metabolic diseases, particularly type 2 diabetes (T2D) and obesity, are characterized by a state of chronic, low-grade inflammation and insulin resistance, processes in which sphingolipids are deeply involved.[10][11]

Studies have shown that plasma concentrations of both sphingosine and sphinganine are significantly elevated in patients with type 2 diabetes compared to healthy control subjects, with increases of 55% and 45%, respectively.[10] This suggests an increased rate of de novo ceramide synthesis. Furthermore, specific ceramide species, such as C18:0, C20:0, and C24:1, are significantly higher in the serum of individuals with T2D and correlate positively with insulin resistance.[12]

Lysosomal Storage Diseases

Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by defects in lysosomal function, often leading to the accumulation of undigested macromolecules. Several LSDs, known as sphingolipidoses, are characterized by the accumulation of specific sphingolipids.

In Niemann-Pick disease type C (NPC), a neurovisceral lipid storage disorder, there is a massive accumulation of free sphingosine and sphinganine in the liver.[13] Studies in a murine model of NPC showed that hepatic sphingosine and sphinganine levels were elevated more than 20-fold compared to normal mice.[13] This accumulation is thought to contribute to the cellular pathology of the disease by disrupting lysosomal calcium homeostasis.[14]

Quantitative Data on Sphinganine and Related Metabolites in Disease

The following table summarizes the quantitative changes in sphinganine and related sphingolipid levels observed in various pathophysiological conditions.

Disease StateAnalyteBiological MatrixChange vs. ControlConcentration (approx.)Citation(s)
Type 2 Diabetes SphinganinePlasma▲ 45%-[10]
SphingosinePlasma▲ 55%-[10]
Niemann-Pick Type C (murine model) Sphingosine + SphinganineLiver▲ >20-fold593 pmol/mg protein (diseased) vs. 26 pmol/mg protein (normal)[13]
Advanced Serous Ovarian Cancer C16:0-CeramidePlasma▲ 1.5-fold> 315.98 ng/100 ml (cancer)[5]
C18:1-CeramidePlasma▲ 1.8-fold> 4.81 ng/100 ml (cancer)[5]
C18:0-CeramidePlasma▲ 1.5-fold> 113.26 ng/100 ml (cancer)[5]
Hepatocellular Carcinoma SphingosineSerumSignificantly elevated vs. cirrhosis[6]
Sphingosine-1-PhosphateSerumSignificantly elevated vs. cirrhosis[6]
Neurodegenerative Diseases (IPD, DLB, MSA, AD, PSP) Sphingosine-1-PhosphatePlasmaSignificantly lower vs. healthy controls[7][8]
MonohexylceramidePlasmaSignificantly higher vs. healthy controls[7][8]
LactosylceramidePlasmaSignificantly higher vs. healthy controls[7][8]

Table 1: Quantitative alterations of sphinganine and related sphingolipids in various diseases. ▲ indicates an increase, and ▼ indicates a decrease compared to control subjects.

Experimental Protocols

Accurate quantification of sphinganine and related metabolites is crucial for understanding their role in disease. Below are detailed methodologies for key experiments.

Quantification of Sphinganine in Biological Samples by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of sphinganine in plasma or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.1. Materials

  • Sphinganine standard

  • Internal standard (e.g., C17-sphinganine or d7-sphinganine)

  • HPLC-grade methanol, acetonitrile, water, and formic acid

  • Phosphate-buffered saline (PBS)

  • Protein precipitation solution (e.g., methanol containing internal standard)

  • C18 reversed-phase HPLC column

4.1.2. Sample Preparation

  • Plasma: Thaw plasma samples on ice. To 50 µL of plasma, add 200 µL of ice-cold protein precipitation solution containing the internal standard.

  • Tissue: Homogenize tissue in ice-cold PBS. Determine protein concentration using a standard assay (e.g., BCA). To a specific amount of protein homogenate, add three volumes of ice-cold protein precipitation solution containing the internal standard.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

4.1.3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Inject the extracted sample onto a C18 reversed-phase column.

    • Use a binary solvent system with a gradient elution. For example:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50, v/v) with 0.1% formic acid

    • Run a gradient from a low to a high percentage of Mobile Phase B to elute the analytes.

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Monitor specific precursor-to-product ion transitions for sphinganine and the internal standard. For sphinganine, a common transition is m/z 302.3 → 284.3.

4.1.4. Data Analysis

  • Generate a standard curve by analyzing known concentrations of sphinganine standard spiked into a similar matrix.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of sphinganine in the samples by interpolating from the standard curve.

Ceramide Synthase (CerS) Activity Assay

This protocol describes a fluorescent assay for measuring CerS activity in cell or tissue homogenates.

4.2.1. Materials

  • NBD-sphinganine (fluorescent substrate)

  • Fatty acyl-CoA (e.g., palmitoyl-CoA for CerS5/6, stearoyl-CoA for CerS1)

  • Cell or tissue homogenate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 25 mM KCl and 2 mM MgCl2)

  • Fumonisin B1 (CerS inhibitor, for control)

  • Chloroform and methanol

  • TLC plates (silica gel 60)

  • TLC developing solvent (e.g., chloroform:methanol:acetic acid, 90:9:1, v/v/v)

  • Fluorescence imager

4.2.2. Assay Procedure

  • Prepare cell or tissue homogenates in assay buffer. Determine protein concentration.

  • In a microfuge tube, combine the homogenate (e.g., 20-50 µg of protein), fatty acyl-CoA (e.g., 50 µM), and NBD-sphinganine (e.g., 10 µM) in the assay buffer.

  • For a negative control, include a reaction with Fumonisin B1 (e.g., 50 µM).

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a chloroform:methanol mixture (e.g., 2:1, v/v).

  • Vortex and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in a small volume of chloroform:methanol (2:1, v/v).

4.2.3. Analysis by TLC

  • Spot the resuspended lipid extract onto a silica TLC plate.

  • Develop the TLC plate in the appropriate solvent system.

  • Visualize the fluorescent NBD-labeled lipids (substrate and product) using a fluorescence imager.

  • Quantify the intensity of the NBD-ceramide product spot relative to a standard curve of NBD-ceramide.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in sphinganine metabolism and its analysis.

Sphingolipid_Metabolism_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Cytosol_Lysosome Cytosol / Lysosome Serine_Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Complex_Sphingolipids Complex Sphingolipids (Sphingomyelin, Glycosphingolipids) Ceramide->Complex_Sphingolipids SM/GC Synthase Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingosine->Ceramide CerS (Salvage Pathway) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase

Caption: The core sphingolipid metabolic pathway, highlighting the central role of sphinganine.

Sphingolipid_Rheostat Sphinganine Sphinganine Ceramide Ceramide Sphinganine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Ceramide->S1P CDase, SphK Apoptosis Apoptosis Cell Cycle Arrest Ceramide->Apoptosis S1P->Ceramide SPPase, CerS Survival Survival Proliferation Inflammation S1P->Survival Survival->Apoptosis Inhibits

Caption: The Sphingolipid Rheostat: a balance between ceramide and S1P.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Tissue) Homogenization Homogenization (for tissue) Sample->Homogenization Spike_IS Spike with Internal Standard Homogenization->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (C18 Column) Supernatant_Collection->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MSMS_Detection Tandem Mass Spectrometry (MRM) ESI->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Standard_Curve Standard Curve Generation Peak_Integration->Standard_Curve Quantification Quantification Standard_Curve->Quantification

Caption: Experimental workflow for sphingolipid analysis by LC-MS/MS.

Conclusion and Future Directions

The burgeoning field of sphingolipid biology has firmly established altered sphinganine metabolism as a critical player in the pathophysiology of a wide range of diseases. The intricate balance of the sphingolipid rheostat, governed by the metabolic flux originating from sphinganine, presents a compelling target for therapeutic intervention. The ability to precisely quantify sphinganine and its downstream metabolites is paramount for advancing our understanding and for the development of novel diagnostic and prognostic biomarkers.

Future research should focus on elucidating the specific roles of the six different ceramide synthase enzymes in various disease contexts, as their substrate specificities add another layer of complexity to the regulation of sphingolipid metabolism. Furthermore, the development of more specific and potent inhibitors and modulators of the enzymes in the sphinganine metabolic pathway holds immense promise for precision medicine. As our analytical capabilities continue to improve, a more comprehensive and quantitative understanding of the dynamic changes in the sphingolipidome during disease progression will undoubtedly pave the way for innovative therapeutic strategies targeting the fundamental mechanisms of cellular life and death.

References

DL-erythro-Dihydrosphingosine: A Potential Biomarker in the Landscape of Metabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and obesity, represent a growing global health crisis. The intricate interplay of genetic predisposition and environmental factors leads to a cascade of metabolic dysregulation. Central to this pathophysiology is the accumulation of specific lipid species that disrupt cellular signaling and function, a phenomenon known as lipotoxicity. Among the burgeoning class of lipid biomarkers, sphingolipids, and particularly their biosynthetic precursors, are gaining significant attention. This technical guide focuses on DL-erythro-Dihydrosphingosine, also known as sphinganine, a key intermediate in the de novo sphingolipid synthesis pathway, and its downstream product, dihydroceramide. Emerging evidence suggests that alterations in the levels of these molecules are intrinsically linked to the pathogenesis of metabolic diseases, positioning them as promising biomarkers for early diagnosis, risk stratification, and therapeutic monitoring.

The Role of Dihydrosphingosine in Sphingolipid Metabolism

This compound is a pivotal molecule in the synthesis of all sphingolipids. The de novo pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). The product of this reaction is rapidly converted to dihydrosphingosine.[1] Dihydrosphingosine is then acylated by one of six ceramide synthases (CerS) to form dihydroceramides. Finally, the introduction of a double bond by dihydroceramide desaturase-1 (DEGS1) converts dihydroceramides into ceramides, the central hub of sphingolipid metabolism.[1] Dysregulation at any point in this pathway can lead to the accumulation of specific intermediates, including dihydrosphingosine and dihydroceramides, with significant pathological consequences.

Data Presentation: Dihydrosphingosine and Dihydroceramides in Metabolic Diseases

Quantitative analysis of dihydrosphingosine and its derivatives in biological samples from patients with metabolic diseases reveals a consistent pattern of dysregulation. The following tables summarize key findings from various clinical studies.

Table 1: Plasma Dihydrosphingosine (Sphinganine) and Sphingosine Concentrations in Type 2 Diabetes
Analyte Healthy Control Subjects Patients with Type 2 Diabetes
SphingosineUndisclosed MeanElevated by 55% compared to controls[2]
SphinganineUndisclosed MeanElevated by 45% compared to controls[2]
Table 2: Plasma Dihydroceramide Species Associated with Waist Circumference in Mexican American Families
Dihydroceramide Species Association with Waist Circumference Significance
Dihydroceramides (as a class)PositiveStatistically Significant[3]
Dihydroceramide 18:0PositiveStatistically Significant[3]
Dihydroceramide 20:0PositiveStatistically Significant[3]
Dihydroceramide 22:0PositiveStatistically Significant[3]
Dihydroceramide 24:1PositiveStatistically Significant[3]
Table 3: Plasma Ceramide and Dihydroceramide Concentrations in Obese Subjects with Type 2 Diabetes
Analyte Lean Healthy Control Subjects (nmol/ml) Obese Type 2 Diabetic Patients (nmol/ml)
C18:0 Ceramide0.26 ± 0.030.38 ± 0.03[4]
C20:0 Ceramide0.09 ± 0.0040.11 ± 0.004[4]
C24:1 Ceramide0.43 ± 0.030.52 ± 0.04[4]
Total Ceramide2.37 ± 0.193.06 ± 0.26[4]

Data are presented as mean ± SE.

Table 4: Correlation of Plasma Ceramide Subspecies with Insulin Sensitivity (Hyperinsulinemic-Euglycemic Clamp)
Ceramide Species Correlation with Insulin Sensitivity Significance (P-value)
C18:0 CeramideInverse< 0.01[4]
C20:0 CeramideInverse< 0.01[4]
C24:1 CeramideInverse< 0.01[4]
C24:0 CeramideInverse< 0.01[4]
Total CeramideInverse< 0.01[4]

Signaling Pathways and Experimental Workflows

The accumulation of dihydrosphingosine and its downstream metabolites, particularly certain dihydroceramide and ceramide species, has been shown to interfere with key metabolic signaling pathways, most notably insulin signaling.

G Simplified De Novo Sphingolipid Biosynthesis Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Dihydrosphingosine This compound (Sphinganine) Ketosphinganine->Dihydrosphingosine 3-KSR Dihydroceramides Dihydroceramides Dihydrosphingosine->Dihydroceramides CerS Ceramides Ceramides Dihydroceramides->Ceramides DEGS1 Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramides->Complex_Sphingolipids

De Novo Sphingolipid Biosynthesis Pathway

Dysregulation of this pathway in metabolic diseases often leads to an accumulation of ceramides, which are known to induce insulin resistance.

G Ceramide-Mediated Insulin Resistance Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS-1/2 Insulin_Receptor->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Ceramides Elevated Ceramides PP2A PP2A Ceramides->PP2A activates aPKC aPKCζ/λ Ceramides->aPKC activates PP2A->Akt dephosphorylates aPKC->Akt inhibits phosphorylation G Experimental Workflow for Sphingolipid Analysis Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

References

Methodological & Application

Synthesis of DL-erythro-Dihydrosphingosine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

DL-erythro-Dihydrosphingosine, also known as sphinganine, is a crucial intermediate in the de novo biosynthesis of all sphingolipids. It is formed by the reduction of 3-ketodihydrosphingosine, which is synthesized by the condensation of L-serine and palmitoyl-CoA. As a fundamental building block of complex sphingolipids like ceramides, sphingomyelins, and glycosphingolipids, dihydrosphingosine and its metabolites play significant roles in various cellular processes. While the D-erythro isomer is the naturally occurring form, the racemic DL-erythro mixture is a valuable tool for in vitro studies, serving as a standard for biochemical assays and as a precursor for the synthesis of various sphingolipid analogs for research and drug development purposes. This document provides a detailed protocol for the chemical synthesis of this compound and an overview of its relevant signaling pathways.

Data Presentation

Table 1: Summary of a Representative Chemical Synthesis of this compound

Step No.Reaction StepStarting MaterialsKey ReagentsProductTypical Yield (%)
1C-AcylationEthyl acetoacetate, Palmitic acidSodium, Thionyl chlorideEthyl 2-acetyl-3-oxooctadecanoate~90
2Japp-Klingemann ReactionEthyl 2-acetyl-3-oxooctadecanoateBenzenediazonium chlorideEthyl 2,3-dioxooctadecanoate-2-phenylhydrazone~90
3Reductive AcetylationEthyl 2,3-dioxooctadecanoate-2-phenylhydrazoneZinc, Acetic acid, Acetic anhydrideEthyl 2-acetamido-3-oxooctadecanoate~66
4Reduction of KetoneEthyl 2-acetamido-3-oxooctadecanoateSodium borohydrideEthyl DL-erythro/threo-2-acetamido-3-hydroxyoctadecanoate~97
5Reduction of Ester and AmideEthyl DL-erythro/threo-2-acetamido-3-hydroxyoctadecanoateLithium aluminum hydrideDL-erythro/threo-Dihydrosphingosine~88
6Isomer Separation & DeprotectionDL-erythro/threo-DihydrosphingosineDichloroacetyl chloride, Barium hydroxideThis compoundVariable

Experimental Protocols

A plausible multi-step synthesis for this compound, adapted from established methods for related compounds, is detailed below. This pathway provides a route to the racemic mixture.

Protocol 1: Synthesis of Ethyl 2-acetyl-3-oxooctadecanoate

  • Prepare sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • Add ethyl acetoacetate to the sodium ethoxide solution at room temperature.

  • Separately, convert palmitic acid to palmitoyl chloride using thionyl chloride.

  • Add the palmitoyl chloride dropwise to the ethyl acetoacetate solution while maintaining the temperature below 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Neutralize the reaction mixture with a dilute acid and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of Ethyl 2,3-dioxooctadecanoate-2-phenylhydrazone (Japp-Klingemann Reaction)

  • Dissolve the crude ethyl 2-acetyl-3-oxooctadecanoate in ethanol.

  • Prepare a solution of benzenediazonium chloride from aniline, sodium nitrite, and hydrochloric acid at 0-5°C.

  • Add the benzenediazonium chloride solution to the solution of the starting material while maintaining the temperature at 0-5°C.

  • Stir the reaction mixture for several hours at low temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

Protocol 3: Synthesis of Ethyl 2-acetamido-3-oxooctadecanoate

  • Suspend the phenylhydrazone derivative in a mixture of acetic acid and acetic anhydride.

  • Add zinc dust portion-wise to the suspension with vigorous stirring, maintaining the temperature below 40°C.

  • After the addition is complete, stir the mixture for an additional hour.

  • Filter off the excess zinc and inorganic salts.

  • Pour the filtrate into ice water and extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer, dry, and concentrate to yield the product.

Protocol 4: Synthesis of Ethyl DL-erythro/threo-2-acetamido-3-hydroxyoctadecanoate

  • Dissolve the ethyl 2-acetamido-3-oxooctadecanoate in methanol.

  • Cool the solution to 0°C and add sodium borohydride portion-wise.

  • Stir the reaction mixture at 0°C for a few hours, then allow it to warm to room temperature.

  • Quench the reaction by adding acetic acid.

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

  • Collect the organic layer, dry, and concentrate to obtain a mixture of erythro and threo isomers.

Protocol 5: Synthesis of DL-erythro/threo-Dihydrosphingosine

  • Carefully add the mixture of ethyl DL-erythro/threo-2-acetamido-3-hydroxyoctadecanoate to a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0°C.

  • After the addition, reflux the reaction mixture for several hours.

  • Cool the mixture to 0°C and cautiously quench the excess lithium aluminum hydride by the sequential addition of water, 15% sodium hydroxide solution, and water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Concentrate the filtrate to obtain the crude mixture of DL-erythro and DL-threo dihydrosphingosine.

Protocol 6: Separation of DL-erythro Isomer

  • The separation of the erythro and threo isomers can be achieved by derivatization. Treat the mixture with dichloroacetyl chloride to form the N-dichloroacetyl derivatives.

  • The erythro and threo N-dichloroacetyl derivatives can be separated by fractional crystallization or column chromatography due to their different physical properties.

  • After separation, hydrolyze the pure erythro derivative using a mild base such as barium hydroxide in refluxing ethanol to remove the dichloroacetyl group.

  • Purify the final product, this compound, by recrystallization.

Mandatory Visualization

Sphingolipid_Signaling_Pathway cluster_de_novo De Novo Synthesis cluster_signaling Signaling Cascade Serine Serine 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine->3-Ketodihydrosphingosine Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketodihydrosphingosine This compound This compound 3-Ketodihydrosphingosine->this compound Reduction Dihydroceramide Dihydroceramide This compound->Dihydroceramide Ceramide Synthase DHS1P Dihydrosphingosine- 1-Phosphate (DHS1P) This compound->DHS1P Sphingosine Kinase 1 (SK1) Ceramide Ceramide Dihydroceramide->Ceramide DES1 S1P_Receptor S1P Receptors (S1PR1-5) DHS1P->S1P_Receptor Downstream_Effectors Downstream Signaling (e.g., Gi, Gq, G12/13) S1P_Receptor->Downstream_Effectors Cellular_Responses Cell Proliferation, Migration, Survival Downstream_Effectors->Cellular_Responses

Caption: Dihydrosphingosine metabolism and signaling pathway.

Experimental_Workflow Start Synthesis Chemical Synthesis of This compound Start->Synthesis Purification Purification by Crystallization/Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity_Analysis Purity Assessment (HPLC, TLC) Characterization->Purity_Analysis Application Application in Research (e.g., Enzyme Assays, Cell Culture Studies) Purity_Analysis->Application Data_Analysis Data Analysis and Interpretation Application->Data_Analysis End Data_Analysis->End

Caption: Experimental workflow for synthesis and application.

Application Notes and Protocols: DL-erythro-Dihydrosphingosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-erythro-Dihydrosphingosine, also known as sphinganine, is a critical intermediate in the de novo biosynthesis of sphingolipids. It is the saturated backbone of dihydroceramides, which are subsequently desaturated to form ceramides, central molecules in sphingolipid metabolism. Due to its role as a precursor and its own potential bioactivity, this compound and its isomers are valuable tools in studying sphingolipid metabolism and signaling. This document provides an overview of its commercial sources, purity, and detailed protocols for its use in key research applications.

Commercial Sources and Purity of Dihydrosphingosine Isomers

The availability and purity of dihydrosphingosine are crucial for reliable experimental outcomes. Several suppliers offer this compound and its related isomers. The table below summarizes commercially available dihydrosphingosine compounds, their typical purities, and suppliers. Researchers are advised to obtain batch-specific certificates of analysis for detailed purity information.

Compound NameCAS NumberTypical PuritySupplier Examples
This compound 3102-56-5≥98%Larodan[1], CHEMLYTE SOLUTIONS CO.,LTD[2]
D-erythro-Dihydrosphingosine764-22-7>98%[3][4], 95%[]Larodan[3], Sigma-Aldrich[4][6], BOC Sciences[]
D-erythro-Sphingosine123-78-4≥98% (TLC)Sigma-Aldrich (Calbiochem®)[7]

Note: Purity is often determined by methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). It is recommended to confirm the analytical method used for purity assessment with the supplier.

Signaling Pathways Involving Dihydrosphingosine

This compound is a key molecule in the de novo sphingolipid synthesis pathway. It is formed from 3-ketodihydrosphingosine and is subsequently acylated to form dihydroceramides. Furthermore, some studies have shown that dihydrosphingosine derivatives can inhibit signaling pathways like the Extracellular signal-regulated kinase (ERK) pathway.

DeNovoSphingolipidSynthesis Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS DHS DL-erythro- Dihydrosphingosine KDS->DHS DHCer Dihydroceramides DHS->DHCer Cer Ceramides DHCer->Cer

Figure 1: De novo sphingolipid biosynthesis pathway. SPT: Serine Palmitoyltransferase, KSR: 3-Ketodihydrosphingosine Reductase, CerS: Ceramide Synthase, DEGS1: Dihydroceramide Desaturase 1.

ERK_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor GPCR G-Protein Coupled Receptor Ras Ras GPCR->Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation DHS_inhibitor DL-threo-Dihydrosphingosine (Inhibitor) DHS_inhibitor->ERK Inhibits

Figure 2: Simplified ERK signaling pathway and its inhibition by a dihydrosphingosine isomer.

Experimental Protocols

The following are detailed protocols for common applications of this compound in a research setting.

Protocol 1: In Vitro Dihydroceramide Desaturase (DEGS1) Activity Assay

This protocol is adapted from studies characterizing dihydroceramide desaturase activity.[8][9] It measures the conversion of a dihydroceramide substrate to ceramide. This compound can be used to generate the N-acylated substrate in situ or used in competition assays.

Materials:

  • Rat liver microsomes (or cell lysates overexpressing DEGS1)

  • N-octanoyl-DL-erythro-dihydrosphingosine (C8-dihydroceramide) or other N-acylated dihydrosphingosine substrate

  • NADH or NADPH

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate buffer (0.1 M, pH 7.4)

  • Reaction termination solution (e.g., Chloroform:Methanol, 2:1 v/v)

  • Internal standard for LC-MS/MS (e.g., C17-ceramide)

  • LC-MS/MS system

Procedure:

  • Substrate Preparation: Prepare a stock solution of the N-acylated dihydrosphingosine substrate in ethanol or DMSO. The final concentration in the assay will typically be in the micromolar range.

  • Enzyme Preparation: Thaw rat liver microsomes on ice. Dilute the microsomes in phosphate buffer to the desired protein concentration (e.g., 0.1-1 mg/mL).

  • Reaction Setup:

    • In a microcentrifuge tube, add the following in order:

      • Phosphate buffer

      • BSA (to a final concentration of ~0.1%)

      • NADH or NADPH (to a final concentration of 1-2 mM)

      • Substrate (e.g., C8-dihydroceramide)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the microsomal protein to the pre-warmed reaction mixture to initiate the reaction. The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes). The optimal time should be determined empirically to ensure linear product formation.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding 3 volumes of chloroform:methanol (2:1 v/v).

    • Add the internal standard.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

    • Analyze the sample by LC-MS/MS to quantify the formation of the ceramide product relative to the internal standard.

DEGS1_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Substrate Prepare Substrate (N-acyl-DHS) Setup Set up Reaction Mix (Buffer, BSA, NADH) Prep_Substrate->Setup Prep_Enzyme Prepare Enzyme (Microsomes) Initiate Initiate with Enzyme Prep_Enzyme->Initiate Preincubate Pre-incubate at 37°C Setup->Preincubate Preincubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction & Extract Lipids Incubate->Terminate Dry Dry Lipid Extract Terminate->Dry Analyze LC-MS/MS Analysis Dry->Analyze

Figure 3: Experimental workflow for the in vitro Dihydroceramide Desaturase (DEGS1) assay.
Protocol 2: Analysis of Cellular Sphingolipids by LC-MS/MS Following Treatment with this compound

This protocol provides a general framework for treating cells with this compound and subsequently analyzing changes in the cellular sphingolipidome by LC-MS/MS.[10][11][12][13]

Materials:

  • Cell culture medium and supplements

  • This compound

  • Solvent for dihydrosphingosine (e.g., ethanol or DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Lipid extraction solvent (e.g., isopropanol:water:ethyl acetate, 30:10:60 v/v/v)

  • Internal standards for various sphingolipid classes

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-80%).

    • Prepare a stock solution of this compound in a suitable solvent.

    • Dilute the stock solution in cell culture medium to the desired final concentration. Include a vehicle control (medium with the same concentration of solvent).

    • Remove the old medium from the cells and replace it with the treatment or vehicle control medium.

    • Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, 24 hours).

  • Cell Harvesting and Lipid Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add a known volume of the lipid extraction solvent containing the internal standards to the cell culture plate.

    • Scrape the cells from the plate and transfer the cell lysate/solvent mixture to a glass tube.

    • Vortex the mixture vigorously.

    • Centrifuge to pellet the cell debris.

    • Transfer the supernatant containing the lipid extract to a new tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipids in a solvent compatible with your LC-MS/MS method (e.g., methanol/chloroform).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the different sphingolipid species.

    • Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target sphingolipids based on their precursor and product ion masses.

    • Quantify the endogenous sphingolipids by comparing their peak areas to those of the corresponding internal standards.

Protocol 3: Investigating the Inhibition of ERK Signaling

This protocol outlines a general approach to assess the inhibitory effect of dihydrosphingosine isomers on the ERK signaling pathway, often assessed by measuring the phosphorylation of ERK.[14][15][16]

Materials:

  • Cell line of interest (e.g., airway smooth muscle cells, cancer cell lines)

  • Cell culture reagents

  • DL-threo-dihydrosphingosine (or other dihydrosphingosine isomers)

  • Stimulant for the ERK pathway (e.g., platelet-derived growth factor (PDGF), phorbol esters)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE reagents and equipment

  • Western blotting reagents and equipment

  • Primary antibodies against phospho-ERK (p-ERK) and total ERK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Serum Starvation:

    • Plate cells and grow to 70-80% confluency.

    • To reduce basal ERK activity, serum-starve the cells by incubating them in a low-serum or serum-free medium for a period of time (e.g., 12-24 hours) before the experiment.

  • Inhibitor Pre-treatment:

    • Treat the serum-starved cells with various concentrations of the dihydrosphingosine inhibitor (or vehicle control) for a specific duration (e.g., 30-60 minutes).

  • Stimulation of ERK Pathway:

    • Following the inhibitor pre-treatment, stimulate the cells with a known ERK activator (e.g., PDGF) for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Immediately after stimulation, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-ERK.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Compare the levels of ERK phosphorylation in the inhibitor-treated samples to the stimulated control to determine the extent of inhibition.

Conclusion

This compound is a fundamental molecule in sphingolipid research. Understanding its commercial availability and having access to detailed experimental protocols is essential for researchers investigating the roles of sphingolipids in health and disease. The information and protocols provided in this document serve as a valuable resource for designing and executing experiments involving this key biosynthetic intermediate.

References

Application Note: Mass Spectrometry-Based Quantification of Sphinganine in Lipid Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sphinganine (dihydrosphingosine) is a critical intermediate in the de novo sphingolipid biosynthesis pathway and the backbone of dihydroceramides.[1] As a precursor to more complex sphingolipids, its cellular concentration is tightly regulated. Aberrant levels of sphinganine and other sphingoid bases are implicated in various cellular processes, including proliferation, apoptosis, and signaling, making them important targets in drug development and disease research.[2][3] This document provides a detailed protocol for the sensitive and specific quantification of sphinganine from biological lipid extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for lipidomics.[4][5]

Sphingolipid De Novo Biosynthesis Pathway

The diagram below illustrates the initial steps of the de novo synthesis of sphingolipids, highlighting the formation of sphinganine. The pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[1]

Sphingolipid_Pathway Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine (3-Ketosphinganine) Serine->KDS Sphinganine Sphinganine (Dihydrosphingosine) KDS->Sphinganine DHCer Dihydroceramide Sphinganine->DHCer Ceramide Ceramide DHCer->Ceramide

Caption: De novo sphingolipid biosynthesis pathway.

Experimental Workflow

The overall workflow for the quantification of sphinganine involves sample preparation, lipid extraction, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow A 1. Sample Collection (e.g., Cultured Cells, Plasma) B 2. Homogenization & Protein Quantification A->B C 3. Addition of Internal Standard (e.g., C17-Sphinganine) B->C D 4. Lipid Extraction (e.g., Modified Bligh & Dyer) C->D E 5. Phase Separation & Collection of Organic Layer D->E F 6. Solvent Evaporation (under Nitrogen Stream) E->F G 7. Reconstitution in LC-MS Grade Solvent F->G H 8. LC-MS/MS Analysis (MRM Mode) G->H I 9. Data Analysis & Quantification H->I

Caption: General experimental workflow for sphinganine quantification.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC or LC-MS grade methanol, chloroform, acetonitrile, isopropanol, and water.

  • Reagents: Formic acid, ammonium formate.

  • Standards:

    • Sphinganine (d18:0) standard (Avanti Polar Lipids or equivalent).

    • Internal Standard (IS): C17-Sphinganine (d17:0) or d7-Sphinganine (stable isotope-labeled).[3][6][7]

  • Equipment:

    • Homogenizer (for tissue samples).

    • Sonicator.

    • Centrifuge (capable of 4°C).

    • Nitrogen evaporator.

    • Autosampler vials with inserts.

    • LC-MS/MS system (e.g., triple quadrupole or QTRAP mass spectrometer with an ESI source).[5]

Sample Preparation and Lipid Extraction

This protocol is adapted for cultured cells (~1-2 million cells per sample). Volumes should be scaled accordingly for other sample types like plasma or tissue homogenates.[6]

  • Cell Harvesting: Aspirate culture medium, wash cells twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and transfer to a glass tube. Centrifuge at 1000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., 50 pmol of C17-Sphinganine in methanol) to each sample pellet. The use of a non-naturally occurring odd-chain or stable isotope-labeled standard is crucial for accurate quantification, correcting for variability in extraction efficiency and instrument response.[3][8][9]

  • Lipid Extraction (Modified Bligh & Dyer):

    • To the cell pellet, add 1 mL of chloroform and 2 mL of methanol.[9][10]

    • Vortex vigorously for 2 minutes.

    • Sonicate in a water bath for 15 minutes.

    • Add 1 mL of chloroform and vortex for 30 seconds.

    • Add 1 mL of water and vortex for 30 seconds to induce phase separation.

    • Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Evaporation: Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 80:20 Mobile Phase A:B) for LC-MS/MS analysis. Vortex and transfer to an autosampler vial.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., Supelco Discovery C18, 5 cm x 2.1 mm, 5 µm).[5]

    • Mobile Phase A: 68.5:28.5:2:1 (v/v/v/v) Methanol/Water/THF/Formic Acid with 5 mM ammonium formate.[6]

    • Mobile Phase B: 97:2:1 (v/v/v) Methanol/THF/Formic Acid with 5 mM ammonium formate.[6]

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40-60°C.[6]

    • Injection Volume: 10-30 µL.

    • Gradient:

      • 0.0-0.5 min: 30% B

      • 0.5-2.5 min: Linear gradient to 100% B

      • 2.5-5.5 min: Hold at 100% B

      • 5.5-6.0 min: Return to 30% B

      • 6.0-8.0 min: Re-equilibrate at 30% B

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Ion Spray Voltage: 5000-5500 V.

    • Source Temperature: 400-500°C.

    • Key MRM Transitions: The fragmentation of sphingoid bases in positive mode typically involves single and double dehydration events.[11][12] Collision energies (CE) and other potentials should be optimized for the specific instrument used.[5]

Data Presentation

Table 1: Mass Spectrometry Parameters for Sphinganine Quantification
CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Example CE (V)
Sphinganine (d18:0)302.3284.3 (Quantifier)10015
266.3 (Qualifier)10025
C17-Sphinganine (IS)288.3270.3 (Quantifier)10015
252.3 (Qualifier)10025

Note: Precursor and product ions for sphinganine (d18:0) and its C17 internal standard are based on characteristic fragmentation patterns involving water loss.[12]

Table 2: Example Calibration Curve Data

A calibration curve is constructed by analyzing standards of known sphinganine concentrations (e.g., 1 to 500 fmol) spiked with a constant amount of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against concentration.

Concentration (pmol/mL)Sphinganine Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.08,500810,0000.010
5.042,000805,0000.052
10.087,000815,0000.107
50.0455,000820,0000.555
100.0910,000812,0001.121
250.02,200,000808,0002.723
Linear Regression y = 0.0109x + 0.001 (R² > 0.99)
Table 3: Sample Quantification Results

The concentration of sphinganine in unknown samples is calculated using the linear regression equation derived from the calibration curve. Results are typically normalized to the initial amount of protein or cell number.

Sample IDPeak Area Ratio (Analyte/IS)Calculated Amount (pmol)Normalized Amount (pmol/mg protein)
Control 10.21519.69.8
Control 20.23021.010.5
Control 30.22120.210.1
Treated 1 0.85077.938.9
Treated 2 0.89181.640.8
Treated 3 0.86579.239.6

References

Application Note: HPLC Methods for the Separation of DL-erythro-Dihydrosphingosine and Other Sphingolipids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sphingolipids are a complex class of lipids that serve as both structural components of cell membranes and as bioactive signaling molecules involved in regulating cell growth, differentiation, apoptosis, and stress responses.[1][2] DL-erythro-Dihydrosphingosine, also known as sphinganine (d18:0), is a key intermediate in the de novo biosynthesis of all sphingolipids.[1] It is the direct precursor to dihydroceramides and is subsequently converted to more complex sphingolipids like ceramides, sphingosine, and sphingomyelin. The accurate quantification of dihydrosphingosine and its separation from structurally similar sphingolipids is crucial for understanding sphingolipid metabolism and its role in disease.

High-Performance Liquid Chromatography (HPLC) coupled with sensitive detection methods is the cornerstone of sphingolipid analysis.[3][4] The choice of chromatographic mode—Reversed-Phase (RP), Normal-Phase (NP), or Hydrophilic Interaction Liquid Chromatography (HILIC)—depends on the specific analytical goal. RP-HPLC separates sphingolipids based on their hydrophobicity, primarily determined by their acyl chain length, while NP-HPLC and HILIC separate them based on the polarity of their head groups.[3][5] This application note provides detailed protocols for the separation of this compound from other key sphingolipids using various HPLC techniques.

Sphingolipid De Novo Biosynthesis Pathway

The diagram below illustrates the central role of Dihydrosphingosine (Sphinganine) in the de novo synthesis pathway, leading to the formation of other critical sphingolipids.

Sphingolipid_Pathway cluster_0 De Novo Synthesis cluster_1 Complex Sphingolipid Formation & Salvage Pathway PalmitoylCoA Palmitoyl-CoA + Serine KDS 3-ketodihydrosphingosine PalmitoylCoA->KDS SPT DHS This compound (Sphinganine) KDS->DHS KDS Reductase DHCer Dihydroceramides DHS->DHCer Ceramide Synthase DHS->DHCer Cer Ceramides DHCer->Cer Dihydroceramide Desaturase SM Sphingomyelin Cer->SM SM Synthase Sph Sphingosine Cer->Sph Ceramidase Sph->Cer Ceramide Synthase S1P Sphingosine-1-Phosphate Sph->S1P SPHK1/2

Caption: De Novo Sphingolipid Biosynthesis Pathway Highlighting Dihydrosphingosine.

General Experimental Workflow

The analysis of sphingolipids by HPLC follows a standardized workflow, from sample preparation to data analysis. This process is critical for achieving accurate and reproducible results.

HPLC_Workflow Sample 1. Sample Collection (e.g., Plasma, Cells, Tissue) Extraction 2. Lipid Extraction (e.g., Bligh-Dyer or single-phase extraction) Sample->Extraction Deriv 3. Derivatization (Optional) (e.g., for Fluorescence Detection) Extraction->Deriv HPLC 4. HPLC Separation (Reversed-Phase, Normal-Phase, or HILIC) Extraction->HPLC Deriv->HPLC If applicable Detection 5. Detection (MS/MS, ELSD, Fluorescence) HPLC->Detection Data 6. Data Analysis (Quantification & Identification) Detection->Data

Caption: General Workflow for Sphingolipid Analysis by HPLC.

HPLC Methodologies: A Comparative Overview

Different HPLC modes offer distinct advantages for separating dihydrosphingosine from other sphingolipids. The choice of method is dictated by the specific sphingolipid classes of interest and the sample matrix.

FeatureReversed-Phase (RP) HPLCNormal-Phase (NP) HPLCHydrophilic Interaction (HILIC)
Separation Principle Based on hydrophobicity (acyl chain length and saturation).[3]Based on polarity of the head group.[3][5]Based on partitioning between a polar stationary phase and a less polar mobile phase.[6][7]
Primary Application Separation of species within a class (e.g., d18:0 vs d18:1 sphingoid bases) and separation of ceramides by acyl chain length.Separation of different sphingolipid classes (e.g., ceramides from sphingoid bases).[5]Separation of complex and polar glycosphingolipids.[6][8]
Typical Stationary Phase C8, C18Silica, Amino (NH2)Silica, Amide
Typical Mobile Phase Methanol/Water or Acetonitrile/Water gradients with additives like formic acid and ammonium formate.[9]Hexane/Isopropanol or Chloroform/Ethanol based systems.[10]Acetonitrile/Water gradients.[6]
Advantages Excellent resolution for separating sphingoid bases like sphingosine and dihydrosphingosine.Strong retention and separation of lipid classes.[5]Effective for polar and complex sphingolipids.
Disadvantages May have co-elution of different lipid classes with similar hydrophobicity.Less effective at separating species within the same class.Can have issues with sample solubility and peak shape.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS/MS for Sphingoid Base Quantification

This method is optimized for the separation and quantification of dihydrosphingosine (sphinganine) and sphingosine from biological extracts using LC-MS/MS.[2][9][11]

1. Sample Preparation (Lipid Extraction) a. To a 1.5 mL tube, add 100 µL of sample (e.g., cell homogenate, plasma). b. Add internal standards (e.g., C17-sphingosine).[2] c. Add 375 µL of Chloroform:Methanol (1:2, v/v) and vortex thoroughly. d. Add 125 µL of Chloroform and vortex. e. Add 125 µL of water and vortex. f. Centrifuge at 10,000 x g for 10 minutes at 4°C to separate phases. g. Carefully collect the lower organic phase into a new tube. h. Dry the extract under a stream of nitrogen. i. Reconstitute the dried lipid film in 100 µL of the initial mobile phase for injection.[9]

2. HPLC-MS/MS Conditions

ParameterCondition
HPLC System Agilent 1260 HPLC or equivalent[9]
Column Agilent ZORBAX SB-Aq C18 (2.1 x 100 mm, 3.5 µm)[9]
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate[9]
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate[9]
Gradient Isocratic elution with 85% Mobile Phase B[9]
Flow Rate 0.3 mL/min[9]
Column Temperature 40°C
Injection Volume 5-10 µL
Mass Spectrometer Triple Quadrupole with Electrospray Ionization (ESI)[9]
Ionization Mode Positive (+)
MRM Transitions Dihydrosphingosine (d18:0): m/z 302.3 → 284.3; Sphingosine (d18:1): m/z 300.3 → 282.3
Protocol 2: Normal-Phase HPLC with ELSD for Sphingolipid Class Separation

This protocol is effective for separating major sphingolipid classes, allowing for the resolution of dihydrosphingosine from ceramides and other sphingoid bases.[12]

1. Sample Preparation a. Follow the lipid extraction procedure as described in Protocol 1. b. Reconstitute the dried lipid film in 100 µL of Chloroform/Methanol (9:1, v/v).

2. HPLC-ELSD Conditions

ParameterCondition
HPLC System Standard HPLC system
Column Supelcosil LC-NH2 (7.5 cm x 3.0 mm, 3 µm)[5]
Mobile Phase Isocratic elution with Chloroform/Ethanol/Triethylamine/Formic Acid
Flow Rate 100 µL/min[5]
Column Temperature 37°C[5]
Injection Volume 10-20 µL
Detector Evaporative Light-Scattering Detector (ELSD)
ELSD Settings Nebulizer Temperature: 30°C; Evaporator Temperature: 50°C; Gas Flow: 1.5 L/min
Protocol 3: RP-HPLC with Fluorescence Detection (via Derivatization)

This method provides high sensitivity for sphingoid bases by derivatizing their primary amine group with o-phthalaldehyde (OPA) to form a fluorescent product.[13][14][15]

1. Sample Preparation and Derivatization a. Perform lipid extraction as described in Protocol 1. b. Reconstitute the dried lipids in 50 µL of methanol. c. To the sample, add 50 µL of OPA reagent (o-phthalaldehyde and mercaptoethanol in a borate buffer, pH 10.4).[13][15] d. Incubate at room temperature for 2-5 minutes in the dark. The reaction is rapid. e. Immediately inject the derivatized sample onto the HPLC system.

2. HPLC-Fluorescence Conditions

ParameterCondition
HPLC System Standard HPLC with a fluorescence detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient Start at 70% A, increase to 100% A over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Fluorescence Detector Excitation: 340 nm; Emission: 455 nm[14]

Conclusion

The successful separation of this compound from other sphingolipids is achievable through the careful selection of HPLC methodology. For resolving closely related sphingoid bases like dihydrosphingosine and sphingosine, reversed-phase HPLC coupled with mass spectrometry is the method of choice due to its high resolution and specificity.[2][9] For separating broad classes of sphingolipids, normal-phase chromatography offers a robust alternative.[5] When high sensitivity is required and mass spectrometry is not available, derivatization followed by fluorescence detection provides an excellent analytical strategy.[14] The protocols and data presented in this note serve as a comprehensive guide for researchers to develop and implement reliable methods for sphingolipid analysis.

References

Application Notes and Protocols: Investigating the Role of Ceramide Synthesis in Apoptosis Using Sphinganine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sphinganine as a tool to investigate the critical role of de novo ceramide synthesis in the induction of apoptosis. Sphinganine, a key intermediate in the sphingolipid metabolic pathway, serves as a direct precursor to dihydroceramide and subsequently ceramide. By manipulating the levels of sphinganine, researchers can elucidate the downstream effects of ceramide on apoptotic signaling cascades.

Ceramide has been identified as a crucial second messenger in mediating antiproliferative responses, including the induction of apoptosis, cell growth inhibition, and senescence.[1] The accumulation of ceramide can be achieved through three primary pathways: de novo synthesis, the hydrolysis of sphingomyelin by sphingomyelinases, and the salvage pathway.[2][3][4] This document focuses on the de novo synthesis pathway and the experimental use of its precursor, sphinganine.

The provided protocols detail essential experimental procedures, from cell culture and treatment to the quantification of ceramide and the assessment of apoptotic markers. These methodologies are designed to offer a robust framework for investigating the intricate relationship between ceramide synthesis and programmed cell death.

Core Concepts: The Sphingolipid Rheostat and Apoptosis

The balance between pro-apoptotic ceramide and its metabolic counterpart, the pro-survival sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat."[5][6][7] This balance is a critical determinant of cell fate. An increase in the cellular concentration of ceramide and its precursor sphingosine is associated with the promotion of apoptosis, whereas an elevation in S1P levels is linked to cell proliferation and survival.[6][8][9] By introducing exogenous sphinganine, researchers can effectively shift this balance towards the pro-apoptotic ceramide, providing a valuable model to study the mechanisms of programmed cell death.

Signaling Pathways

Ceramide accumulation triggers apoptotic signaling through multiple pathways, often converging at the mitochondria. It can directly or indirectly influence the mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c.[3][5] Ceramide has also been shown to modulate the activity of key proteins in the apoptotic process, including protein phosphatases and kinases, as well as members of the Bcl-2 family of proteins.[3][10]

cluster_de_novo De Novo Ceramide Synthesis cluster_apoptosis Apoptotic Cascade Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Bax/Bak Activation Bax/Bak Activation Ceramide->Bax/Bak Activation Mitochondrion Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Bax/Bak Activation->Mitochondrion Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1. Simplified diagram of the de novo ceramide synthesis pathway leading to apoptosis.

Experimental Protocols

The following protocols provide a detailed methodology for investigating the role of sphinganine-induced ceramide synthesis in apoptosis.

Experimental Workflow Overview

Cell_Culture 1. Cell Culture and Seeding Sphinganine_Treatment 2. Sphinganine Treatment Cell_Culture->Sphinganine_Treatment Apoptosis_Induction 3. Apoptosis Induction Confirmation Sphinganine_Treatment->Apoptosis_Induction Ceramide_Quantification 4. Ceramide Quantification Apoptosis_Induction->Ceramide_Quantification Downstream_Analysis 5. Downstream Apoptotic Marker Analysis Apoptosis_Induction->Downstream_Analysis

Figure 2. General experimental workflow for studying sphinganine-induced apoptosis.

Cell Culture and Sphinganine Treatment

Objective: To prepare cell cultures and treat them with sphinganine to induce ceramide synthesis.

Materials:

  • Cell line of interest (e.g., Jurkat, HeLa, U937)

  • Complete cell culture medium (e.g., RPMI 1640 or DMEM with 10% FBS)

  • Sphinganine (D-erythro-sphinganine)

  • Vehicle control (e.g., ethanol or DMSO)

  • 6-well or 12-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in complete medium to ~80% confluency.

  • Seed cells into 6-well or 12-well plates at a density appropriate for the cell line and allow them to adhere overnight.

  • Prepare a stock solution of sphinganine in the chosen vehicle.

  • On the day of the experiment, dilute the sphinganine stock solution in a complete medium to the desired final concentrations (e.g., 5-20 µM). Prepare a vehicle control with the same final concentration of the vehicle.

  • Remove the old medium from the cells and replace it with the medium containing sphinganine or the vehicle control.

  • Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).

Ceramide Quantification

Objective: To measure the intracellular levels of ceramide following sphinganine treatment.

Methods: Several methods can be employed for ceramide quantification, with varying levels of specificity and sensitivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its ability to identify and quantify individual ceramide species.[11][12]

Protocol using LC-MS/MS:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells and extract total lipids using a method such as the Bligh and Dyer extraction.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples using a validated LC-MS/MS method for the separation and quantification of different ceramide species.

Apoptosis Assays

Objective: To assess the induction of apoptosis in response to sphinganine treatment.

A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments.

Protocol:

  • Harvest both adherent and floating cells after treatment.

  • Isolate genomic DNA using a commercial kit or a standard phenol-chloroform extraction method.

  • Run the extracted DNA on a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.[13]

Caspase-3 is a key executioner caspase in the apoptotic pathway.[14][15]

Protocol:

  • Harvest cells and lyse them in a chilled lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Use a commercial colorimetric or fluorometric caspase-3 activity assay kit according to the manufacturer's instructions.[16][17] These assays typically use a substrate that releases a detectable molecule upon cleavage by active caspase-3.

  • Measure the absorbance or fluorescence to quantify caspase-3 activity.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

Protocol:

  • Harvest cells and wash them with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Data Presentation

The following tables provide a template for presenting quantitative data from the described experiments.

Table 1: Effect of Sphinganine on Ceramide Levels

Treatment GroupC16:0-Ceramide (pmol/mg protein)C18:0-Ceramide (pmol/mg protein)C24:0-Ceramide (pmol/mg protein)Total Ceramide (pmol/mg protein)
Vehicle Control15.2 ± 2.18.5 ± 1.325.7 ± 3.449.4 ± 6.8
Sphinganine (10 µM)45.8 ± 5.322.1 ± 2.968.9 ± 7.1136.8 ± 15.3
Sphinganine (20 µM)78.3 ± 8.135.6 ± 4.2112.4 ± 10.5226.3 ± 22.8

Table 2: Quantification of Apoptosis Following Sphinganine Treatment

Treatment GroupCaspase-3 Activity (fold change vs. control)% Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control1.0 ± 0.15.2 ± 1.12.1 ± 0.5
Sphinganine (10 µM)3.5 ± 0.425.8 ± 3.28.7 ± 1.5
Sphinganine (20 µM)6.8 ± 0.748.3 ± 5.115.4 ± 2.3

Role of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the mitochondrial apoptotic pathway.[20][21] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins).[22][23] Ceramide is known to influence the activity of these proteins, promoting the activation of pro-apoptotic members and inhibiting the function of anti-apoptotic members.[8][10]

Ceramide Ceramide Pro_Apoptotic_BH3 Pro-Apoptotic (BH3-only proteins) Ceramide->Pro_Apoptotic_BH3 activates Anti_Apoptotic Anti-Apoptotic (Bcl-2, Bcl-xL) Pro_Apoptotic_Effector Pro-Apoptotic (Bax, Bak) Anti_Apoptotic->Pro_Apoptotic_Effector inhibits Pro_Apoptotic_BH3->Anti_Apoptotic inhibits Pro_Apoptotic_BH3->Pro_Apoptotic_Effector activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Pro_Apoptotic_Effector->MOMP Apoptosis Apoptosis MOMP->Apoptosis

Figure 3. Ceramide's influence on the Bcl-2 family of proteins in apoptosis regulation.

Conclusion

The use of sphinganine provides a powerful and specific approach to investigate the role of de novo ceramide synthesis in apoptosis. The protocols and conceptual frameworks presented in these application notes offer a solid foundation for researchers to explore the intricate signaling pathways governed by ceramide and to potentially identify novel targets for therapeutic intervention in diseases characterized by dysregulated apoptosis, such as cancer.

References

Application Notes and Protocols for In Vivo Administration of Sphinganine in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of sphinganine and related sphingolipids in various animal models of disease. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate further research and drug development in this area.

Sphinganine in Metabolic Disease: Insulin Resistance

Dysregulation of sphingolipid metabolism is increasingly implicated in the pathogenesis of insulin resistance and type 2 diabetes.[1] Animal models have been instrumental in elucidating the role of sphinganine and its metabolites in these conditions.

Quantitative Data Summary
Animal ModelTreatmentKey FindingsReference
Golden Syrian Hamsters (High Fructose/High Fat-Cholesterol Diet)Myriocin (inhibitor of serine palmitoyltransferase)- Hepatic sphinganine levels were significantly increased by the high fructose and high fat-cholesterol diets. - Myriocin treatment normalized hepatic sphinganine levels. - Myriocin treatment also lowered hepatic ceramide content, plasma triglycerides, and VLDL-apoB100, and improved insulin sensitivity.[2]
Heterozygous Sptlc2 knockout mice (Sptlc2+/-)Genetic modification- Decreased ceramide and sphingomyelin levels in plasma membranes. - Enhanced insulin sensitivity and improved glucose tolerance. - Protection from high-fat diet-induced obesity and insulin resistance.[3]
ob/ob mice-- Increased levels of serum sphingosine and adipose tissue sphingomyelin and ceramide.[4]
Experimental Protocols

Induction of Insulin Resistance in Hamsters and Myriocin Treatment [2]

  • Animal Model: Male Golden Syrian hamsters.

  • Dietary Induction:

    • Control group: Fed a standard chow diet.

    • High Fructose group: Fed a diet containing 60% fructose.

    • High Fat-Cholesterol (FFC) group: Fed a diet rich in fat and cholesterol.

  • Myriocin Administration:

    • A subset of animals from each dietary group was treated with myriocin.

    • Myriocin was administered at a dose of 2.2 mg/kg of the diet.

  • Duration: The dietary interventions and myriocin treatment were carried out for a specified period to induce insulin resistance.

  • Outcome Measures:

    • Measurement of hepatic sphinganine and ceramide levels using liquid chromatography-mass spectrometry (LC-MS).

    • Assessment of plasma triglycerides, cholesterol, and VLDL-apoB100.

    • Evaluation of insulin sensitivity using standard techniques (e.g., glucose tolerance tests).

Signaling Pathway

Sphinganine_Insulin_Resistance cluster_DeNovo De Novo Sphingolipid Synthesis cluster_Signaling Insulin Signaling Cascade Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Akt/PKB Akt/PKB Ceramide->Akt/PKB Inhibits Insulin Receptor Insulin Receptor IRS IRS Insulin Receptor->IRS PI3K PI3K IRS->PI3K PI3K->Akt/PKB GLUT4 Translocation GLUT4 Translocation Akt/PKB->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Myriocin Myriocin SPT SPT Myriocin->SPT Inhibits

Caption: De novo sphingolipid synthesis pathway and its inhibitory effect on insulin signaling.

Sphinganine in Neurodegenerative Diseases

The accumulation of sphingoid long-chain bases, including sphinganine and sphingosine, has been linked to neurodegeneration.[5] Animal models provide a platform to investigate the pathological consequences of this accumulation and to test potential therapeutic interventions.

Quantitative Data Summary
Animal ModelTreatmentKey FindingsReference
Wobbler mice (GARP mutant, motor neuron degeneration model)Myriocin- Increased levels of sphinganine, sphingosine, and ceramides in mouse embryonic fibroblasts (MEFs) from wobbler mice. - Myriocin treatment reduced the levels of these sphingolipids in wobbler MEFs. - In vivo, myriocin treatment (2.2 mg/kg in diet) improved motor function and survival in wobbler mice.[5]
Animal models of synucleinopathies (PD and MSA)FTY720 (S1P agonist)- FTY720 administration ameliorated neurodegeneration and behavioral dysfunction.[6]
Alzheimer's Disease (AD) animal model (Aβ42 peptide injection)-- Decreased levels of Sphingosine-1-Phosphate (S1P) in brain regions affected by AD pathology.[6]
Experimental Protocols

Myriocin Treatment in a Mouse Model of Motor Neuron Degeneration [5]

  • Animal Model: Wobbler mice, a genetic model for motor neuron disease.

  • Myriocin Formulation: Myriocin was incorporated into the standard mouse chow.

  • Dosing: Mice were fed a diet containing 2.2 mg/kg of myriocin.

  • Treatment Initiation and Duration: Treatment was initiated after weaning and continued for several weeks (e.g., 10 to 50 weeks) to assess long-term outcomes.

  • Outcome Measures:

    • Lipidomics: Analysis of sphingolipid levels (sphinganine, sphingosine, ceramides) in tissues (e.g., spinal cord) and cells (e.g., MEFs) using mass spectrometry.

    • Behavioral Tests: Assessment of motor function and disease progression.

    • Survival Analysis: Monitoring the lifespan of treated versus untreated mice.

    • Histopathology: Examination of motor neuron loss in the spinal cord.

    • Toxicity Monitoring: Measurement of plasma levels of liver enzymes (AST, ALT) to assess potential hepatotoxicity.

Logical Relationship Diagram

Neurodegeneration_Workflow GARP Mutation GARP Mutation Impaired Retrograde Trafficking Impaired Retrograde Trafficking GARP Mutation->Impaired Retrograde Trafficking Sphingolipid Metabolism Dysregulation Sphingolipid Metabolism Dysregulation Impaired Retrograde Trafficking->Sphingolipid Metabolism Dysregulation Accumulation of Sphinganine & Sphingosine Accumulation of Sphinganine & Sphingosine Sphingolipid Metabolism Dysregulation->Accumulation of Sphinganine & Sphingosine Cell Dysfunction & Death Cell Dysfunction & Death Accumulation of Sphinganine & Sphingosine->Cell Dysfunction & Death Motor Neuron Degeneration Motor Neuron Degeneration Cell Dysfunction & Death->Motor Neuron Degeneration Myriocin Myriocin Inhibition of Sphingolipid Synthesis Inhibition of Sphingolipid Synthesis Myriocin->Inhibition of Sphingolipid Synthesis Inhibition of Sphingolipid Synthesis->Accumulation of Sphinganine & Sphingosine Reduces Improved Outcomes & Survival Improved Outcomes & Survival Inhibition of Sphingolipid Synthesis->Improved Outcomes & Survival Toxin_Workflow Fumonisin Administration Fumonisin Administration Inhibition of Ceramide Synthase Inhibition of Ceramide Synthase Fumonisin Administration->Inhibition of Ceramide Synthase Accumulation of Sphinganine & Sphingosine Accumulation of Sphinganine & Sphingosine Inhibition of Ceramide Synthase->Accumulation of Sphinganine & Sphingosine In Vivo Measurements In Vivo Measurements Accumulation of Sphinganine & Sphingosine->In Vivo Measurements In Vitro Experiments In Vitro Experiments Accumulation of Sphinganine & Sphingosine->In Vitro Experiments Serum Sphingolipid Analysis Serum Sphingolipid Analysis In Vivo Measurements->Serum Sphingolipid Analysis Hemodynamic Monitoring Hemodynamic Monitoring In Vivo Measurements->Hemodynamic Monitoring Vascular Ring Assays Vascular Ring Assays In Vitro Experiments->Vascular Ring Assays Cardiovascular Toxicity Cardiovascular Toxicity Hemodynamic Monitoring->Cardiovascular Toxicity Vasoactive Properties Vasoactive Properties Vascular Ring Assays->Vasoactive Properties

References

Application Notes and Protocols: Sphinganine-Based Probes for Enzyme Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as bioactive molecules involved in regulating essential cellular processes, including proliferation, differentiation, and apoptosis.[1][2] The metabolic pathways that govern sphingolipid levels are complex and tightly regulated by a series of enzymes. Dysregulation of these enzymes is implicated in numerous diseases, making them attractive targets for drug development.[3][4] Sphinganine-based chemical probes are invaluable tools for studying the activity of key enzymes in the sphingolipid metabolic network, providing insights into cellular signaling and a means for screening potential therapeutic inhibitors.[1][5] This document provides detailed application notes and protocols for utilizing sphinganine-based probes to measure the activity of Ceramide Synthases (CerS) and Dihydroceramide Desaturase (DEGS1).

The De Novo Sphingolipid Synthesis Pathway

The synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA by the enzyme Serine Palmitoyltransferase (SPT) , the rate-limiting step in this pathway.[6][7] The product is subsequently reduced to form the sphingoid long-chain base, sphinganine. Sphinganine is then acylated by one of six Ceramide Synthases (CerS1-6) , each exhibiting specificity for fatty acyl-CoAs of different chain lengths, to produce dihydroceramide.[8][9] Finally, the enzyme Dihydroceramide Desaturase (DEGS1) introduces a double bond into dihydroceramide to form ceramide, the central hub of sphingolipid metabolism.[4]

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT Sphinganine Sphinganine (Probe Precursor) KDS->Sphinganine 3-KSR dhCer Dihydroceramide Sphinganine->dhCer CerS1-6 Ceramide Ceramide dhCer->Ceramide DEGS1 ComplexSL Complex Sphingolipids Ceramide->ComplexSL Further Metabolism

Caption: De novo sphingolipid synthesis pathway in the endoplasmic reticulum.

Application Note 1: Ceramide Synthase (CerS) Activity Assay

This section details the use of a fluorescent sphinganine analog, NBD-sphinganine, to measure the activity of ceramide synthases (CerS). This assay is rapid, reliable, and avoids the need for radioactive substrates.[9][10][11]

Principle

The assay quantifies CerS activity by monitoring the conversion of the fluorescent substrate NBD-sphinganine to NBD-dihydroceramide in the presence of a specific fatty acyl-CoA.[11] The substrate and product are then separated using solid-phase extraction (SPE) or thin-layer chromatography (TLC), and the product is quantified by fluorescence detection.[8][10] This method is sensitive enough to detect endogenous CerS activity in low amounts of cell or tissue homogenate.[11]

CerS_Workflow Start Start: Cell/Tissue Homogenate Reaction Incubate at 37°C (NBD-Sphinganine, Acyl-CoA, BSA) Start->Reaction Stop Terminate Reaction (e.g., Chloroform/Methanol) Reaction->Stop Extract Lipid Extraction Stop->Extract Separate Separate Substrate & Product Extract->Separate SPE Solid-Phase Extraction (SPE) (Recommended) Separate->SPE Method 1 TLC Thin-Layer Chromatography (TLC) Separate->TLC Method 2 Quantify Quantify NBD-Product Fluorescence SPE->Quantify TLC->Quantify End End: Determine CerS Activity Quantify->End

Caption: Experimental workflow for the fluorescent CerS activity assay.
Quantitative Data

NBD-sphinganine has been validated as a reliable substrate for CerS enzymes, with Michaelis-Menten constants (Km) similar to those of the natural substrate, sphinganine.[11] The assay can be optimized for minimal protein amounts (as low as 1 µg) and short reaction times (5 minutes).[8][12]

EnzymeFatty Acyl-CoA SubstrateKm for NBD-Sphinganine (µM)Reference
CerS5C16:0-CoA2.0 ± 0.5[8][12]
CerS4C20-CoA3.4 ± 1.5[8][12]
Endogenous CerSC24:1-CoA3.61 ± 1.86[11]
Experimental Protocol: CerS Assay with SPE Cleanup

This protocol is adapted from methodologies described for CerS activity measurement in cell homogenates.[8][10]

1. Materials and Reagents:

  • NBD-sphinganine (1 mM stock in 8:2 chloroform/methanol)[13]

  • Fatty acyl-CoA (e.g., C16:0-CoA, 2 mM stock in dH₂O)[13]

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Reaction Buffer: 20 mM HEPES-KOH (pH 7.5), 25 mM KCl, 2 mM MgCl₂

  • Dithiothreitol (DTT)

  • Cell/Tissue Homogenate

  • Termination Solution: Chloroform/Methanol (1:2, v/v)

  • Solid Phase Extraction (SPE) C18 columns

2. Assay Procedure:

  • Prepare a master mix in the reaction buffer containing DTT and fatty-acid-free BSA.

  • In a microcentrifuge tube, add cell homogenate (1-20 µg of protein).

  • Add the specific fatty acyl-CoA to a final concentration of 50 µM.[8]

  • Initiate the reaction by adding NBD-sphinganine to a final concentration of 15 µM.[8] The final reaction volume should be minimal (e.g., 20 µL).[8][12]

  • Incubate the reaction at 37°C for 5-20 minutes. Note: Optimal protein concentration and incubation time should be determined for each CerS and sample type.[8]

  • Terminate the reaction by adding 100 µL of chloroform/methanol (1:2, v/v).[8]

3. Lipid Extraction and SPE Cleanup:

  • Vortex the terminated reaction mix thoroughly.

  • Add chloroform and water to induce phase separation.

  • Centrifuge to pellet protein and separate the organic (lower) and aqueous (upper) phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.[8]

  • Resuspend the dried lipids in the appropriate solvent for SPE.

  • Apply the sample to a pre-conditioned C18 SPE column.

  • Wash the column to remove the unreacted NBD-sphinganine substrate.

  • Elute the NBD-dihydroceramide product using an appropriate solvent (e.g., methanol).

4. Quantification:

  • Measure the fluorescence of the eluted product using a fluorometer.

  • Calculate CerS activity based on a standard curve generated with known amounts of NBD-ceramide.

Application Note 2: Dihydroceramide Desaturase (DEGS1) In-Situ Activity Assay

This section describes a method for monitoring DEGS1 activity within intact cells using a cell-permeable, positively-charged dihydroceramide analog.[14]

Principle

The assay measures the conversion of a probe, C12-dhCCPS (a C12-dihydroceramide analog), to its corresponding ceramide analog, C12-CCPS, by endogenous DEGS1.[14] Cells are incubated with the probe, after which lipids are extracted and the substrate and product are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). This provides a direct measure of DEGS1 enzymatic activity in a cellular context.[14]

DEGS1_Workflow Start Start: Culture Cells (e.g., SMS-KCNR) Pretreat Optional: Pre-treat with Inhibitor (e.g., C8-CPPC for 30 min) Start->Pretreat AddProbe Add C12-dhCCPS Probe to Media (e.g., 0.5 µM) Pretreat->AddProbe Incubate Incubate for 6 hours AddProbe->Incubate Collect Collect Cells Incubate->Collect Extract Lipid Extraction Collect->Extract Analyze LC-MS Analysis Extract->Analyze Quantify Quantify Ratio of C12-CCPS (Product) to C12-dhCCPS (Substrate) Analyze->Quantify End End: Determine DEGS1 Activity Quantify->End

Caption: Workflow for the in-situ DEGS1 activity assay using LC-MS.
Experimental Protocol: In-Situ DEGS1 Assay

This protocol is based on the methodology used to measure DEGS1 conversion of C12-dhCCPS in human neuroblastoma cells.[14]

1. Materials and Reagents:

  • Cell line of interest (e.g., SMS-KCNR human neuroblastoma cells)

  • Standard cell culture media and reagents

  • C12-dhCCPS probe

  • (Optional) DEGS1 inhibitor, such as C8-cyclopropenylceramide (C8-CPPC)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS system

2. Assay Procedure:

  • Plate cells and grow to the desired confluency.

  • (Optional) For inhibitor studies, pre-treat cells with varying concentrations of a DEGS1 inhibitor (e.g., 0.01-2.5 µM C8-CPPC) for 30 minutes.[14]

  • Add the C12-dhCCPS probe to the cell culture media at a final concentration of 0.5 µM.[14]

  • Incubate the cells for a defined period (e.g., 6 hours).[14]

  • After incubation, wash the cells with PBS and harvest them.

3. Lipid Extraction:

  • Perform a standard lipid extraction on the cell pellet using a chloroform/methanol-based method.

  • Dry the extracted lipids under nitrogen.

  • Resuspend the lipid film in a suitable solvent for LC-MS analysis.

4. LC-MS Analysis:

  • Inject the resuspended lipid sample into an LC-MS system.

  • Use appropriate chromatography conditions to separate C12-dhCCPS (substrate) from C12-CCPS (product).

  • Use mass spectrometry to detect and quantify the amounts of both the substrate and the product.

  • Calculate DEGS1 activity as the percentage of C12-dhCCPS converted to C12-CCPS or as a ratio of product to substrate.[14]

References

Application Notes and Protocols for High-Throughput Screening of Enzyme Inhibitors Using DL-erythro-Dihydrosphingosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-erythro-Dihydrosphingosine, a key intermediate in the de novo biosynthesis of sphingolipids, presents a valuable tool for the high-throughput screening (HTS) of enzyme inhibitors targeting this critical metabolic pathway.[1] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes, making the enzymes in this pathway attractive therapeutic targets. These application notes provide detailed protocols and supporting data for the use of this compound and its analogs in HTS campaigns to identify novel inhibitors of key sphingolipid-metabolizing enzymes such as ceramide synthase, dihydroceramide desaturase, and sphingosine kinase.

While some stereoisomers of sphingosine have been shown to induce apoptosis and inhibit MAPK activity, this compound has been reported to be inactive in these specific cellular events, highlighting the stereospecificity of sphingolipid signaling.[2] This characteristic makes it a useful control or specific substrate in targeted enzyme assays.

Key Enzyme Targets in Sphingolipid Metabolism

The sphingolipid metabolic pathway involves a series of enzymatic reactions that are potential targets for therapeutic intervention. High-throughput screening assays can be developed to identify inhibitors of these enzymes.

  • Ceramide Synthases (CerS): This family of six enzymes catalyzes the N-acylation of dihydrosphingosine to form dihydroceramide, a crucial step in ceramide synthesis.[1][3]

  • Dihydroceramide Desaturase (DES1): This enzyme introduces a double bond into dihydroceramide to form ceramide, the central molecule of sphingolipid metabolism.[4][5]

  • Sphingosine Kinases (SphK): These enzymes phosphorylate sphingosine and dihydrosphingosine to form sphingosine-1-phosphate (S1P) and dihydrosphingosine-1-phosphate (DHS1P) respectively, which are critical signaling molecules.[6][7]

Data Presentation: Quantitative Analysis of Enzyme Kinetics and Inhibition

The following tables summarize key quantitative data for the targeted enzymes, providing a reference for assay development and data interpretation.

Table 1: Kinetic Parameters of Enzymes in the Sphingolipid Pathway

EnzymeSubstrateKm (µM)Vmax (nmol/min/g protein)Source
Dihydroceramide Desaturase (rat liver microsomes)N-C8:0-d-erythro-dihydroceramide1.92 ± 0.363.16 ± 0.24[4]
Dihydroceramide Desaturase (rat liver microsomes)NADH43.4 ± 6.474.11 ± 0.18[4]
Sphingosine Kinase 1D-erythro-sphingosine12Not Reported[7]
Sphingosine Kinase 2D-erythro-sphingosine6Not Reported[7]
Sphingosine KinaseFluorescently labeled sphingosine38 ± 180.4 ± 0.2 µM/min[8]
Ceramide Synthase 2DihydrosphingosineNot Directly Reported, but FTY720 is a competitive inhibitor with a Ki of 2.15 µMNot Reported[9][10]

Table 2: IC50 and Ki Values of Known Inhibitors

EnzymeInhibitorIC50 (µM)Ki (µM)Inhibition TypeSource
Dihydroceramide DesaturaseFenretinide (4-HPR)2.328.28Competitive[5]
Dihydroceramide Desaturase4-oxo-4-HPR1.68Not ReportedNot Reported[4]
Dihydroceramide DesaturasePR2800.7Not ReportedNot Reported[11]
Dihydroceramide DesaturaseSKI IINot Reported0.3Noncompetitive[12]
Ceramide Synthase 2FTY7206.42.15Competitive with dihydrosphingosine[9]
Sphingosine Kinase 1PF-543Potent inhibitor, specific value not in provided text< 0.2Not Reported[6][7]

Experimental Protocols

Detailed methodologies for HTS assays targeting key enzymes in the sphingolipid pathway are provided below. These protocols can be adapted for use with this compound as a substrate, competitor, or potential inhibitor.

Protocol 1: Fluorescence-Based High-Throughput Assay for Ceramide Synthase (CerS) Inhibitors

This assay utilizes a fluorescently labeled dihydrosphingosine analog, NBD-sphinganine, to measure CerS activity. This compound can be used as a competitor to identify inhibitors that bind to the same site.

Materials:

  • Recombinant human CerS enzyme or cell lysates containing CerS activity

  • NBD-sphinganine (fluorescent substrate)

  • This compound (for competitive assay format)

  • Acyl-CoA (e.g., C18-CoA)[13]

  • Assay buffer: 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA[3]

  • Test compounds (potential inhibitors) dissolved in DMSO

  • 384-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of NBD-sphinganine in an appropriate solvent (e.g., ethanol).

    • Prepare a stock solution of Acyl-CoA in water.

    • Prepare serial dilutions of test compounds and this compound in DMSO.

  • Assay Protocol:

    • Add 1 µL of test compound solution or DMSO (control) to the wells of a 384-well plate.

    • Add 10 µL of CerS enzyme solution in assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Prepare the substrate mix by diluting NBD-sphinganine and Acyl-CoA in assay buffer to the desired final concentration (e.g., 10 µM NBD-sphinganine and 50 µM Acyl-CoA).[3]

    • Initiate the reaction by adding 10 µL of the substrate mix to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 10 µL of a stop solution (e.g., methanol).

  • Detection:

    • Measure the fluorescence of the NBD-ceramide product using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 466/539 nm for NBD).

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the DMSO control.

    • Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.

Protocol 2: High-Throughput Screening for Dihydroceramide Desaturase (DES1) Inhibitors using LC-MS

This protocol is based on the detection of the conversion of a dihydroceramide substrate to ceramide using liquid chromatography-mass spectrometry (LC-MS). This method offers high specificity and sensitivity.

Materials:

  • Rat liver microsomes (as a source of DES1) or recombinant DES1

  • N-C8:0-d-erythro-dihydroceramide (substrate)[4]

  • This compound (as a potential inhibitor)

  • NADH (cofactor)[4]

  • Assay buffer: 0.1 M potassium phosphate buffer, pH 7.4

  • Test compounds dissolved in DMSO

  • 384-well plates

  • LC-MS system

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the dihydroceramide substrate in an appropriate solvent.

    • Prepare a stock solution of NADH in the assay buffer.

    • Prepare serial dilutions of test compounds and this compound in DMSO.

  • Assay Protocol:

    • Add 1 µL of test compound solution or DMSO (control) to the wells of a 384-well plate.

    • Add 10 µL of microsomes or recombinant DES1 in assay buffer to each well.

    • Add 5 µL of NADH solution.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 5 µL of the dihydroceramide substrate solution.

    • Incubate the plate at 37°C for 20-30 minutes.[4]

    • Stop the reaction by adding 20 µL of ice-cold methanol containing an internal standard (e.g., a deuterated ceramide analog).

  • Sample Preparation and LC-MS Analysis:

    • Centrifuge the plates to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS analysis.

    • Analyze the samples using a suitable LC-MS method to separate and quantify the dihydroceramide substrate and the ceramide product.

  • Data Analysis:

    • Calculate the ratio of the product peak area to the internal standard peak area.

    • Determine the percent inhibition for each test compound.

    • Calculate the IC50 values for active compounds.

Protocol 3: Fluorescence Polarization (FP) High-Throughput Assay for Sphingosine Kinase (SphK) Inhibitors

This assay measures the binding of a fluorescently labeled sphingosine analog to the kinase. An increase in polarization indicates binding. This compound can be screened for its inhibitory activity.

Materials:

  • Recombinant human SphK1 or SphK2

  • Fluorescently labeled sphingosine probe (e.g., a fluorescein-labeled sphingosine analog)

  • This compound (as a potential inhibitor)

  • Assay buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • ATP

  • Test compounds dissolved in DMSO

  • 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the fluorescent sphingosine probe.

    • Prepare serial dilutions of test compounds and this compound in DMSO.

  • Assay Protocol:

    • Add 1 µL of test compound solution or DMSO (control) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing SphK enzyme and the fluorescent probe in assay buffer.

    • Incubate for 30 minutes at room temperature to reach binding equilibrium.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate for 60 minutes at 37°C.

  • Detection:

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Calculate the change in millipolarization units (mP).

    • Determine the percent inhibition for each test compound.

    • Calculate the IC50 values for active compounds.

Visualizations

Sphingolipid Metabolism and Signaling Pathway

Sphingolipid_Pathway cluster_signaling Signaling Outcomes Serine_PalmitoylCoA Serine + Palmitoyl-CoA SPT Serine Palmitoyl- transferase (SPT) Serine_PalmitoylCoA->SPT Ketodihydrosphingosine 3-Ketodihydrosphingosine KSR 3-Ketodihydrosphingosine Reductase Ketodihydrosphingosine->KSR Dihydrosphingosine This compound (Sphinganine) CerS Ceramide Synthase (CerS) Dihydrosphingosine->CerS SphK Sphingosine Kinase (SphK) Dihydrosphingosine->SphK Dihydroceramide Dihydroceramide DES1 Dihydroceramide Desaturase (DES1) Dihydroceramide->DES1 Ceramide Ceramide Ceramidase Ceramidase Ceramide->Ceramidase SMS Sphingomyelin Synthase Ceramide->SMS Apoptosis,\nCell Cycle Arrest Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis,\nCell Cycle Arrest Sphingosine Sphingosine Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) Cell Proliferation,\nSurvival, Migration Cell Proliferation, Survival, Migration S1P->Cell Proliferation,\nSurvival, Migration DHS1P Dihydrosphingosine-1-Phosphate (DHS1P) ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) SPT->Ketodihydrosphingosine KSR->Dihydrosphingosine CerS->Dihydroceramide DES1->Ceramide Ceramidase->Sphingosine SphK->S1P SphK->DHS1P SMS->ComplexSphingolipids

Caption: Overview of the Sphingolipid Metabolism and Signaling Pathway.

High-Throughput Screening Workflow

HTS_Workflow Compound_Library Compound Library Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Hit_Validation Hit Validation & Lead Optimization Dose_Response->Hit_Validation Orthogonal_Assay Orthogonal Assays (e.g., different detection method) Hit_Validation->Orthogonal_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR_Studies

Caption: General workflow for a high-throughput screening campaign.

References

Application Notes and Protocols: Click Chemistry Applications with Modified DL-erythro-Dihydrosphingosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of modified DL-erythro-Dihydrosphingosine in conjunction with click chemistry. This powerful combination allows for the precise tracking, visualization, and interaction analysis of this key sphingolipid precursor, offering valuable insights into cellular metabolism, signaling, and the development of novel therapeutics.

Introduction

This compound, also known as sphinganine, is a critical intermediate in the de novo biosynthesis of all sphingolipids.[1][2][3] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndrome.[4][5][6][7] The study of dihydrosphingosine's specific roles has been challenging due to its transient nature and the lack of tools for direct observation in living systems.

Click chemistry, a set of bioorthogonal reactions, provides a powerful solution for labeling and tracking biomolecules without interfering with their natural functions.[8] By modifying dihydrosphingosine with a small, inert chemical handle (an azide or alkyne), researchers can "click" on a variety of reporter tags for applications ranging from fluorescence microscopy to mass spectrometry-based proteomics. These "clickable" analogs of dihydrosphingosine are invaluable tools for elucidating its metabolic fate and identifying its protein interaction partners.

Signaling Pathway Context

This compound is a central node in the de novo sphingolipid synthesis pathway. The following diagram illustrates its position and subsequent metabolic conversions.

Sphingolipid_Pathway cluster_Golgi Golgi Apparatus cluster_Phosphorylation Phosphorylation Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA 3_Keto_DHS 3-Ketodihydrosphingosine Serine_PalmitoylCoA->3_Keto_DHS SPT DHS This compound (Sphinganine) 3_Keto_DHS->DHS 3-KDS Reductase DHCer Dihydroceramide DHS->DHCer Ceramide Synthase (CerS) DHS1P Dihydrosphingosine-1-Phosphate DHS->DHS1P Sphingosine Kinase (SPHK) Cer Ceramide DHCer->Cer Dihydroceramide Desaturase (DEGS1) SM Sphingomyelin Cer->SM SM Synthase GSL Glycosphingolipids Cer->GSL Glucosylceramide Synthase

Figure 1: De Novo Sphingolipid Biosynthesis Pathway.

Application 1: Metabolic Labeling and Visualization of Dihydrosphingosine Metabolites

This application allows for the tracking of dihydrosphingosine as it is metabolized into more complex sphingolipids. A clickable dihydrosphingosine analog is introduced to cells, where it is processed by cellular enzymes. Subsequently, a fluorescent reporter is attached via a click reaction, enabling visualization of the downstream metabolites.

Experimental Workflow

Metabolic_Labeling_Workflow Start Cell Seeding Incubate Incubate with Clickable This compound Start->Incubate Wash Wash to Remove Excess Probe Incubate->Wash Fix Fix Cells Wash->Fix Permeabilize Permeabilize Cells Fix->Permeabilize Click Click Reaction with Fluorescent Azide/Alkyne Permeabilize->Click Wash_Final Final Wash Steps Click->Wash_Final Image Fluorescence Microscopy Wash_Final->Image

Figure 2: Workflow for Metabolic Labeling and Visualization.
Protocol: Metabolic Labeling with Alkyne-Modified Dihydrosphingosine

Materials:

  • Alkyne-modified this compound (e.g., ω-alkynyl-DHS)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Click reaction cocktail:

    • Fluorescent azide (e.g., Alexa Fluor 488 Azide)

    • Copper (II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Tris(benzyltriazolylmethyl)amine (TBTA) ligand

  • DAPI solution (for nuclear counterstain)

  • Mounting medium

Procedure:

  • Cell Culture: Plate cells on glass coverslips in a 24-well plate and culture to desired confluency.

  • Metabolic Labeling: Prepare a working solution of alkyne-modified dihydrosphingosine in cell culture medium (e.g., 10-50 µM). Remove the old medium from the cells and add the labeling medium. Incubate for 4-24 hours.

  • Washing: Aspirate the labeling medium and wash the cells three times with warm PBS.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells twice with PBS, then permeabilize with 0.5% Triton X-100 for 10 minutes.

  • Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the fluorescent azide, CuSO₄, sodium ascorbate, and a copper ligand like TBTA. Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Final Washes and Staining: Wash the cells three times with PBS. If desired, counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells once more with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Representative Quantitative Data

The following table presents hypothetical data from a metabolic labeling experiment, quantifying the conversion of clickable dihydrosphingosine into downstream sphingolipids as measured by fluorescence intensity in different cellular compartments.

Treatment GroupNormalized Fluorescence Intensity (Golgi)Normalized Fluorescence Intensity (Plasma Membrane)
Control (No Probe)1.0 ± 0.21.0 ± 0.3
Clickable DHS (4h)15.6 ± 2.18.3 ± 1.5
Clickable DHS (24h)45.2 ± 5.828.9 ± 4.2
Clickable DHS + CerS Inhibitor3.1 ± 0.92.5 ± 0.7

Table 1: Representative quantitative analysis of metabolic labeling with clickable this compound. Data are presented as mean ± standard deviation.

Application 2: Identification of Dihydrosphingosine-Interacting Proteins

This application utilizes a pull-down assay to isolate and identify proteins that interact with dihydrosphingosine. A clickable dihydrosphingosine analog is used to "bait" interacting proteins in a cell lysate. The lipid-protein complexes are then captured and identified by mass spectrometry. For in vivo crosslinking, a photo-activatable clickable dihydrosphingosine can be used.

Experimental Workflow

Pulldown_Workflow Start Cell Lysis Incubate_Lysate Incubate Lysate with Clickable Dihydrosphingosine Start->Incubate_Lysate Click_Biotin Click Reaction with Azide/Alkyne-Biotin Incubate_Lysate->Click_Biotin Capture Capture on Streptavidin Beads Click_Biotin->Capture Wash_Beads Wash Beads to Remove Non-specific Binders Capture->Wash_Beads Elute Elute Bound Proteins Wash_Beads->Elute Analyze SDS-PAGE and Mass Spectrometry Elute->Analyze

Figure 3: Workflow for Pull-Down Assay and Protein Identification.
Protocol: Pull-Down of Dihydrosphingosine-Interacting Proteins

Materials:

  • Alkyne-modified this compound

  • Cell lysis buffer (non-denaturing, e.g., RIPA buffer without SDS) with protease inhibitors

  • Azide-Biotin conjugate

  • Click reaction components (as in the previous protocol)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with low concentration of detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysate Preparation: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation.

  • Labeling of Lysate: Add the alkyne-modified dihydrosphingosine to the cell lysate to a final concentration of 10-50 µM. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Click Reaction with Biotin: Perform a click reaction in the lysate by adding the azide-biotin conjugate and the click reaction components. Incubate for 1 hour at room temperature.

  • Capture of Complexes: Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated lipid-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 5 times) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE. The proteins can be visualized by silver or Coomassie staining. For identification, excise the protein bands of interest and analyze them by mass spectrometry (e.g., LC-MS/MS).

Summary and Future Perspectives

The use of clickable this compound analogs opens up new avenues for studying the intricate roles of this central sphingolipid precursor. The protocols detailed here provide a framework for investigating its metabolism, subcellular localization, and protein interactions with high specificity and minimal perturbation. These methods are adaptable to various cell types and experimental questions, promising to accelerate discoveries in sphingolipid research and the development of targeted therapies for associated diseases. Future developments may include the creation of dual-labeled probes for multi-modal imaging or the application of these techniques in more complex biological systems such as organoids or animal models.

References

Troubleshooting & Optimization

Technical Support Center: DL-erythro-Dihydrosphingosine in Aqueous Buffers for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and use of DL-erythro-Dihydrosphingosine in aqueous buffers for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in aqueous buffers?

A1: this compound has limited solubility in aqueous solutions and is often described as "partly miscible" in water. Its solubility is significantly influenced by the composition, pH, and temperature of the buffer. Direct dissolution in aqueous buffers like Phosphate Buffered Saline (PBS) at high concentrations is challenging and can lead to the formation of micelles or precipitates. For cell-based assays, it is recommended to first dissolve the compound in an organic solvent or use a carrier protein like Bovine Serum Albumin (BSA).

Q2: What are the recommended solvents for making a stock solution of this compound?

A2: For initial stock solutions, organic solvents are recommended. This compound is soluble in warm ethanol and warm Dimethyl Sulfoxide (DMSO) at concentrations up to 25 mg/mL.[] It is also soluble in a chloroform:methanol (2:1, v/v) mixture.[2] When preparing for cell-based assays, it is crucial to use a high-purity, sterile solvent and to minimize the final concentration of the organic solvent in the cell culture medium to avoid cytotoxicity.

Q3: How can I prepare this compound for delivery to cultured cells?

A3: Due to its poor aqueous solubility, two primary methods are recommended for preparing this compound for cell-based assays:

  • Ethanol Vehicle Method: A concentrated stock solution is made in warm ethanol. This stock is then diluted directly into the cell culture medium with vigorous vortexing. The final ethanol concentration should be kept low (typically below 0.5%) to prevent adverse effects on the cells.

  • Bovine Serum Albumin (BSA) Complexation: This is a widely used method to enhance the solubility and delivery of lipids to cells. A stock solution of this compound is prepared in an organic solvent, which is then evaporated to create a thin lipid film. The film is then resuspended in a solution of fatty acid-free BSA in a buffer or cell culture medium. This forms a complex that is more soluble and stable in aqueous solutions.

Q4: What is the role of this compound in cellular signaling?

A4: this compound (also known as sphinganine) is a key intermediate in the de novo sphingolipid biosynthesis pathway.[3][4] It is the precursor to other bioactive sphingolipids such as dihydroceramide, ceramide, sphingosine, and sphingosine-1-phosphate (S1P), which are involved in regulating various cellular processes including cell growth, differentiation, apoptosis, and stress responses.[4][5] While often considered a precursor, dihydrosphingosine itself can have biological effects, including the inhibition of protein kinase C (PKC).[]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell-based assays.

Problem Possible Cause Solution
Precipitate forms in the stock solution (organic solvent). The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature.Gently warm the stock solution to 37°C and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. Store stock solutions at -20°C and bring to room temperature or 37°C before use.
Cloudiness or precipitate appears when adding the stock solution to the cell culture medium. The aqueous solubility of this compound has been exceeded. This is common with direct dilution of a concentrated organic stock.- Increase the rate of mixing when adding the stock solution to the medium. - Decrease the final concentration of this compound. - Use the BSA complexation method to improve solubility. - Ensure the final concentration of the organic solvent is as low as possible.
Cells show signs of toxicity (e.g., rounding, detachment, death). The concentration of the organic solvent (e.g., ethanol, DMSO) is too high. The concentration of this compound is cytotoxic.- Perform a dose-response experiment with the vehicle (organic solvent alone) to determine the maximum tolerated concentration by your cell line. - Lower the final concentration of the organic solvent in the culture medium to a non-toxic level (typically <0.5% for ethanol and <0.1% for DMSO). - Perform a dose-response experiment to determine the optimal working concentration of this compound.
Inconsistent or no biological effect observed. - The compound has precipitated out of solution and is not bioavailable to the cells. - The this compound has degraded. - The cells may not be responsive to the treatment under the experimental conditions.- Visually inspect the culture medium for any signs of precipitation. If present, reprepare the working solution using the BSA complexation method. - Prepare fresh stock solutions and store them properly (aliquoted at -20°C, protected from light). - Verify the expected biological response with appropriate positive and negative controls. - Ensure the cell density and culture conditions are optimal.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Ethanol

Materials:

  • This compound powder

  • 200 proof (100%) ethanol, sterile

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of 100% ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Warm the mixture to 37°C and vortex vigorously until the powder is completely dissolved. Sonication can be used to aid dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of BSA-Complexed this compound for Cell Culture

Materials:

  • This compound stock solution in ethanol (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate Buffered Saline (PBS) or serum-free cell culture medium

  • Sterile glass tube

  • Nitrogen gas source or vacuum concentrator

  • Water bath at 37°C

Procedure:

  • Prepare a sterile solution of 10% (w/v) fatty acid-free BSA in PBS or serum-free medium.

  • In a sterile glass tube, add the desired amount of the this compound ethanol stock solution.

  • Evaporate the ethanol under a gentle stream of nitrogen gas or using a vacuum concentrator to form a thin lipid film on the bottom of the tube.

  • Add the required volume of the 10% BSA solution to the lipid film to achieve the desired final concentration of the BSA-lipid complex.

  • Incubate the tube in a 37°C water bath for 30-60 minutes, vortexing intermittently, until the lipid film is completely resuspended. The resulting solution should be clear.

  • This BSA-complexed stock solution can then be further diluted in cell culture medium to the desired working concentration.

Visualization of Key Pathways and Workflows

Sphingolipid_Metabolism_Pathway De Novo Sphingolipid Biosynthesis Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Cytosol Cytosol / Other Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase (KSR) Ketosphinganine->KSR Dihydrosphingosine This compound (Sphinganine) KSR->Dihydrosphingosine CerS Ceramide Synthase (CerS) Dihydrosphingosine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES1 Dihydroceramide Desaturase 1 (DES1) Dihydroceramide->DES1 Ceramide Ceramide DES1->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Ceramidase->Sphingosine

Caption: Overview of the de novo sphingolipid biosynthesis pathway.

Experimental_Workflow Experimental Workflow for Cell-Based Assays cluster_Prep Preparation cluster_Treatment Cell Treatment cluster_Analysis Analysis A Prepare Stock Solution (e.g., in Ethanol) B Prepare BSA-Complexed Solution (Optional but Recommended) A->B if needed C Dilute to Working Concentration in Cell Culture Medium A->C B->C D Treat Cells for a Defined Period C->D E Perform Cell-Based Assay (e.g., Viability, Signaling) D->E F Data Acquisition and Analysis E->F

Caption: General workflow for using this compound in cell-based assays.

Troubleshooting_Logic Troubleshooting Logic for Precipitation Issues Start Precipitate Observed? Stock In Stock Solution? Start->Stock Yes End Problem Resolved Start->End No Medium In Culture Medium? Stock->Medium No Warm Warm and Vortex Stock Stock->Warm Yes UseBSA Use BSA Complexation Method Medium->UseBSA Yes LowerConc Lower Final Concentration Medium->LowerConc Dilute Prepare More Dilute Stock Warm->Dilute If persists Warm->End Dilute->End UseBSA->End LowerConc->End

Caption: Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: Optimizing Sphinganine Concentration for Effective PKC Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of sphinganine as a Protein Kinase C (PKC) inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of PKC inhibition by sphinganine?

A1: Sphinganine, a sphingoid long-chain base, inhibits Protein Kinase C (PKC) primarily by interfering with the interaction between PKC and its necessary cofactors for activation. The positively charged nature of sphinganine is thought to neutralize the negatively charged phospholipids, such as phosphatidylserine (PS), in the cell membrane or in in vitro assay systems.[1] This prevents the stable association of PKC with the membrane, which is a prerequisite for its activation by diacylglycerol (DAG) or phorbol esters.[2] Essentially, sphinganine disrupts the formation of the active PKC complex at the membrane.

Q2: What is a typical effective concentration range for sphinganine to inhibit PKC?

A2: The effective concentration of sphinganine can vary depending on the cell type, the specific PKC isoform being targeted, and the experimental conditions. However, based on published studies, a common effective concentration range is between 5 µM and 50 µM. For example, in human neutrophils, sphingosine (a closely related molecule) showed an ED50 of 6 to 10 µM for inhibiting agonist-induced secretion. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: Is there a significant difference between using sphinganine and sphingosine for PKC inhibition?

A3: Sphinganine (dihydrosphingosine) and sphingosine are structurally very similar, with sphingosine having a double bond in its long-chain base. For the purpose of PKC inhibition, they are often used interchangeably and are considered to be potent inhibitors.[3] Some studies suggest they are equipotent in their ability to inhibit PKC in vitro.[3] However, their metabolic fates in cells can differ, which might lead to different long-term effects. For direct, short-term PKC inhibition studies, their effects are largely comparable.

Q4: Can sphinganine affect other kinases besides PKC?

A4: While sphinganine is a well-established PKC inhibitor, it is important to consider potential off-target effects, especially at higher concentrations. Some related sphingolipids, like N,N-dimethylsphingosine (DMS), have been shown to inhibit other kinases, such as sphingosine kinase (SphK). When interpreting results, especially those from cellular assays, it's crucial to consider that the observed phenotype may not be solely due to PKC inhibition. Using multiple, structurally distinct PKC inhibitors can help to confirm the specific role of PKC.

Troubleshooting Guide

Problem 1: I am not observing any inhibition of PKC activity with sphinganine.

  • Question: Is the sphinganine properly dissolved and delivered to the target?

    • Answer: Sphingolipids like sphinganine can be challenging to dissolve in aqueous solutions.[4][5][6] It is often necessary to first dissolve it in an organic solvent like ethanol or DMSO and then dilute it into the assay buffer or cell culture medium.[7] Be mindful of the final solvent concentration, as it can affect enzyme activity or cell viability. For cellular experiments, using a carrier like fatty acid-free bovine serum albumin (BSA) can improve solubility and delivery.[7]

  • Question: Is the concentration of sphinganine sufficient?

    • Answer: The required concentration for effective inhibition can vary. Perform a dose-response curve, starting from a low micromolar range (e.g., 1 µM) up to 50 µM or higher, to determine the IC50 in your specific assay.

  • Question: Is the PKC enzyme active in my assay?

    • Answer: Ensure your positive controls are working as expected. If you are using a commercial PKC assay kit, follow the manufacturer's instructions for enzyme activation. For custom assays, confirm the activity of your PKC preparation using a known activator like phorbol 12-myristate 13-acetate (PMA) in the presence of calcium and phospholipids.

Problem 2: I am seeing high variability in my results.

  • Question: Is the sphinganine solution stable?

    • Answer: Prepare fresh dilutions of sphinganine for each experiment from a concentrated stock solution. Sphingolipids can come out of solution or degrade over time, especially in aqueous buffers. Store stock solutions at -20°C or -80°C as recommended by the supplier.

  • Question: Is the assay setup consistent?

    • Answer: Ensure consistent incubation times, temperatures, and reagent concentrations across all wells and experiments. For in vitro assays, thorough mixing of the reaction components is critical.

Problem 3: I am observing significant cell death in my cellular assay.

  • Question: Is the concentration of sphinganine too high?

    • Answer: High concentrations of sphinganine can induce apoptosis or necrosis. It is essential to perform a cell viability assay (e.g., MTT or MTS assay) in parallel with your PKC inhibition experiment to identify a concentration range that effectively inhibits PKC without causing significant cytotoxicity.

  • Question: Is the solvent concentration toxic to the cells?

    • Answer: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve sphinganine is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability.

Data Presentation

Table 1: General Effective Concentrations of Sphingoid Bases for PKC Inhibition

CompoundCell/System TypeEffective Concentration (IC50/ED50)Reference
SphingosineHuman Neutrophils6 - 10 µM (ED50)
SphingosineVascular Smooth Muscle Cells~10 µM (for complete reversal of PMA effect)
SphinganineMesothelioma Cell LinesGrowth inhibition observed[8]
SphingosinePlateletsInhibition of aggregation and secretion[3]

Table 2: IC50 Values of Various Inhibitors for Different PKC Isoforms

InhibitorPKCα (nM)PKCβI (nM)PKCβII (nM)PKCγ (nM)PKCδ (nM)PKCε (nM)PKCζ (nM)
Gö69762.36.28.01130002000>10000
Ro-31-8220514282412024480
Staurosporine2.71.11.63.120100120

Experimental Protocols

Protocol 1: In Vitro PKC Activity Assay (Radioactive Method)

This protocol is a general guideline and may need optimization for specific PKC isoforms and experimental goals.

Materials:

  • Purified active PKC enzyme

  • PKC substrate (e.g., histone H1 or a specific peptide substrate)

  • Sphinganine stock solution (e.g., 10 mM in ethanol)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

  • Lipid activator solution (e.g., phosphatidylserine and diacylglycerol vesicles)

  • [γ-32P]ATP

  • ATP solution

  • Stopping solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube, combine the assay buffer, lipid activator solution, and PKC substrate.

  • Add Inhibitor: Add the desired concentration of sphinganine (or vehicle control) to the reaction mix. Pre-incubate for 10-15 minutes at room temperature.

  • Add Enzyme: Add the purified PKC enzyme to the tubes and mix gently.

  • Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP. The final ATP concentration should be at or near the Km for the specific PKC isoform, if known.

  • Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash: Wash the P81 papers several times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantify: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Calculate Activity: Determine PKC activity by calculating the amount of 32P transferred to the substrate and express it as a percentage of the control (no inhibitor).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of sphinganine.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Sphinganine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed Cells: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat with Sphinganine: The next day, treat the cells with a serial dilution of sphinganine (and vehicle control) in fresh culture medium.

  • Incubate: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: After the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilize Formazan: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate Viability: Express the absorbance values as a percentage of the vehicle-treated control cells to determine cell viability.

Visualizations

G cluster_cytosol Cytosol DAG Diacylglycerol (DAG) PKC_inactive Inactive PKC DAG->PKC_inactive binds PS Phosphatidylserine (PS) PS->PKC_inactive binds PKC_active Active PKC PKC_inactive->PKC_active Translocation & Activation Substrate Substrate PKC_active->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Sphinganine Sphinganine Sphinganine->PS Inhibits Interaction

Caption: Signaling pathway of PKC activation and its inhibition by sphinganine.

G prep 1. Prepare Reagents (PKC, Substrate, Buffers, Sphinganine) doseresponse 2. Perform Dose-Response (Vary Sphinganine Concentration) prep->doseresponse preincubate 3. Pre-incubate (PKC mix + Sphinganine) doseresponse->preincubate start_reaction 4. Initiate Reaction (Add ATP) preincubate->start_reaction incubate 5. Incubate (e.g., 30°C, 10-20 min) start_reaction->incubate stop_quantify 6. Stop Reaction & Quantify (e.g., P81 paper or ELISA) incubate->stop_quantify analyze 7. Analyze Data (Calculate IC50) stop_quantify->analyze

Caption: Experimental workflow for determining the IC50 of sphinganine for PKC.

G start No PKC Inhibition Observed q_solubility Is Sphinganine Solubilized Correctly? start->q_solubility a_solubility_no Action: Re-dissolve using appropriate solvent (EtOH/DMSO) and/or carrier (BSA). q_solubility->a_solubility_no No q_concentration Is Concentration Sufficient? q_solubility->q_concentration Yes end Problem Resolved a_solubility_no->end a_concentration_no Action: Perform a dose-response experiment (e.g., 1-50 µM). q_concentration->a_concentration_no No q_enzyme_activity Is PKC Active? q_concentration->q_enzyme_activity Yes a_concentration_no->end a_enzyme_activity_no Action: Check positive controls (e.g., PMA activation). Verify enzyme integrity. q_enzyme_activity->a_enzyme_activity_no No q_enzyme_activity->end Yes a_enzyme_activity_no->end

Caption: Troubleshooting decision tree for lack of PKC inhibition by sphinganine.

References

Stability of DL-erythro-Dihydrosphingosine in solution under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DL-erythro-Dihydrosphingosine (Sphinganine). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this key sphingolipid intermediate in their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges related to its stability and handling in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a lipophilic molecule with limited solubility in aqueous solutions alone. For consistent and effective solubilization, the following solvents and conditions are recommended:

Solvent SystemConcentrationPreparation Notes
EthanolUp to 25 mg/mLWarming the solution may be necessary for complete dissolution.[1][]
Dimethyl Sulfoxide (DMSO)Up to 25 mg/mLPre-warming the DMSO is advised to facilitate solubilization.[1][]
Chloroform/Methanol (9:1, v/v)Up to 20 mg/mL---
DichloromethaneSoluble---
Ethyl AcetateSoluble---

For cell culture applications, it is common to prepare a concentrated stock solution in an organic solvent (e.g., ethanol) and then dilute it into the culture medium. To enhance bioavailability and reduce potential solvent toxicity, the diluted lipid can be complexed with fatty acid-free bovine serum albumin (BSA).

Q2: What are the optimal storage conditions for this compound in its solid form and in solution?

A2: Proper storage is critical to maintain the integrity of this compound.

FormStorage TemperatureDurationSpecial Considerations
Solid (Powder) -20°CUp to 12 months or longerKeep tightly sealed in a dry, well-ventilated place.[1]
In Solution -20°CUp to 1 monthAliquot stock solutions to avoid repeated freeze-thaw cycles.[3] Before use, equilibrate to room temperature and ensure any precipitate is redissolved.

Q3: Is this compound stable in aqueous buffers and cell culture media?

A3: The stability of this compound in aqueous solutions is influenced by pH, temperature, and the presence of other components. While specific degradation kinetics are not extensively published, it is known that lipids can be susceptible to hydrolysis under acidic or alkaline conditions. For cell culture experiments, it is best practice to prepare fresh dilutions from a frozen stock solution shortly before use. D-erythro-dihydrosphingosine is reported to be inactive in cell culture supernatants, suggesting a degree of stability, but it is metabolized once inside cells.[1]

Q4: Can I use this compound as a control in my experiments?

A4: Yes, D-erythro-dihydrosphingosine can serve as a valuable control. As a biosynthetic precursor to sphingosine, it can be used as a baseline in cell-free experiments.[1] In cellular assays, it helps to elucidate the de novo sphingolipid synthesis pathway, as it is converted to other bioactive sphingolipids like dihydroceramide and ceramide.[4][5]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or Unexpected Experimental Results
Potential Cause Troubleshooting Step
Degradation of Stock Solution Prepare fresh stock solutions from solid material. Aliquot new stocks into single-use volumes and store at -20°C for no longer than one month.[3]
Incomplete Solubilization Ensure the compound is fully dissolved in the stock solvent. Gentle warming or sonication may be required. Visually inspect for any precipitate before diluting into experimental solutions.
Poor Bioavailability in Cell Culture For cellular assays, consider using a carrier protein like fatty acid-free BSA to facilitate delivery to cells. Alternatively, a solvent system such as ethanol:dodecane (98:2 v/v) can be used for preparing dilutions in media.
Metabolic Conversion Be aware that inside cells, this compound is a metabolic intermediate and will be converted to other sphingolipids.[4] Use appropriate analytical methods (e.g., LC-MS/MS) to monitor its levels and the appearance of its metabolites over the time course of your experiment.
Issue 2: Difficulty in Analyzing and Quantifying this compound
Potential Cause Troubleshooting Step
Low Sensitivity in Detection High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the recommended method for sensitive and specific quantification.[6][7][8]
Poor Chromatographic Peak Shape For HPLC analysis, hydrophilic interaction liquid chromatography (HILIC) can provide good peak shapes and rapid analysis times for sphingoid bases.[9]
Inaccurate Quantification due to Matrix Effects Utilize a stable isotope-labeled internal standard (e.g., C17-D-erythro-sphinganine) to correct for variability in sample extraction and ionization efficiency during mass spectrometry analysis.[10]
Inefficient Extraction from Biological Samples Employ established lipid extraction methods such as the Folch or Bligh and Dyer procedures. A single-phase extraction using butanol may improve recovery of polar sphingolipids.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study to Determine Stability

Forced degradation studies are essential for understanding the intrinsic stability of a compound. This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways of this compound in solution.

Materials:

  • This compound

  • HPLC-grade methanol, water, and acetonitrile

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber.

  • Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Sample Analysis: Analyze all samples by a validated HPLC-MS/MS method to quantify the remaining this compound and identify any new peaks corresponding to degradation products.

Data Presentation: The results can be summarized in the following table format.

Stress ConditionTime (hours)This compound Remaining (%)Peak Area of Degradation Product 1Peak Area of Degradation Product 2
Control (Methanol, RT) 010000
24
0.1 M HCl, 60°C 2
8
24
0.1 M NaOH, 60°C 2
8
24
3% H₂O₂, RT 2
8
24
Protocol 2: Analysis of this compound by HPLC-MS/MS

Objective: To accurately quantify this compound in a biological sample.

Procedure:

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., C17-D-erythro-sphinganine) to the sample.

  • Lipid Extraction: Perform a lipid extraction using the Bligh and Dyer method.

  • Sample Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Chromatographic Separation:

    • Column: HILIC silica column (e.g., 50 x 2.1 mm, 1.8 µm).[9]

    • Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium formate.[9]

    • Mobile Phase B: Acetonitrile with 0.2% formic acid.[9]

    • Gradient: A suitable gradient to separate the analyte from other lipids.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition: Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 302.3 → 284.3) and its internal standard.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to experiments with this compound.

De_Novo_Sphingolipid_Synthesis Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT DHS This compound (Sphinganine) KDS->DHS KDSR DHCer Dihydroceramide DHS->DHCer CerS DHSP Dihydrosphingosine- 1-Phosphate DHS->DHSP SphK1/2 Cer Ceramide DHCer->Cer DEGS Complex Complex Sphingolipids Cer->Complex

Caption: De Novo Sphingolipid Biosynthesis Pathway.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Acid Acidic (HCl) Stock->Acid Base Basic (NaOH) Stock->Base Oxidative Oxidative (H2O2) Stock->Oxidative Thermal Thermal (Heat) Stock->Thermal Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling HPLC HPLC-MS/MS Analysis Sampling->HPLC Data Quantify Parent Compound & Identify Degradants HPLC->Data

Caption: Forced Degradation Experimental Workflow.

Sphingolipid_Signaling cluster_effects Cellular Effects DHS This compound DHCer Dihydroceramide DHS->DHCer PKC PKC Inhibition DHS->PKC Cer Ceramide DHCer->Cer Sph Sphingosine Cer->Sph Apoptosis Apoptosis Cer->Apoptosis S1P Sphingosine-1-Phosphate Sph->S1P Proliferation Proliferation S1P->Proliferation

Caption: Simplified Sphingolipid Signaling Cascade.

References

Preventing off-target effects of sphinganine in cell signaling studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing sphinganine in cell signaling studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and prevent off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target effect of sphinganine?

A1: The primary and most well-documented off-target effect of sphinganine is the inhibition of Protein Kinase C (PKC). Sphinganine and other sphingoid long-chain bases can interfere with the regulatory domain of PKC, thereby preventing its activation by diacylglycerol (DAG) and phorbol esters. This inhibition is a crucial consideration in studies where PKC signaling is also a factor.

Q2: How does the stereochemistry of sphinganine affect its activity and off-target effects?

A2: The stereochemistry of sphinganine is critical to its biological activity. The naturally occurring form is D-erythro-sphinganine. A synthetic stereoisomer, L-threo-dihydrosphingosine, also known as safingol, is a potent inhibitor of PKC. While both are metabolized differently, with safingol being less readily catabolized, their off-target effects, particularly on PKC, can be similar. It is crucial to be aware of which isomer is being used in your experiments.

Q3: Can sphinganine affect other kinases besides PKC?

A3: While PKC is the most prominent off-target, high concentrations of sphinganine and other sphingolipid-based inhibitors may affect other kinases. For instance, some sphingosine analogs have been shown to inhibit sphingosine-dependent protein kinase and 3-phosphoinositide-dependent kinase. Therefore, it is essential to perform control experiments to assess the specificity of sphinganine's effects in your specific cellular context.

Troubleshooting Guide

Problem 1: I am observing effects in my cells that are inconsistent with the inhibition of the intended target of sphinganine.

  • Possible Cause: Off-target inhibition of Protein Kinase C (PKC).

  • Troubleshooting Steps:

    • Lower Sphinganine Concentration: Titrate sphinganine to the lowest effective concentration for your intended target to minimize off-target effects.

    • Use a PKC Activator: Treat cells with a PKC activator, such as a phorbol ester (e.g., PMA), in the presence and absence of sphinganine. If sphinganine blocks the effect of the PKC activator, it suggests off-target PKC inhibition.

    • Measure PKC Activity: Directly measure PKC activity in cell lysates treated with sphinganine using a PKC kinase assay kit.

    • Use a More Specific Inhibitor: Consider using a more specific, structurally unrelated inhibitor for your primary target if available.

Problem 2: My results with sphinganine are variable and difficult to reproduce.

  • Possible Cause: Cellular metabolism of sphinganine.

  • Troubleshooting Steps:

    • Control for Metabolism: Be aware that cells can metabolize sphinganine, converting it into other bioactive sphingolipids like dihydroceramide and dihydrosphingomyelin. This can lead to a complex and time-dependent cellular response.

    • Time-Course Experiments: Perform detailed time-course experiments to understand the kinetics of sphinganine's effects.

    • Use a Non-Metabolizable Analog (with caution): Consider using a non-metabolizable analog, but be aware that this may also have its own unique off-target effects.

    • Lipidomic Analysis: If resources permit, perform lipidomic analysis to identify the sphingolipid species present in your cells after treatment with sphinganine.

Quantitative Data Summary

The following tables summarize key quantitative data related to the inhibitory concentrations of sphinganine and related compounds.

Table 1: Inhibitory Concentrations (IC50/ED50) of Sphinganine and Analogs on PKC

CompoundCell/SystemTarget/EffectIC50 / ED50Reference
SphingosineHuman NeutrophilsPMA-induced lactoferrin secretion6 - 10 µM
SphingosineHuman NeutrophilsPMA-induced lysozyme secretion10 µM
Safingol (L-threo-sphinganine)In vitroProtein Kinase CCompetitive Inhibition

Table 2: Comparison of Sphingosine Kinase (SK) Inhibitors

InhibitorTargetKi / IC50Off-Targets NotedReference
SK1-ISK1Ki = 10 µMDoes not inhibit SK2 or PKC
D,L-threo-dihydrosphingosine (Safingol)SK1Ki ≈ 3-6 µMPKCα
N,N-dimethylsphingosine (DMS)SK1Less potent than SK1-ISK2, Ceramide Kinase, PKC
PF-543SK1IC50 = 2 nM>100-fold selective over SK2

Key Experimental Protocols

Protocol 1: Assessing Off-Target PKC Inhibition

  • Cell Culture and Treatment: Plate cells at an appropriate density. Pre-treat with varying concentrations of sphinganine for a specified time.

  • PKC Activation: Add a known PKC activator, such as Phorbol 12-myristate 13-acetate (PMA), at a concentration known to elicit a response in your cell type.

  • Endpoint Measurement: Measure a downstream readout of PKC activation. This could be the phosphorylation of a known PKC substrate (e.g., MARCKS) via Western blot, or a functional cellular response like secretion or morphological changes.

  • Analysis: Compare the effect of the PKC activator in the presence and absence of sphinganine. A significant reduction in the activator's effect by sphinganine indicates off-target PKC inhibition.

Protocol 2: Validating Specificity using a Structurally Unrelated Inhibitor

  • Identify an Alternative Inhibitor: Find a specific inhibitor for your primary target that is structurally different from sphinganine.

  • Dose-Response Curves: Generate dose-response curves for both sphinganine and the alternative inhibitor for your desired cellular effect.

  • Rescue Experiment: If your initial sphinganine-induced phenotype is due to on-target effects, you should be able to replicate the key aspects of this phenotype using the alternative inhibitor.

  • Combined Treatment: In some cases, using both inhibitors at lower concentrations might reveal synergistic or additive effects, providing further evidence for a shared on-target mechanism.

Visualizing Pathways and Workflows

Sphingolipid Metabolism and Sphinganine's Position

Sphingolipid_Metabolism cluster_signaling Signaling & Metabolism cluster_off_target Off-Target Effect Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Sphinganine-1-phosphate Sphinganine-1-phosphate Sphinganine->Sphinganine-1-phosphate SK Sphingosine Sphingosine Sphinganine->Sphingosine DEGS1 PKC PKC Sphinganine->PKC Inhibits Dihydroceramide->Sphinganine CDase Dihydrosphingomyelin Dihydrosphingomyelin Dihydroceramide->Dihydrosphingomyelin Ceramide Ceramide Sphingosine->Ceramide CerS Sphingosine-1-phosphate Sphingosine-1-phosphate Sphingosine->Sphingosine-1-phosphate SK Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin

Caption: Sphinganine's central role in sphingolipid metabolism and its off-target inhibition of PKC.

Troubleshooting Workflow for Unexpected Cellular Effects

Troubleshooting_Workflow Start Unexpected Cellular Effect Observed Q1 Is the effect consistent with PKC inhibition? Start->Q1 A1_Yes Perform PKC activity assay Use specific PKC activator/inhibitor Q1->A1_Yes Yes Q2 Is the effect reproducible? Q1->Q2 No End_OffTarget Conclusion: Likely off-target effect A1_Yes->End_OffTarget A2_No Optimize experimental conditions (concentration, time-course) Q2->A2_No No A2_Yes Consider sphinganine metabolism Q2->A2_Yes Yes A3 Use structurally unrelated inhibitor for the primary target A2_Yes->A3 End_OnTarget Conclusion: Likely on-target effect A3->End_OnTarget

Caption: A stepwise guide to troubleshooting unexpected results with sphinganine.

Logical Relationships for Designing Control Experiments

Control_Logic cluster_hypothesis Hypothesis cluster_controls Essential Controls cluster_validation Validation Hypothesis Sphinganine effect is on-target Control1 Dose-response curve Hypothesis->Control1 Control2 Vehicle control Hypothesis->Control2 Control3 Use of a structurally unrelated inhibitor Hypothesis->Control3 Control4 Use of an inactive analog (if available) Hypothesis->Control4 Validation Phenotype is replicated by structurally unrelated inhibitor Control3->Validation

Caption: Logical approach for selecting appropriate controls to validate sphinganine's on-target effects.

Troubleshooting low signal in mass spectrometry analysis of DL-erythro-Dihydrosphingosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of DL-erythro-Dihydrosphingosine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and achieve high-quality results in their experiments.

Troubleshooting Guide: Low Signal Intensity

Low signal intensity is a frequent issue in the mass spectrometry analysis of this compound. The following guide provides a systematic approach to identifying and resolving the root cause of a weak or absent signal.

Q1: I am observing a very low or no signal for my this compound sample. Where should I start troubleshooting?

A systematic approach is crucial when troubleshooting a complete loss of signal. It's best to investigate the issue in a logical sequence, from sample preparation to the mass spectrometer itself. A general troubleshooting workflow is outlined below.

Troubleshooting_Workflow cluster_solutions Potential Solutions A Low or No Signal Observed B Step 1: Verify Sample Integrity & Preparation A->B C Step 2: Check Liquid Chromatography (LC) System B->C E Sample Degradation? B->E D Step 3: Evaluate Mass Spectrometer (MS) Performance C->D H LC Pump/Flow Issue? C->H J Ion Source Issue? D->J F Extraction Efficiency Issue? E->F Sol_E Review sample storage and handling procedures. E->Sol_E Yes G Incorrect Concentration? F->G Sol_F Optimize lipid extraction protocol. F->Sol_F Yes G->C No Sol_G Verify sample concentration and dilution factors. G->Sol_G Yes I Column Problem? H->I Sol_H Check for leaks, purge pumps, and verify mobile phase flow. H->Sol_H Yes I->D No Sol_I Inspect column for clogs, replace if necessary. I->Sol_I Yes K Incorrect MS Settings? J->K Sol_J Clean the ion source, check for stable spray. J->Sol_J Yes L Successful Signal Acquisition K->L Settings Corrected Sol_K Verify and optimize MS parameters (e.g., voltages, gas flows). K->Sol_K Yes

Figure 1: General troubleshooting workflow for low MS signal.

Frequently Asked Questions (FAQs)

Sample Preparation

Q2: My signal is still low after checking the instrument. Could my sample preparation be the issue?

Yes, proper sample preparation is critical for successful mass spectrometry analysis.[1][2][3] Contaminants such as salts and detergents can interfere with ionization and suppress the signal of your analyte.[3]

  • Extraction Efficiency: Ensure your lipid extraction protocol is optimized for sphingolipids. A common method is a modified Bligh-Dyer or Folch extraction. Inadequate extraction will naturally lead to a low concentration of the analyte in your final sample.

  • Sample Stability: Dihydrosphingosine can degrade.[4][5][6] It is important to handle samples appropriately to prevent enzymatic or chemical degradation. This includes keeping samples on ice and using appropriate solvents.

  • Keratin Contamination: While more of a concern in proteomics, keratin contamination from dust, skin, or clothing can interfere with the analysis of low-abundance compounds. It is good practice to work in a clean environment and wear gloves.[1]

Q3: What is a recommended protocol for extracting this compound from a biological matrix?

A widely used method for lipid extraction is a two-phase liquid-liquid extraction. The following is a general protocol that can be adapted for various sample types.

Experimental Protocol: Sphingolipid Extraction

  • Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable buffer.

  • Solvent Addition: Add a mixture of chloroform and methanol (e.g., 2:1 v/v) to the homogenate to create a single-phase system. Vortex thoroughly.

  • Phase Separation: Induce phase separation by adding water or a saline solution. This will result in an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the dihydrosphingosine.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., methanol).

Liquid Chromatography and Mass Spectrometry Parameters

Q4: How can I optimize my LC method for better separation and signal?

The choice of liquid chromatography conditions is crucial for good peak shape and to minimize ion suppression from other sample components.[7]

  • Column Chemistry: Both reversed-phase (e.g., C18) and hydrophilic interaction liquid chromatography (HILIC) can be used for sphingolipid analysis.[7] Reversed-phase chromatography separates based on hydrophobicity, which is influenced by the acyl chain length of lipids.[8] HILIC can provide good retention and separation for polar lipids.[7]

  • Mobile Phase: The mobile phase composition will depend on the column chemistry. For reversed-phase, methanol or acetonitrile with water and additives like formic acid or ammonium formate are common.[9][10] These additives can improve peak shape and ionization efficiency.

Q5: What are the optimal mass spectrometer settings for analyzing this compound?

Optimal settings can vary between instruments, but here are some general guidelines for electrospray ionization (ESI) mass spectrometry.

  • Ionization Mode: this compound can be analyzed in both positive and negative ESI modes.[11] Positive mode is often preferred for sphingoid bases, where they are typically detected as protonated molecules [M+H]+.[12]

  • Source Parameters: The ionization efficiency is highly dependent on the ion source settings.[13] It is important to optimize parameters such as:

    • Capillary Voltage: This voltage is applied to the ESI needle to create a spray. Different analytes will have different optimal voltages.[11]

    • Gas Flows: The nebulizing and drying gas flows affect droplet formation and desolvation.[11]

    • Temperature: The source temperature aids in the evaporation of the solvent.

  • Adduct Formation: Be aware of the potential for adduct formation (e.g., [M+Na]+, [M+K]+), which can split the signal between different ions and reduce the intensity of the desired protonated molecule.[14][15] The presence of salts in the sample or mobile phase can promote adduct formation.[16] Conversely, in some cases, forming specific adducts like chloride adducts [M+Cl]- in negative mode can enhance sensitivity for certain sphingolipids.[17]

Table 1: Typical Starting Parameters for ESI-MS Analysis of Dihydrosphingosine

ParameterPositive Ion ModeNegative Ion Mode
Ionization Polarity PositiveNegative
Capillary Voltage 3.0 - 5.5 kV2.5 - 4.5 kV
Source Temperature 300 - 450 °C300 - 450 °C
Drying Gas Flow 8 - 12 L/min8 - 12 L/min
Nebulizer Pressure 30 - 50 psi30 - 50 psi
Common Adducts [M+H]+, [M+Na]+[M-H]-, [M+Cl]-

Note: These are general ranges and should be optimized for your specific instrument and application.

Signaling Pathway Context

Q6: Why is the accurate measurement of this compound important? What biological pathways is it involved in?

This compound (also known as sphinganine) is a key intermediate in the de novo biosynthesis of all sphingolipids.[8] Sphingolipids are not just structural components of cell membranes; they are also critical signaling molecules involved in a wide range of cellular processes.[7][18][19] Therefore, accurately quantifying dihydrosphingosine is essential for understanding the regulation of these pathways in both healthy and diseased states.

Sphingolipid_Pathway cluster_signaling Cellular Processes Serine Serine + Palmitoyl-CoA KSR 3-ketodihydrosphingosine Serine->KSR SPT DHS This compound (Sphinganine) KSR->DHS KSR reductase DHCer Dihydroceramide DHS->DHCer Ceramide Synthase DHS->DHCer Acyl-CoA Cer Ceramide DHCer->Cer DES1 Sph Sphingosine Cer->Sph Ceramidase Apoptosis Apoptosis Cer->Apoptosis Stress Stress Response Cer->Stress S1P Sphingosine-1-Phosphate Sph->S1P SPHK1/2 Proliferation Cell Proliferation S1P->Proliferation

Figure 2: Simplified de novo sphingolipid biosynthesis pathway.

References

Improving the efficiency of sphinganine extraction from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of sphinganine extraction from biological samples.

Troubleshooting Guide

This guide addresses common issues encountered during sphinganine extraction, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my sphinganine recovery low?

Low recovery of sphinganine can be attributed to several factors, from the extraction method itself to sample handling.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inefficient Extraction Method For plasma and tissues, a single-phase extraction with a methanol/chloroform mixture (2:1, v/v) has shown to be effective.[1][2] The traditional Folch and Bligh-Dyer methods can sometimes result in lower recovery for certain sphingoid bases.[2]
Phospholipid Interference Phospholipids can interfere with sphinganine quantification. Incorporating an alkaline methanolysis step (e.g., with 73 mM KOH) for 2 hours at 38°C after the initial extraction can suppress phospholipid signals.[2]
Suboptimal Extraction Time and Temperature Extraction for 1 hour at 38°C or 2 hours at room temperature has been shown to provide good recovery.[2] Prolonged extraction at higher temperatures (e.g., 48°C) can be detrimental to some sphingolipids.[2]
Sample Overload Using an excessive amount of starting material can overload the extraction capacity of the solvents, leading to poor recovery.[3] Consider reducing the initial sample amount if low efficiency is observed.
Inadequate Vortexing/Shaking Insufficient mixing during the extraction process can lead to incomplete partitioning of lipids into the organic phase. Ensure thorough vortexing or shaking for an adequate duration.[3]

Quantitative Comparison of Extraction Methods for Sphingoid Bases:

Extraction MethodRelative Recovery of Sphinganine (d17:0 Internal Standard)Reference
Monophasic Extraction (Methanol/Chloroform) Highest Recovery[2]
Bligh-Dyer Decreased by 26% compared to monophasic[2]
Folch Decreased by 55% compared to monophasic[2]

Q2: I'm observing interfering peaks in my LC-MS/MS analysis. What could be the cause?

Interfering peaks are a common challenge in sphingolipid analysis, often stemming from the sample matrix.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Co-eluting Phospholipids As mentioned above, phospholipids are a major source of interference. Implement an alkaline methanolysis step to degrade them.[2]
Matrix Effects The biological matrix can suppress or enhance the ionization of sphinganine, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (e.g., d7-sphinganine) that co-elutes with the analyte is crucial to correct for matrix effects.[1][4]
Inadequate Chromatographic Separation A short liquid chromatography gradient may not be sufficient to separate sphinganine from interfering compounds.[2] Optimizing the gradient and considering a longer run time or a different column chemistry (e.g., HILIC) can improve separation.[5]
Derivatization Issues While derivatization can improve sensitivity, incomplete reactions or interfering by-products can be a source of extraneous peaks.[2] Ensure the derivatization protocol is optimized and validated.

Q3: How can I ensure the stability of sphinganine in my samples?

Sample stability is critical for accurate quantification. Sphinganine concentrations can change due to improper storage and handling.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Enzymatic Degradation in Whole Blood/Plasma Storing EDTA whole blood for more than 60 minutes at room temperature can lead to an increase in sphingoid base concentrations.[6] Process blood samples as quickly as possible.
Freeze-Thaw Cycles Repeated freezing and thawing of plasma samples can alter sphingolipid concentrations.[6] Aliquot samples after the first thaw to avoid multiple freeze-thaw cycles.
Oxidation Unsaturated lipids are prone to oxidation. Store lipid extracts in organic solvents with antioxidants at -20°C or lower in airtight, glass containers, protected from light.[7]
Hydrolysis Avoid storing lipid extracts in aqueous solutions to prevent hydrolysis.[7]

Frequently Asked Questions (FAQs)

This section provides detailed answers and protocols for common questions related to sphinganine extraction.

Q1: What is a reliable protocol for extracting sphinganine from plasma/serum?

A single-phase extraction followed by alkaline methanolysis is a robust method for plasma and serum samples.

Detailed Experimental Protocol: Sphinganine Extraction from Plasma/Serum

  • Sample Preparation:

    • Thaw frozen plasma or serum samples on ice.

    • Vortex the sample to ensure homogeneity.

  • Addition of Internal Standard:

    • To 10 µL of plasma, add 90 µL of methanol containing an appropriate internal standard (e.g., d7-sphinganine).[1]

  • Protein Precipitation and Initial Extraction:

    • Vortex the mixture for 10 seconds.

    • Incubate on ice for 30 minutes to precipitate proteins.[1]

    • Centrifuge at 20,000 x g for 8 minutes.[1]

    • Transfer the supernatant to a new tube.

  • Single-Phase Lipid Extraction:

    • To the supernatant, add a methanol/chloroform mixture (2:1, v/v).

    • Incubate for 1 hour at 38°C with agitation.[2]

  • Alkaline Methanolysis (to remove phospholipids):

    • Add 73 mM KOH in methanol.

    • Incubate for 2 hours at 38°C.[2]

  • Phase Separation and Final Extraction:

    • Add chloroform and water to induce phase separation.

    • Vortex and centrifuge to separate the aqueous and organic phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the organic extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., mobile phase).

Q2: How do I extract sphinganine from tissues?

A modified Bligh and Dyer method is commonly used for tissue samples.

Detailed Experimental Protocol: Sphinganine Extraction from Tissues

  • Tissue Homogenization:

    • Weigh the frozen tissue sample.

    • Homogenize the tissue in water (1 mL per gram of tissue).[7]

  • Addition of Internal Standard:

    • Spike the homogenate with a suitable internal standard.

  • Lipid Extraction (Bligh and Dyer Method):

    • Add 3.75 mL of chloroform/methanol (1:2, v/v) to the homogenate and mix thoroughly.[7]

    • Add 1.25 mL of chloroform and mix again.[7]

    • Add 1.25 mL of water and vortex to induce phase separation.[7]

    • Centrifuge to clarify the two phases.

  • Collection of Organic Phase:

    • Carefully aspirate and discard the upper aqueous phase.

    • Collect the lower organic phase, which contains the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under nitrogen gas.

    • Reconstitute the lipid residue in a suitable solvent for analysis.

Q3: What are the key steps in LC-MS/MS analysis of sphinganine?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of sphinganine.

Key Methodological Considerations:

  • Chromatography: Reverse-phase chromatography with a C18 column is commonly used. Hydrophilic interaction liquid chromatography (HILIC) can also be employed for good peak shapes and short analysis times.[5]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of sphingoid bases.[5]

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for selective and sensitive detection. The fragmentation of sphinganine (d18:0) typically results in product ions of m/z 284/266.

  • Quantification: Quantification is achieved by comparing the peak area of the endogenous sphinganine to that of a known concentration of a co-eluting internal standard.[4]

Visualizations

Sphinganine Extraction Workflow

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, etc.) Homogenization Homogenization (for tissues) IS Add Internal Standard Sample->IS Homogenization->IS Solvent Add Extraction Solvents (e.g., Chloroform/Methanol) IS->Solvent Vortex Vortex/Incubate Solvent->Vortex PhaseSeparation Phase Separation Vortex->PhaseSeparation CollectOrganic Collect Organic Phase PhaseSeparation->CollectOrganic AlkalineHydrolysis Alkaline Methanolysis (Optional) CollectOrganic->AlkalineHydrolysis DryDown Dry Under Nitrogen AlkalineHydrolysis->DryDown Reconstitute Reconstitute in Mobile Phase DryDown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: A generalized workflow for the extraction of sphinganine from biological samples.

De Novo Sphingolipid Biosynthesis Pathway

Sphingolipid_Biosynthesis Serine Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT Ketosphinganine 3-Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) CerS Ceramide Synthase (CerS) Sphinganine->CerS SphK Sphingosine Kinase (SphK) Sphinganine->SphK Dihydroceramide Dihydroceramide DES Dihydroceramide Desaturase Dihydroceramide->DES Ceramide Ceramide ComplexSL Complex Sphingolipids Ceramide->ComplexSL S1P Sphinganine-1-Phosphate SPT->Ketosphinganine KSR->Sphinganine CerS->Dihydroceramide DES->Ceramide SphK->S1P

Caption: De novo biosynthesis pathway of sphingolipids, highlighting the central role of sphinganine.

References

Overcoming challenges in the chemical synthesis of specific sphinganine isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of specific sphinganine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of sphinganine isomers, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Diastereoselectivity in the Reduction of the α-amino Ketone Precursor

  • Question: I am performing a reduction of an N-Boc-protected α-amino ketone to obtain the syn- or anti-amino alcohol, but I am getting a nearly 1:1 mixture of diastereomers. What can I do to improve the stereoselectivity?

  • Answer: The diastereoselectivity of this reduction is highly dependent on the choice of reducing agent and the reaction conditions. Here are some strategies to improve selectivity:

    • Chelation-Controlled Reduction (for syn-diastereomer): To favor the syn-isomer, a reducing agent that can form a chelate with the protected amino group and the ketone's oxygen is often effective. One such reagent is lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃). The chelation restricts the conformational flexibility of the molecule, leading to a more selective attack of the hydride.

    • Felkin-Anh Model (for anti-diastereomer): To favor the anti-isomer, a non-chelating, sterically demanding reducing agent is preferred. This will favor the hydride attack from the less hindered face as predicted by the Felkin-Anh model. A suitable reagent for this is NB-Enantride® (a B-norephedrine-based reducing agent).

    • Temperature: Lowering the reaction temperature (e.g., to -78 °C) can significantly enhance diastereoselectivity by reducing the kinetic energy of the system and amplifying the energetic differences between the transition states leading to the different diastereomers.

    • Solvent: The choice of solvent can influence chelation. Ethereal solvents like tetrahydrofuran (THF) are commonly used. For chelation-controlled reductions, ethanol can also be employed.

Issue 2: Undesired Side Products in Olefin Cross-Metathesis

  • Question: I am using olefin cross-metathesis with a Grubbs catalyst to build the aliphatic chain of my sphinganine precursor, but I am observing significant amounts of homodimers and products resulting from double bond isomerization. How can I minimize these side reactions?

  • Answer: Olefin metathesis is a powerful tool, but side reactions can be a challenge. Here are some troubleshooting tips:

    • Minimizing Homodimerization:

      • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of one of the olefin partners, especially if one is more prone to homodimerization.

      • Catalyst Choice: Second-generation Grubbs catalysts are generally more reactive and can sometimes favor the cross-metathesis product.

    • Suppressing Double Bond Isomerization: Isomerization of the double bond is a known side reaction with some ruthenium-based metathesis catalysts.

      • Additives: The addition of a catalytic amount of an additive can suppress this side reaction. Commonly used additives include 1,4-benzoquinone (typically around 10 mol%) and copper(I) iodide (CuI, around 2 mol%).

      • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of isomerization.

Issue 3: Difficulty in Removing Protecting Groups

  • Question: I am having trouble with the deprotection of the N-Boc group or the silyl ether protecting the hydroxyl group. Either the reaction is incomplete, or I am seeing degradation of my product. What are the best practices for deprotection?

  • Answer: The choice of deprotection conditions is critical to avoid side reactions and ensure complete removal of the protecting group.

    • N-Boc Deprotection:

      • Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common and effective method.

      • Troubleshooting: If you observe side reactions, it might be due to the carbocation intermediate formed during deprotection. Adding a scavenger like triethylsilane or anisole can trap the carbocation and prevent it from reacting with your product.

    • Silyl Ether Deprotection (e.g., TBDMS, TIPS):

      • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) in THF is a standard method. However, the basicity of TBAF can sometimes cause issues.

      • Acidic Conditions: For acid-labile silyl ethers, mild acidic conditions like acetic acid in THF/water or pyridinium p-toluenesulfonate (PPTS) in methanol can be effective.

      • Selective Deprotection: If you have multiple silyl ethers, their removal can be orchestrated based on their stability. Generally, the order of lability towards acid is TMS > TES > TBDMS > TIPS > TBDPS.

Issue 4: Co-elution of Diastereomers During Purification

  • Question: I am struggling to separate the desired sphinganine diastereomer from the other isomers using column chromatography. What purification strategies can I employ?

  • Answer: The separation of diastereomers can be challenging due to their similar physical properties. Here are some approaches:

    • High-Performance Liquid Chromatography (HPLC): HPLC is often the most effective method for separating diastereomers.

      • Stationary Phase: A normal-phase column, such as a diol- or silica-based column, is often effective.

      • Mobile Phase: A non-polar solvent system (e.g., hexane/isopropanol) with a polar modifier is typically used. Careful optimization of the solvent gradient is crucial.

    • Derivative Formation: If the diastereomers are still difficult to separate, you can derivatize them with a chiral auxiliary to form diastereomeric derivatives with greater differences in their physical properties, making them easier to separate by chromatography. The auxiliary can then be removed in a subsequent step.

    • Solid-Phase Extraction (SPE): For initial cleanup and removal of major impurities, SPE with a C18 cartridge can be a useful step before attempting final purification by HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the stereoselective synthesis of sphinganine isomers?

A1: L-serine is a very common and inexpensive chiral starting material. Its stereocenter can be used to set the C2 stereochemistry of the sphinganine backbone. Other approaches may utilize chiral aldehydes or epoxides.

Q2: How can I confirm the stereochemistry of my synthesized sphinganine isomer?

A2: A combination of analytical techniques is typically used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural characterization. Specific coupling constants and NOE (Nuclear Overhauser Effect) experiments can help determine the relative stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

  • Comparison to Authentic Standards: Comparing the analytical data (e.g., NMR spectra, HPLC retention time) of your synthesized compound with that of a commercially available, stereochemically pure standard is a reliable method of confirmation.

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray crystallography provides unambiguous determination of the absolute stereochemistry.

Q3: What is the importance of synthesizing specific sphinganine isomers?

A3: Sphingolipids, which are derived from sphinganine, are crucial components of cell membranes and are involved in a variety of cellular signaling processes. The biological activity of these molecules is often highly dependent on their stereochemistry. Therefore, the ability to synthesize specific isomers is critical for studying their biological functions, developing new therapeutic agents, and creating standards for analytical studies.

Data Presentation

Table 1: Comparison of Reducing Agents for the Diastereoselective Reduction of an N-Boc-Protected α-amino Ketone

Reducing AgentControl TypeTypical Diastereomeric Ratio (syn:anti)Typical Yield (%)
LiAlH(O-t-Bu)₃ in EtOH at -78 °CChelation-Controlled>95:580
NB-Enantride® in THF at -78 °CFelkin-Anh Control5:9598

Data is based on a representative example from the literature and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a Protected D-erythro-sphinganine Precursor via Olefin Cross-Metathesis and Diastereoselective Reduction

This protocol outlines a general strategy for the synthesis of a protected D-erythro-sphinganine precursor, highlighting key steps where challenges may arise.

Step 1: Protection of L-serine The amino and carboxyl groups of L-serine are protected, for example, as an N-Boc derivative and a methyl ester, respectively. The hydroxyl group is then oxidized to an aldehyde (Garner's aldehyde).

Step 2: Olefin Cross-Metathesis

  • Reactants: Garner's aldehyde is reacted with a long-chain terminal alkene (e.g., 1-pentadecene) in the presence of a second-generation Grubbs catalyst (e.g., 5 mol%).

  • Solvent: Dichloromethane (DCM).

  • Additives: To suppress isomerization, 1,4-benzoquinone (10 mol%) and CuI (2 mol%) are added.

  • Procedure: The reactants are dissolved in DCM, and the catalyst is added. The reaction is stirred at reflux until completion (monitored by TLC). The solvent is removed in vacuo, and the crude product is purified by column chromatography.

Step 3: Diastereoselective Reduction of the α,β-Unsaturated Ketone

  • Reactant: The product from Step 2.

  • Reducing Agent: To achieve the D-erythro configuration (anti product), a non-chelating reducing agent like sodium borohydride (NaBH₄) in the presence of a Lewis acid or a specialized reagent like NB-Enantride® is used. For the D-threo configuration (syn product), a chelating agent like LiAlH(O-t-Bu)₃ would be chosen.

  • Procedure: The ketone is dissolved in a suitable solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). The reducing agent is added slowly, and the reaction is stirred until completion. The reaction is then quenched, and the product is extracted and purified.

Step 4: Deprotection The protecting groups (e.g., N-Boc and any hydroxyl protecting groups) are removed under appropriate conditions (e.g., TFA in DCM for N-Boc) to yield the desired sphinganine isomer.

Visualizations

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis (ER) cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Synthases Sphingosine Sphingosine Ceramide->Sphingosine CDase Complex Sphingolipids->Ceramide S1P S1P Sphingosine->S1P SPHK1/2 S1P->Sphingosine SPPase

Caption: De novo synthesis and salvage pathways of sphingolipid metabolism.

Experimental_Workflow Start Chiral Starting Material (e.g., L-Serine) Protection Protection of Functional Groups (e.g., N-Boc, O-Silyl) Start->Protection Coupling Carbon-Carbon Bond Formation (e.g., Olefin Metathesis, Aldol Addition) Protection->Coupling Reduction Stereoselective Ketone Reduction Coupling->Reduction Deprotection Removal of Protecting Groups Reduction->Deprotection Purification Purification of Isomers (e.g., HPLC) Deprotection->Purification End Specific Sphinganine Isomer Purification->End

Caption: General experimental workflow for sphinganine isomer synthesis.

Troubleshooting_Reduction Problem Poor Diastereoselectivity in Reduction Cause1 Suboptimal Reducing Agent Problem->Cause1 Cause2 High Reaction Temperature Problem->Cause2 Solution1a Use Chelating Agent for syn-isomer (e.g., LiAlH(O-t-Bu)3) Cause1->Solution1a Solution1b Use Non-chelating Agent for anti-isomer (e.g., NB-Enantride®) Cause1->Solution1b Solution2 Lower Reaction Temperature (e.g., -78 °C) Cause2->Solution2

Caption: Troubleshooting logic for poor diastereoselectivity in ketone reduction.

Technical Support Center: Interpreting Unexpected Results in Metabolic Labeling Studies with DL-erythro-Dihydrosphingosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for metabolic labeling studies using DL-erythro-Dihydrosphingosine (DHS). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental outcomes. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it metabolized?

This compound (DHS), also known as sphinganine, is a saturated sphingoid base that serves as a key precursor in the de novo biosynthesis of sphingolipids. When introduced to cells in a metabolic labeling experiment, the biologically active D-erythro isomer is primarily metabolized through two competing pathways:

  • Acylation: DHS is acylated by ceramide synthases (CerS) to form dihydroceramide (dhCer). This is often a major metabolic route.

  • Phosphorylation: DHS is phosphorylated by sphingosine kinases (SphK) to form dihydrosphingosine-1-phosphate (DHS1P).

Dihydroceramide can be further metabolized by dihydroceramide desaturase (DES) to form ceramide, a central molecule in sphingolipid metabolism.

Q2: I am using a this compound mixture. Why is the incorporation into downstream sphingolipids lower than expected?

The this compound you are using is a racemic mixture, containing both the D-erythro and L-erythro stereoisomers. The enzymes in the sphingolipid metabolic pathway, particularly ceramide synthases, exhibit a strong preference for the natural D-erythro isomer.[1] The L-erythro isomer is a poor substrate for these enzymes and is therefore not efficiently metabolized into downstream sphingolipids.[1][2][3] Consequently, only approximately 50% of the labeled DHS you provide to your cells is expected to be incorporated.

Troubleshooting Guide

Issue 1: Low or Undetectable Labeled Dihydroceramide (dhCer) and Ceramide

You've performed a metabolic labeling experiment with DL-erythro-DHS but observe significantly lower than expected levels of labeled dhCer and its downstream product, ceramide.

Possible Cause 1: Predominant Phosphorylation of DHS

  • Explanation: The expression and activity levels of sphingosine kinases (SphK), particularly Sphingosine Kinase 1 (SK1), can significantly influence the metabolic fate of DHS. Overexpression or heightened activity of SK1 can lead to the preferential phosphorylation of DHS to dihydrosphingosine-1-phosphate (DHS1P), thereby reducing the pool of DHS available for acylation into dhCer.[4] This shunts the metabolic flow away from ceramide synthesis.

  • Troubleshooting Steps:

    • Quantify DHS1P Levels: Analyze your samples for the levels of labeled DHS1P. A corresponding increase in DHS1P would support this hypothesis.

    • Inhibit Sphingosine Kinases: Consider using a well-characterized inhibitor of SphK1 to block the phosphorylation pathway and redirect DHS towards dhCer synthesis.

    • Evaluate SphK1 Expression: If you are working with genetically modified cells, verify the expression levels of SphK1.

Possible Cause 2: Inefficient Acylation by Ceramide Synthases (CerS)

  • Explanation: The conversion of DHS to dhCer is catalyzed by a family of six ceramide synthases (CerS1-6), each with specific substrate preferences and tissue distribution.[5][6] Low expression or activity of the relevant CerS isoforms in your cell type can lead to inefficient acylation of DHS.

  • Troubleshooting Steps:

    • Assess CerS Expression: Check the expression profile of CerS isoforms in your specific cell line or tissue.

    • Consider Cell Density: Sphingolipid metabolism can be influenced by cell confluence. Ensure consistent cell densities across your experiments.

Logical Flow for Troubleshooting Low Ceramide Labeling

G Start Start: Low Labeled dhCer/Ceramide Check_DHS1P Quantify Labeled DHS1P Start->Check_DHS1P High_DHS1P Is DHS1P High? Check_DHS1P->High_DHS1P Inhibit_SphK Consider SphK Inhibition High_DHS1P->Inhibit_SphK Yes Normal_DHS1P DHS1P Levels Normal High_DHS1P->Normal_DHS1P No Check_CerS Evaluate CerS Expression/Activity Normal_DHS1P->Check_CerS Low_CerS Is CerS Expression Low? Check_CerS->Low_CerS Optimize_Cell_Model Optimize Cell Model or Overexpress CerS Low_CerS->Optimize_Cell_Model Yes Consider_Other Consider Other Factors (e.g., cell density, inhibitor off-target effects) Low_CerS->Consider_Other No

Caption: Troubleshooting workflow for low dihydroceramide/ceramide labeling.

Issue 2: Unexpectedly High Levels of Labeled Dihydrosphingosine-1-Phosphate (DHS1P)

Your results show a surprisingly high accumulation of labeled DHS1P, with a concurrent decrease in labeled dhCer.

Possible Cause: High Sphingosine Kinase 1 (SK1) Activity

  • Explanation: As mentioned previously, SK1 can effectively compete with ceramide synthases for the common substrate, DHS.[4] High endogenous SK1 activity or overexpression will divert a significant portion of the labeled DHS towards phosphorylation, leading to elevated DHS1P levels.[4]

  • Troubleshooting Steps:

    • Confirm with SphK Inhibitors: Treat your cells with a specific SK1 inhibitor prior to and during the labeling experiment. A significant reduction in labeled DHS1P and a corresponding increase in labeled dhCer would confirm this as the primary cause.

    • Analyze SphK Isoform Expression: If possible, determine the relative expression levels of SphK1 and SphK2 in your experimental system. SK1 has been shown to be particularly efficient in phosphorylating de novo synthesized dihydrosphingosine.[4]

Metabolic Branch Point of this compound

G DHS This compound (D-erythro isomer) CerS Ceramide Synthases (CerS1-6) DHS->CerS SphK Sphingosine Kinases (SphK1/2) DHS->SphK dhCer Dihydroceramide (dhCer) DES Dihydroceramide Desaturase (DES) dhCer->DES DHS1P Dihydrosphingosine-1-Phosphate (DHS1P) CerS->dhCer SphK->DHS1P Ceramide Ceramide DES->Ceramide

Caption: Competing metabolic pathways for D-erythro-Dihydrosphingosine.

Quantitative Data Summary

The following table summarizes the expected metabolic distribution of the D-erythro and L-erythro isomers of dihydrosphingosine based on current literature. Note that the exact percentages will vary depending on the cell type and experimental conditions.

StereoisomerPrimary Metabolic FateEnzyme Substrate SuitabilityExpected Incorporation into Downstream Sphingolipids
D-erythro-DHS Acylation to dhCer and Phosphorylation to DHS1PGood substrate for CerS and SphKHigh
L-erythro-DHS Not significantly metabolizedPoor substrate for CerS and SphK[1][2][3]Very Low to None
L-threo-DHS Acylated to L-threo-dhCerSubstrate for CerS[2][3]Moderate

Experimental Protocols

Metabolic Labeling of Mammalian Cells with Radiolabeled D-erythro-Dihydrosphingosine

This protocol is adapted from a method for yeast and can be optimized for mammalian cell lines.[7][8]

  • Cell Culture: Plate mammalian cells in a 6-well plate at a density that will result in 70-80% confluency at the time of labeling.

  • Preparation of Labeling Medium: Prepare your standard cell culture medium. Just before use, add the desired concentration of radiolabeled D-erythro-[3H]dihydrosphingosine (e.g., 0.5 µCi/well).

  • Labeling: Remove the existing medium from the cells and gently wash once with phosphate-buffered saline (PBS). Add the prepared labeling medium to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired labeling period (e.g., 1-4 hours).

  • Harvesting:

    • Place the plate on ice to stop the metabolic processes.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells using a cell scraper in a small volume of ice-cold water (e.g., 100 µL).

  • Lipid Extraction:

    • Transfer the cell suspension to a microcentrifuge tube.

    • Add 375 µL of chloroform:methanol:HCl (100:200:1, v/v/v) and vortex thoroughly.

    • Add 125 µL of chloroform and 125 µL of 1% KCl and vortex again.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids.

  • Analysis: The extracted lipids can be dried down and analyzed by thin-layer chromatography (TLC) and autoradiography or by liquid chromatography-mass spectrometry (LC-MS/MS).

Experimental Workflow for Metabolic Labeling and Analysis

G Start Start: Cell Culture Labeling Metabolic Labeling with DL-erythro-DHS Start->Labeling Harvest Cell Harvesting Labeling->Harvest Extraction Lipid Extraction Harvest->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Interpretation and Troubleshooting Analysis->Data

Caption: General workflow for a metabolic labeling experiment with DL-erythro-DHS.

Analysis of Sphingolipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate quantification of different sphingolipid species.

  • Sample Preparation: The dried lipid extracts from the metabolic labeling experiment are reconstituted in a suitable solvent for LC-MS analysis (e.g., methanol).

  • Internal Standards: A cocktail of appropriate internal standards for each class of sphingolipid being analyzed should be added to each sample for accurate quantification.[9]

  • Chromatographic Separation: Separation of the different sphingolipid species is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases containing solvents like methanol, water, and acetonitrile with additives such as formic acid and ammonium formate to improve ionization.[10]

  • Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each sphingolipid of interest and its corresponding internal standard.[11]

  • Data Analysis: The peak areas of the endogenous labeled sphingolipids are normalized to the peak areas of their respective internal standards to calculate their concentrations.

References

Optimizing reaction conditions for ceramide synthase assays using sphinganine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing ceramide synthase (CerS) assays using sphinganine as a substrate.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of a ceramide synthase assay?

A ceramide synthase assay measures the enzymatic activity of ceramide synthases (CerS), which catalyze the N-acylation of a sphingoid base (like sphinganine or sphingosine) with a fatty acyl-CoA to form ceramide.[1] This reaction is a central step in sphingolipid metabolism.[2] The assay typically involves incubating a source of CerS enzyme (e.g., cell or tissue homogenates) with sphinganine and a specific fatty acyl-CoA, followed by the detection and quantification of the resulting ceramide product.

Q2: What are the common methods for detecting ceramide in these assays?

There are several methods to detect the ceramide product, each with its advantages:

  • Radiolabeling: Using radiolabeled substrates like [³H]sphinganine allows for sensitive detection via thin-layer chromatography (TLC) and autoradiography.[3]

  • Fluorescent Labeling: A popular method involves using a fluorescently tagged sphinganine analog, such as NBD-sphinganine.[3][4] The fluorescent ceramide product can be separated and quantified using TLC with a fluorescent imager, high-performance liquid chromatography (HPLC), or solid-phase extraction (SPE).[3][5][6]

  • Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the direct quantification of unlabeled or isotopically labeled ceramide products.[3][7]

Q3: Which fatty acyl-CoA should I use in my assay?

The choice of fatty acyl-CoA is critical as the six mammalian ceramide synthases (CerS1-6) exhibit distinct specificities for the acyl chain length of the fatty acyl-CoA.[2][3] For example, CerS5 and CerS6 preferentially use C16:0-CoA, while CerS2 favors very long-chain fatty acyl-CoAs like C24:1-CoA.[3][5][8] Therefore, the fatty acyl-CoA you use will determine which CerS activities you are measuring.

Q4: How can I prepare the sphinganine substrate for the assay?

Sphinganine can be challenging to solubilize in aqueous buffers. Here are a few methods:

  • Ethanol/Dodecane: Dissolve sphinganine in an ethanol:dodecane (98:2 v/v) mixture before adding it to the reaction buffer.[9]

  • Detergents: Using a zwitterionic detergent like CHAPS can aid in solubilization.[9]

  • Sonication: After adding the sphinganine solution to the buffer, sonication can help to create a uniform suspension.[9]

  • BSA Conjugation: Fatty acid-free bovine serum albumin (BSA) is often included in the reaction buffer to help solubilize lipid substrates and present them to the enzyme.[3][10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or Low CerS Activity Inactive enzyme- Ensure proper preparation and storage of cell/tissue homogenates at -80°C.[3] - Avoid repeated freeze-thaw cycles. - Check for the presence of protease inhibitors during homogenate preparation.[3]
Sub-optimal substrate concentration- Titrate the concentrations of both sphinganine and fatty acyl-CoA to determine the optimal levels for your system.[3][10]
Incorrect buffer pH or composition- Verify the pH of your reaction buffer (typically around 7.2-7.4).[3][10] - Ensure all buffer components are at the correct final concentrations.
Insufficient incubation time or temperature- Optimize incubation time and temperature. Typical conditions are 30-120 minutes at 37°C.[3][10]
High Background Signal Substrate degradation (e.g., NBD-sphinganine)- Minimize exposure of fluorescent substrates to light. - When using TLC for separation, be aware that NBD-sphinganine can degrade on the plate.[5][10] Solid-phase extraction (SPE) is a reliable alternative that minimizes degradation.[4][5][10]
Contaminating lipids in the enzyme preparation- Prepare fresh cell or tissue homogenates. - Consider using a more purified enzyme preparation if possible.
Inconsistent Results Pipetting errors with viscous or precipitating solutions- Ensure complete solubilization of substrates before adding to the reaction. Gentle warming and sonication may be necessary for lipid stocks.[9][11] - Use appropriate pipetting techniques for small volumes and viscous liquids.
Variation in protein concentration between samples- Accurately determine the protein concentration of your enzyme preparation (e.g., using a BCA assay) and normalize the amount of protein used in each reaction.[3]

Data Presentation

Table 1: Recommended Reaction Conditions for a Fluorescent Ceramide Synthase Assay

Component Recommended Concentration Reference(s)
HEPES Buffer (pH 7.2-7.4)20 mM[3][10]
KCl25 mM[3][10]
MgCl₂2 mM[3][10]
DTT0.5 mM[3]
Fatty Acid-Free BSA0.1% (w/v) or 20 µM[3][10]
NBD-Sphinganine10-15 µM[3][10]
Fatty Acyl-CoA50 µM[3][10]
Cell/Tissue Homogenate5-50 µg protein[3][10]
Incubation Temperature37°C[10]
Incubation Time30-120 minutes[3]

Table 2: Michaelis-Menten Constants (Km) for Sphinganine and NBD-Sphinganine

Fatty Acyl-CoA Substrate Sphingoid Base Apparent Km (µM) Reference(s)
C16:0-CoASphinganine1.16 ± 0.36[3]
C16:0-CoANBD-Sphinganine~1-2[3]
C24:1-CoASphinganine3.05 ± 0.81[3]
C24:1-CoANBD-Sphinganine3.61 ± 1.86[3]

Experimental Protocols

Protocol 1: Fluorescent Ceramide Synthase Assay Using NBD-Sphinganine

This protocol is adapted from established methods for measuring CerS activity in cell or tissue homogenates.[3][10]

1. Preparation of Cell/Tissue Homogenates: a. Scrape cultured cells into PBS, pellet by centrifugation, and resuspend in lysis buffer (20 mM HEPES pH 7.4, 25 mM KCl, 2 mM MgCl₂, 250 mM Sucrose, and protease inhibitor cocktail).[3] b. Homogenize the cell suspension on ice using a Dounce homogenizer until cells are sufficiently lysed (check under a microscope).[3] c. For tissues, homogenize 50-100 mg of fresh tissue in lysis buffer.[3] d. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and unbroken cells.[3] e. Collect the supernatant and determine the protein concentration using a BCA assay.[3] f. Aliquot the homogenate and store at -80°C.[3]

2. Ceramide Synthase Reaction: a. Prepare a master mix of the reaction buffer containing 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, and 0.1% (w/v) fatty acid-free BSA.[3] b. In a microcentrifuge tube, combine the reaction buffer, 10 µM NBD-sphinganine, and 50 µM of the desired fatty acyl-CoA. c. Initiate the reaction by adding 5-50 µg of cell or tissue homogenate protein to a final reaction volume of 100 µL.[3] d. Include appropriate controls, such as a no-enzyme control and a no-fatty acyl-CoA control.[3] e. Incubate the reaction at 37°C for 30-120 minutes with shaking.[3]

3. Lipid Extraction and Analysis: a. Terminate the reaction by adding chloroform/methanol (2:1, v/v).[12] b. Vortex thoroughly and centrifuge to separate the phases. c. Carefully collect the lower organic phase, which contains the lipids. d. Dry the lipid extract under a stream of nitrogen. e. Resuspend the dried lipids in a small volume of chloroform/methanol (2:1, v/v). f. Spot the resuspended lipids onto a TLC plate and develop the plate using a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).[10] g. Visualize the fluorescent NBD-ceramide product using a fluorescent imager and quantify the spot intensity using densitometry software.

Visualizations

Ceramide_Synthesis_Pathway cluster_de_novo De Novo Synthesis Pathway cluster_salvage Salvage Pathway Serine Serine 3_Ketosphinganine 3_Ketosphinganine Serine->3_Ketosphinganine SPT Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->3_Ketosphinganine Sphinganine Sphinganine 3_Ketosphinganine->Sphinganine 3-KSR Ceramide_Synthase Ceramide Synthase (CerS1-6) Sphinganine->Ceramide_Synthase Complex_Sphingolipids Complex_Sphingolipids Sphingosine Sphingosine Complex_Sphingolipids->Sphingosine Lysosomal Degradation Sphingosine->Ceramide_Synthase Fatty_Acyl_CoA Fatty_Acyl_CoA Fatty_Acyl_CoA->Ceramide_Synthase Dihydroceramide Dihydroceramide Ceramide_Synthase->Dihydroceramide Ceramide Ceramide Ceramide_Synthase->Ceramide Dihydroceramide->Ceramide DES

Caption: De novo synthesis and salvage pathways for ceramide production.

CerS_Assay_Workflow A 1. Prepare Cell/Tissue Homogenate B 2. Set up Reaction Mix (Buffer, NBD-Sphinganine, Fatty Acyl-CoA) A->B C 3. Initiate Reaction with Homogenate B->C D 4. Incubate at 37°C C->D E 5. Terminate Reaction & Extract Lipids D->E F 6. Separate Lipids (TLC, SPE, or HPLC) E->F G 7. Detect & Quantify NBD-Ceramide Product F->G

Caption: Experimental workflow for a fluorescent ceramide synthase assay.

Troubleshooting_Logic Start Low/No CerS Activity CheckEnzyme Is the enzyme preparation active? Start->CheckEnzyme CheckSubstrates Are substrate concentrations optimal? CheckEnzyme->CheckSubstrates Yes Sol_Enzyme Prepare fresh homogenate with protease inhibitors. Avoid freeze-thaw. CheckEnzyme->Sol_Enzyme No CheckConditions Are reaction conditions (pH, temp, time) correct? CheckSubstrates->CheckConditions Yes Sol_Substrates Titrate sphinganine and fatty acyl-CoA concentrations. CheckSubstrates->Sol_Substrates No Sol_Conditions Verify buffer pH. Optimize incubation time and temperature. CheckConditions->Sol_Conditions No Success Problem Resolved CheckConditions->Success Yes Sol_Enzyme->Start Sol_Substrates->Start Sol_Conditions->Start

Caption: Troubleshooting logic for low or no ceramide synthase activity.

References

Technical Support Center: Validating the Specificity of Sphinganine-Induced Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when validating the specificity of biological effects induced by sphinganine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for exogenously added sphinganine?

A1: Exogenously supplied sphinganine primarily acts as a substrate for ceramide synthase (CerS), leading to the de novo synthesis of dihydroceramide and subsequently other sphingolipids.[1][2] This can influence a variety of cellular processes, including apoptosis, cell cycle arrest, and differentiation.[3][4] It's crucial to consider that the observed biological effects may be due to sphinganine itself, its metabolites, or a combination thereof.

Q2: How can I be sure that the observed effects are specific to sphinganine and not due to cytotoxicity?

A2: Proper delivery of sphinganine to cells is critical to avoid non-specific cytotoxic effects. Sphinganine, being a lipophilic molecule, can disrupt cell membranes if not delivered appropriately. It is highly recommended to complex sphinganine with bovine serum albumin (BSA) before adding it to cell culture media.[5] This enhances its solubility and facilitates its uptake by cells, minimizing membrane disruption.[5] A cell viability assay, such as the MTT or MTS assay, should always be performed in parallel with your functional assays to determine the optimal non-toxic concentration range for your specific cell type.[6][7]

Q3: What are the key differences in the biological effects of sphinganine versus sphingosine?

A3: Sphinganine and sphingosine are structurally similar, differing only by a double bond in the sphingoid backbone of sphingosine.[8] While both can induce apoptosis, the necessity of the 4,5-trans double bond for this effect can be cell-type and context-dependent.[3] For instance, some studies suggest that this double bond is crucial for the apoptotic activity of short-chain ceramides but not for the sphingoid bases themselves in certain cancer cell lines.[3] Sphingosine has also been reported to have more potent effects on inhibiting protein kinase C (PKC) in some systems.[9][10] Direct comparison of equimolar concentrations of both molecules in your experimental system is the most effective way to dissect their specific contributions.

Q4: Can sphinganine have off-target effects?

A4: Yes, like many bioactive lipids, high concentrations of sphinganine may have off-target effects. One of the most well-documented is the inhibition of Protein Kinase C (PKC).[9][11] This is an important consideration, as PKC is a key regulator of numerous signaling pathways. To mitigate this, it is essential to use the lowest effective concentration of sphinganine and to include appropriate controls, such as comparing its effects to those of sphingosine or using specific PKC inhibitors or activators to dissect the involvement of this pathway.

Q5: What are appropriate negative and positive controls for my sphinganine experiments?

A5:

  • Negative Controls:

    • Vehicle control (e.g., BSA-containing media without sphinganine).[5]

    • A structurally similar but biologically less active lipid, if available.

    • For apoptosis studies, C2-dihydroceramide can serve as a negative control as it is often less effective at inducing apoptosis compared to C2-ceramide and sphingoid bases.[3]

  • Positive Controls:

    • Sphingosine can be used as a positive control for inducing apoptosis or other shared biological effects.[12][13]

    • Staurosporine or other well-characterized apoptosis inducers can be used as a general positive control for cell death assays.

Troubleshooting Guides

Problem 1: High levels of cell death observed even at low sphinganine concentrations.
Possible Cause Troubleshooting Step
Improper Solubilization Sphinganine is a lipid and will not readily dissolve in aqueous media. Prepare a stock solution in an organic solvent (e.g., ethanol or DMSO) and then complex it with fatty-acid-free BSA before adding to the culture medium.[5]
Detergent Effects High concentrations of free sphinganine can act as a detergent, leading to membrane disruption and necrosis.[5] Ensure you are using a BSA-sphinganine complex and have determined the optimal, non-toxic concentration range for your cell line using a viability assay.[6][7]
Solvent Toxicity The final concentration of the organic solvent (e.g., ethanol, DMSO) in the cell culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity. Run a vehicle control with the same concentration of solvent.
Problem 2: Inconsistent or no biological effect observed after sphinganine treatment.
Possible Cause Troubleshooting Step
Inadequate Uptake The concentration of BSA used for complexing sphinganine can affect its bioavailability. Optimize the sphinganine-to-BSA molar ratio. A 1:1 molar ratio is a good starting point.[5]
Metabolic Conversion The cells may be rapidly metabolizing the sphinganine into other sphingolipids. Perform a time-course experiment to determine the optimal incubation time. Consider analyzing the cellular levels of sphinganine and its metabolites (e.g., dihydroceramide, ceramide) via LC-MS/MS to confirm its uptake and conversion.[14][15]
Cell Line Resistance Different cell lines have varying sensitivities to sphingolipids. Increase the concentration of sphinganine, ensuring it remains within the non-toxic range. Alternatively, consider using a different cell line that is known to be responsive to sphingolipid-induced effects.
Problem 3: Difficulty in distinguishing between sphinganine- and sphingosine-induced effects.
Possible Cause Troubleshooting Step
Metabolic Interconversion Sphinganine can be desaturated to form sphingosine within the cell, although this is generally part of the ceramide synthesis pathway.[16] To investigate the direct effects of sphinganine, you can use Fumonisin B1, an inhibitor of ceramide synthase.[1][2][17] This will cause an accumulation of sphinganine and prevent its conversion to dihydroceramide. By comparing the effects of sphinganine alone versus in the presence of Fumonisin B1, you can infer the role of its downstream metabolites.
Overlapping Signaling Pathways Both sphinganine and sphingosine can influence similar downstream signaling events. Utilize pharmacological inhibitors for specific pathways (e.g., PKC inhibitors) to dissect the distinct mechanisms of action. A comprehensive lipidomics analysis can also reveal differences in the profiles of downstream sphingolipid metabolites.[14][18]

Experimental Protocols

Protocol 1: Preparation and Delivery of Sphinganine to Cultured Cells

This protocol describes the preparation of a sphinganine-BSA complex for treating cultured cells, which helps to minimize cytotoxicity.[5]

Materials:

  • Sphinganine powder

  • Ethanol (200 proof, sterile)

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium appropriate for your cell line

Procedure:

  • Prepare a 10 mM stock solution of sphinganine: Dissolve the required amount of sphinganine powder in sterile ethanol. For example, to make 1 ml of a 10 mM solution, dissolve 3.015 mg of sphinganine (MW: 301.51 g/mol ) in 1 ml of ethanol. Store at -20°C.

  • Prepare a 10% (w/v) BSA stock solution: Dissolve 1 g of fatty-acid-free BSA in 10 ml of sterile PBS. Filter-sterilize through a 0.22 µm filter. Store at 4°C.

  • Prepare the sphinganine-BSA complex (1:1 molar ratio): a. In a sterile microfuge tube, add the desired volume of the 10 mM sphinganine stock solution. b. In a separate sterile tube, dilute the 10% BSA stock solution in your cell culture medium to the desired final concentration. For a 1:1 molar ratio with a final sphinganine concentration of 10 µM, you would need a 10 µM BSA solution. c. Slowly add the sphinganine solution to the BSA solution while gently vortexing. d. Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

  • Treat cells: Add the sphinganine-BSA complex to your cells at the desired final concentration. Remember to include a vehicle control (BSA-containing medium with an equivalent amount of ethanol).

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of sphinganine.[7]

Materials:

  • Cells cultured in a 96-well plate

  • Sphinganine-BSA complex (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • DMSO

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the sphinganine-BSA complex for the desired duration (e.g., 24, 48 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add 10 µl of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Table 1: Example Quantitative Data for Cell Viability

TreatmentConcentration (µM)Cell Viability (%)
Vehicle Control-100 ± 5
Sphinganine-BSA198 ± 4
Sphinganine-BSA595 ± 6
Sphinganine-BSA1085 ± 7
Sphinganine-BSA2060 ± 8
Sphingosine-BSA1075 ± 6

Data are representative and should be determined empirically for each cell line.

Protocol 3: Ceramide Synthase (CerS) Activity Assay (Fluorescent Method)

This protocol measures the activity of CerS, the enzyme that utilizes sphinganine as a substrate.[19][20]

Materials:

  • Cell or tissue homogenates

  • NBD-sphinganine (fluorescent substrate)

  • Fatty acyl-CoA (e.g., palmitoyl-CoA)

  • Reaction buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% fatty-acid-free BSA)

  • Chloroform/methanol (2:1, v/v)

  • TLC plates (silica gel)

  • TLC developing solvent (e.g., chloroform/methanol/acetic acid, 90:9:1, v/v/v)

  • Fluorescence imager

Procedure:

  • Prepare cell or tissue homogenates.

  • Set up the reaction mixture in a microfuge tube containing reaction buffer, NBD-sphinganine, and fatty acyl-CoA.

  • Initiate the reaction by adding the cell homogenate.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding chloroform/methanol (2:1).

  • Vortex and centrifuge to separate the phases.

  • Spot the organic (lower) phase onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system.

  • Visualize and quantify the fluorescent NBD-ceramide product using a fluorescence imager.

Table 2: Troubleshooting Ceramide Synthase Assay

Problem Possible Cause Solution
No or low product formation Inactive enzymeEnsure proper storage and handling of homogenates.
Substrate degradationUse fresh NBD-sphinganine and fatty acyl-CoA.
Incorrect buffer conditionsOptimize pH and ionic strength of the reaction buffer.
High background fluorescence Contaminants in reagentsUse high-purity reagents.
Incomplete separation on TLCOptimize the TLC solvent system.

Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism and Downstream Signaling

The following diagram illustrates the central role of sphinganine in the de novo sphingolipid synthesis pathway and its connection to downstream signaling events that can be affected by its accumulation.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS (Inhibited by Fumonisin B1) Apoptosis Apoptosis Sphinganine->Apoptosis CellCycleArrest Cell Cycle Arrest Sphinganine->CellCycleArrest PKC Protein Kinase C (PKC) Sphinganine->PKC Inhibition Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Sphingosine->Apoptosis Sphingosine->PKC Inhibition Proliferation_Survival Proliferation & Survival S1P->Proliferation_Survival

Caption: De novo sphingolipid synthesis pathway highlighting sphinganine.

Experimental Workflow for Validating Sphinganine Specificity

This workflow outlines the key steps to confirm that the observed biological effects are specifically due to sphinganine and its intended metabolic pathway.

Experimental_Workflow Start Start: Hypothesis - Sphinganine induces a specific biological effect Dose_Response 1. Dose-Response & Viability - Treat cells with a range of sphinganine-BSA concentrations. - Perform MTT/viability assay. Start->Dose_Response Select_Concentration 2. Select Non-Toxic Concentration - Choose the highest concentration with minimal cytotoxicity. Dose_Response->Select_Concentration Functional_Assay 3. Perform Functional Assay - e.g., Apoptosis assay (Annexin V/PI staining). Select_Concentration->Functional_Assay Specificity_Controls 4. Specificity Controls - Compare with equimolar sphingosine-BSA. - Use vehicle control (BSA only). Functional_Assay->Specificity_Controls Mechanism_Validation 5. Mechanism Validation - Use Fumonisin B1 to inhibit CerS. - Analyze changes in the biological effect. Specificity_Controls->Mechanism_Validation Lipidomics 6. Lipidomic Analysis (LC-MS/MS) - Quantify intracellular levels of sphinganine, sphingosine, and ceramides. Mechanism_Validation->Lipidomics Conclusion Conclusion: Validate the specific role of sphinganine and/or its metabolites. Lipidomics->Conclusion

Caption: Workflow for validating the specificity of sphinganine's effects.

References

Ensuring the stereochemical purity of synthetic DL-erythro-Dihydrosphingosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and analysis of DL-erythro-Dihydrosphingosine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on ensuring the stereochemical purity of this synthetic sphingolipid.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of stereochemical impurities in the synthesis of this compound?

A1: Stereochemical impurities can arise from several factors during synthesis. The key step is often the reduction of a 3-keto intermediate. If this reduction is not stereospecific for the erythro configuration, threo diastereomers can be formed. Additionally, if chiral starting materials are used to achieve a specific enantiomer and racemization occurs at any step, this can lead to the presence of the other enantiomer. In the context of a DL-erythro synthesis, the main concern is the formation of DL-threo diastereomers.

Q2: I am seeing four peaks in my chiral HPLC analysis of synthetic this compound instead of the expected two. What could be the cause?

A2: The presence of four peaks suggests that you have separated both the enantiomers (D and L) of the erythro form and also the enantiomers of the threo form. This indicates that your synthesis has produced a mixture of diastereomers. The two larger, closely eluting peaks are likely your desired D- and L-erythro-Dihydrosphingosine, while the other two peaks correspond to the D- and L-threo impurities.

Q3: My NMR spectrum of the final product is complex and difficult to interpret. How can I confirm the erythro configuration?

A3: Proton NMR (¹H NMR) is a powerful tool for determining the relative stereochemistry. The coupling constants (J-values) between the protons on C2 and C3 are diagnostic. For the erythro isomer, the J-value is typically smaller (around 2-4 Hz), while for the threo isomer, it is larger (around 7-9 Hz). To simplify the spectrum and make these couplings easier to observe, you can derivatize the molecule, for example, by creating an acetonide, which will lock the conformation. For unambiguous assignment, 2D NMR techniques like NOESY or ROESY can be employed to observe through-space correlations between protons.

Q4: How can I improve the resolution between the enantiomers in my chiral HPLC separation?

A4: Optimizing chiral HPLC separations often involves a systematic approach. You can try the following:

  • Mobile Phase Composition: Vary the ratio of your solvents (e.g., hexane/isopropanol) and the concentration of any additives (e.g., trifluoroacetic acid).

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[1]

  • Temperature: Temperature can affect the interactions between your analyte and the chiral stationary phase. Experiment with different column temperatures.[1]

  • Derivatization: Derivatizing the amine or hydroxyl groups with a chiral or UV-active reagent can enhance the differences between enantiomers and improve their interaction with the chiral stationary phase.

Q5: My mass spectrometry data shows the correct mass for Dihydrosphingosine, but how can I be sure of its stereochemistry?

A5: Standard mass spectrometry techniques alone cannot differentiate between stereoisomers as they have the same mass-to-charge ratio. However, when coupled with a separation technique like chiral HPLC (LC-MS), you can identify the different stereoisomers based on their retention times. More advanced techniques like cryogenic infrared spectroscopy can distinguish isomers based on their unique vibrational fingerprints.[2][3][4] Tandem mass spectrometry (MS/MS) can provide structural information, but for stereochemistry, it is most effective when combined with a chromatographic separation that can resolve the isomers before they enter the mass spectrometer.

Troubleshooting Guides

Issue 1: Poor or No Separation of Enantiomers in Chiral HPLC
Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for sphingolipids. If one type of CSP does not provide separation, try a different one with a different chiral selector.
Suboptimal Mobile Phase Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar and polar solvents (e.g., hexane and ethanol/isopropanol). Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly impact selectivity.
Analyte Derivatization Needed Dihydrosphingosine may not interact strongly enough with the CSP for good separation. Derivatize the primary amine with a reagent like o-phthalaldehyde (OPA) or a chiral derivatizing agent to create diastereomers that are more easily separated on an achiral column, or to enhance interaction with a chiral column.
Incorrect Flow Rate or Temperature Optimize the flow rate; a lower flow rate often improves resolution.[1] Vary the column temperature, as this can alter the thermodynamics of the chiral recognition process.
Issue 2: Presence of Unexpected Peaks in Chromatogram/Spectrum
Possible Cause Suggested Solution
Diastereomeric Impurities (threo isomers) This indicates a lack of stereocontrol in the synthesis. Review and optimize the reduction step of the 3-keto-dihydrosphingosine precursor. Consider using a stereoselective reducing agent. The threo isomers will need to be removed chromatographically, which may require preparative HPLC.
Incomplete Reaction or Side Products Analyze the unexpected peaks by mass spectrometry to identify their molecular weights. This can help identify starting materials, intermediates, or byproducts from side reactions. Review the synthetic protocol for potential side reactions and adjust reaction conditions (temperature, time, stoichiometry) accordingly.
Contamination from Solvents or Reagents Run a blank injection of your mobile phase and sample solvent to check for solvent-related impurities. Ensure high-purity reagents and solvents are used throughout the synthesis and analysis.

Experimental Protocols

Protocol 1: Chiral HPLC-UV Analysis of this compound

This protocol outlines a general method for the separation of this compound enantiomers. Optimization will likely be required for your specific instrument and column.

  • Column: Chiral stationary phase column (e.g., Daicel Chiralpak AD-H or similar polysaccharide-based column).

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA). The optimal ratio will need to be determined experimentally.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (note: dihydrosphingosine has a weak chromophore; derivatization with a UV-active tag is recommended for higher sensitivity).

  • Sample Preparation: Dissolve the synthetic this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and monitor the chromatogram for the separation of two peaks corresponding to the D- and L-enantiomers. The presence of other peaks may indicate diastereomeric or other impurities.

Protocol 2: ¹H NMR Analysis for Stereochemical Confirmation

This protocol describes the use of ¹H NMR to determine the erythro configuration.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Spectral Analysis:

    • Identify the signals corresponding to the protons on C2 (H-2) and C3 (H-3). These will likely be multiplets in the region of 2.5-4.0 ppm.

    • Determine the coupling constant (J₂¸₃) between H-2 and H-3. An erythro configuration typically shows a smaller coupling constant (J ≈ 2-4 Hz), while a threo configuration exhibits a larger one (J ≈ 7-9 Hz).

  • Optional Derivatization for Clarity:

    • To obtain a more rigid structure and clearer coupling constants, the sample can be converted to its acetonide derivative by reacting with 2,2-dimethoxypropane in the presence of an acid catalyst.

    • Acquire the ¹H NMR of the acetonide derivative and analyze the coupling constants as described above.

Protocol 3: LC-MS/MS Analysis for Identification and Quantification

This protocol provides a general framework for the analysis of dihydrosphingosine using LC-MS/MS.

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1 v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B to elute the analyte.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

    • Precursor Ion: The protonated molecule [M+H]⁺ of dihydrosphingosine (m/z 302.3).

    • Product Ions: Characteristic fragment ions for dihydrosphingosine upon collision-induced dissociation (CID) include losses of water (e.g., m/z 284.3, 266.3).

  • Sample Preparation: Extract the lipid from the sample matrix if necessary. Dissolve the final product in the initial mobile phase composition.

  • Quantification: For quantitative analysis, use a stable isotope-labeled internal standard (e.g., D-erythro-Dihydrosphingosine-d₃) and create a calibration curve.

Quantitative Data Summary

Table 1: Typical Chromatographic and Spectroscopic Data for Dihydrosphingosine Stereoisomers

Parameter D-erythro-Dihydrosphingosine L-erythro-Dihydrosphingosine DL-threo-Dihydrosphingosine (typical)
Chiral HPLC Retention Time (relative) t₁t₂ (t₂ > t₁ or t₁ > t₂, depending on CSP)t₃, t₄ (distinct from t₁ and t₂)
¹H NMR J₂¸₃ Coupling Constant ~2-4 Hz~2-4 Hz~7-9 Hz
Mass Spectrometry [M+H]⁺ 302.3302.3302.3
Key MS/MS Fragments m/z 284.3, 266.3m/z 284.3, 266.3m/z 284.3, 266.3

Note: Absolute retention times will vary depending on the specific HPLC system, column, and mobile phase used. The relative elution order of enantiomers can also vary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Stereochemical Purity Analysis start Starting Materials synthesis Chemical Synthesis of This compound start->synthesis crude Crude Product synthesis->crude purify Column Chromatography crude->purify purified Purified Product purify->purified hplc Chiral HPLC purified->hplc nmr NMR Spectroscopy purified->nmr ms LC-MS purified->ms final Stereochemically Pure This compound hplc->final Verified Purity nmr->final Verified Structure ms->final Verified Mass

Caption: Experimental workflow for synthesis and purity verification.

troubleshooting_workflow start Poor Chiral HPLC Separation cause1 Suboptimal Mobile Phase? start->cause1 solution1 Vary Solvent Ratio & Additives cause1->solution1 Yes cause2 Inappropriate CSP? cause1->cause2 No end Improved Separation solution1->end solution2 Try a Different Chiral Column cause2->solution2 Yes cause3 Poor Analyte Interaction? cause2->cause3 No solution2->end solution3 Derivatize Sample cause3->solution3 Yes cause4 Incorrect Flow/Temp? cause3->cause4 No solution3->end solution4 Optimize Flow Rate & Temperature cause4->solution4 Yes solution4->end

Caption: Troubleshooting logic for poor HPLC separation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of DL-erythro-Dihydrosphingosine and D-erythro-Sphingosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two closely related sphingolipids: DL-erythro-Dihydrosphingosine and D-erythro-sphingosine. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in selecting the appropriate molecule for their studies.

Introduction to the Molecules

D-erythro-sphingosine is a naturally occurring 18-carbon amino alcohol with an unsaturated hydrocarbon chain, which serves as a primary structural component of sphingolipids.[1] It is a pivotal molecule in lipid signaling, acting as a precursor for other bioactive lipids like ceramide and sphingosine-1-phosphate (S1P).[2][3]

This compound , also known as sphinganine, is the saturated counterpart of sphingosine.[4] It is a key intermediate in the de novo biosynthesis of sphingolipids, where it is acylated by ceramide synthases to form dihydroceramides.[5][6] The "DL" prefix indicates a racemic mixture of the D and L stereoisomers.

Comparative Biological Activity

The presence of a double bond in the hydrocarbon chain of D-erythro-sphingosine significantly influences its biological activity compared to the saturated this compound.

Data Presentation: Quantitative Comparison
Biological Target/ProcessThis compoundD-erythro-SphingosineReferences
Protein Kinase C (PKC) Inhibition Potent inhibitor (IC50 not specified)Potent inhibitor (IC50 not specified)[7][8][9][10][11][12][13][14]
Apoptosis Induction InactivePotent inducer[8][15][16]
MAPK Activity Inhibition InactivePotent inhibitor[8][15]
Jurkat Cell Proliferation Inhibition IC50: 3.53 µM (wild type), 3.68 µM (mutant)Data not available[7]

Summary of Findings: Experimental evidence strongly indicates that D-erythro-sphingosine is a potent modulator of key cellular signaling pathways, including the induction of apoptosis and the inhibition of Protein Kinase C and MAPK activity.[8][11][15] In direct comparative studies, this compound was found to be inactive in inducing apoptosis and inhibiting MAPK.[8][15] However, it has been shown to inhibit the proliferation of certain cancer cell lines.[7] It is important to note that the L-threo isomer of dihydrosphingosine (safingol), which is not the subject of this direct comparison, has been investigated as a PKC and sphingosine kinase inhibitor in clinical trials.

Signaling Pathways and Molecular Interactions

The distinct biological activities of these two sphingolipids can be attributed to their roles in cellular signaling pathways.

Sphingolipid Metabolism

D-erythro-sphingosine and this compound are interlinked through the sphingolipid metabolic pathway. Dihydrosphingosine is a precursor in the de novo synthesis of ceramides, while sphingosine is formed from the breakdown of existing ceramides in the salvage pathway. Both can be phosphorylated by sphingosine kinases.

G serine Serine + Palmitoyl-CoA dihydrosphingosine This compound (Sphinganine) serine->dihydrosphingosine de novo synthesis dihydroceramide Dihydroceramide dihydrosphingosine->dihydroceramide Ceramide Synthase s1p Sphingosine-1-Phosphate (S1P) dihydrosphingosine->s1p Sphingosine Kinase ceramide Ceramide dihydroceramide->ceramide Dihydroceramide Desaturase sphingosine D-erythro-Sphingosine ceramide->sphingosine Ceramidase complex_sphingolipids Complex Sphingolipids ceramide->complex_sphingolipids sphingosine->ceramide Ceramide Synthase sphingosine->s1p Sphingosine Kinase complex_sphingolipids->ceramide Hydrolysis PKC Protein Kinase C (PKC) (Inactive) PKC_active PKC (Active) PKC->PKC_active Activation Downstream Downstream Signaling (e.g., Proliferation, Survival) PKC_active->Downstream Phosphorylation DAG Diacylglycerol (DAG) / Phorbol Esters DAG->PKC Binds to Regulatory Domain Sphingosine D-erythro-Sphingosine Sphingosine->PKC Inhibition Dihydrosphingosine This compound Dihydrosphingosine->PKC Inhibition start Cell Culture and Treatment harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the Dark stain->incubate analyze Flow Cytometry Analysis incubate->analyze

References

Sphinganine vs. Sphingosine: A Comparative Guide to Their Roles in Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the differential effects of two closely related sphingolipids, sphinganine and sphingosine, on the induction of apoptosis. Understanding the nuanced differences in their mechanisms of action is critical for research into programmed cell death and the development of novel therapeutics targeting these pathways. This document summarizes key experimental findings, details relevant methodologies, and illustrates the signaling cascades involved.

Core Differences and Similarities in Apoptotic Induction

Both sphinganine (a saturated sphingoid base) and sphingosine (its unsaturated counterpart) are considered pro-apoptotic lipids, standing in contrast to the pro-survival effects of their phosphorylated metabolite, sphingosine-1-phosphate (S1P).[1][2] This balance, often termed the "sphingolipid rheostat," is a critical determinant of cell fate.[2] While both molecules drive cells towards apoptosis, the necessity of the 4,5-trans double bond present in sphingosine but absent in sphinganine appears to be context-dependent. One study on human colon cancer cells found that this double bond is not essential for the pro-apoptotic activity of the free sphingoid bases themselves.[3][4]

Experimental evidence across various cell lines, including human colon cancer cells (HCT-116) and hepatoma cells (Hep3B), confirms that both sphinganine and sphingosine are potent inducers of apoptosis.[1][3][4] Their mechanisms often converge on the activation of the caspase cascade, a central executioner pathway of apoptosis.[1][5]

Quantitative Analysis of Apoptosis Induction

While many studies confirm the pro-apoptotic nature of both sphinganine and sphingosine, direct quantitative comparisons in the same experimental systems are limited. The following table summarizes findings from studies that have investigated the apoptotic effects of these sphingolipids.

Cell LineSphingolipidConcentrationObserved EffectAssay UsedCitation
HCT-116 (Human Colon Cancer)SphingosineNot specifiedInduced apoptosisDNA Laddering, Flow Cytometry (Sub-G0/G1)[3][6]
HCT-116 (Human Colon Cancer)SphinganineNot specifiedInduced apoptosisDNA Laddering, Flow Cytometry (Sub-G0/G1)[3][6]
Hep3B (Hepatoma)SphingosineNot specifiedInduced apoptosis, Caspase-3-like activationNot specified[1][7]
Hep3B (Hepatoma)SphinganineNot specifiedInduced apoptosis, Caspase-3-like activationNot specified[1][7]

Signaling Pathways in Sphinganine- and Sphingosine-Induced Apoptosis

The pro-apoptotic signals initiated by sphinganine and sphingosine are transduced through complex intracellular signaling networks. A key point of convergence is the activation of effector caspases, particularly caspase-3.[1][5]

Key Signaling Events:

  • Caspase Activation: Both sphingolipids have been shown to trigger the activation of caspase-3-like proteases.[1][8] This activation is a critical step in the execution phase of apoptosis, leading to the cleavage of essential cellular proteins and ultimately, cell death.

  • Mitochondrial Pathway: Sphingosine can influence the mitochondrial pathway of apoptosis by affecting members of the Bcl-2 protein family.[5] It has been reported to reduce the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting the release of cytochrome c from the mitochondria.[5]

  • Ceramide Conversion: The role of the conversion of sphingosine to ceramide (another pro-apoptotic sphingolipid) in apoptosis induction is debated and may be cell-type dependent. Some studies indicate that sphingosine can induce apoptosis independently of its conversion to ceramide, as inhibitors of ceramide synthase do not always block sphingosine-induced cell death.[1][5][9]

  • Protein Kinase C (PKC) Inhibition: Sphingosine is a known inhibitor of Protein Kinase C (PKC), a family of kinases with diverse roles in cell signaling, including cell survival.[1][5] Inhibition of pro-survival PKC isoforms may contribute to the pro-apoptotic effects of sphingosine.

Below are diagrams illustrating the central role of sphingolipids in apoptosis and a typical workflow for assessing apoptosis.

Caption: The Sphingolipid Rheostat in Apoptosis.

Apoptosis_Assay_Workflow cluster_assays Apoptosis Assays Cell Culture Cell Culture Treatment (Sphinganine/Sphingosine) Treatment (Sphinganine/Sphingosine) Cell Culture->Treatment (Sphinganine/Sphingosine) Harvest Cells Harvest Cells Treatment (Sphinganine/Sphingosine)->Harvest Cells Staining Staining Harvest Cells->Staining DNA Laddering DNA Laddering Harvest Cells->DNA Laddering DNA Extraction Analysis Analysis Staining->Analysis Annexin V / PI Staining Annexin V / PI Staining Staining->Annexin V / PI Staining TUNEL Assay TUNEL Assay Staining->TUNEL Assay Caspase Activity Assay Caspase Activity Assay Staining->Caspase Activity Assay Flow Cytometry Flow Cytometry Annexin V / PI Staining->Flow Cytometry Microscopy or Flow Cytometry Microscopy or Flow Cytometry TUNEL Assay->Microscopy or Flow Cytometry Fluorometer/Spectrophotometer Fluorometer/Spectrophotometer Caspase Activity Assay->Fluorometer/Spectrophotometer Gel Electrophoresis Gel Electrophoresis DNA Laddering->Gel Electrophoresis Flow Cytometry->Analysis Microscopy or Flow Cytometry->Analysis Fluorometer/Spectrophotometer->Analysis Gel Electrophoresis->Analysis

Caption: Experimental Workflow for Apoptosis Assessment.

Detailed Experimental Protocols

Accurate assessment of apoptosis is crucial for studying the effects of sphinganine and sphingosine. Below are detailed methodologies for key experiments.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10]

  • Protocol:

    • Induce apoptosis by treating cells with the desired concentrations of sphinganine or sphingosine for the appropriate duration. Include untreated and positive controls.

    • Harvest cells (including supernatant for suspension cells) and wash twice with cold phosphate-buffered saline (PBS).

    • Resuspend cells in 1X Annexin V binding buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 10^6 cells/mL.[11]

    • To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI (e.g., 50 µg/mL).[12]

    • Incubate the cells for 15 minutes at room temperature in the dark.[11][12]

    • After incubation, add 400 µL of 1X Annexin V binding buffer and analyze immediately by flow cytometry.[11]

  • Interpretation of Results:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[13][14] The incorporated labeled dUTPs can then be detected by fluorescence microscopy or flow cytometry.[13]

  • Protocol (for adherent cells):

    • Culture cells on coverslips and induce apoptosis with sphinganine or sphingosine.

    • Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[15]

    • Wash twice with deionized water.

    • Equilibrate the cells by adding 100 µL of TdT reaction buffer and incubate for 10 minutes at room temperature.

    • Prepare the TdT reaction cocktail containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's instructions.

    • Add 100 µL of the TdT reaction cocktail to the cells and incubate for 60 minutes at 37°C in a humidified chamber.[15]

    • Wash the cells twice with 3% BSA in PBS.

    • Counterstain the nuclei with a DNA stain such as DAPI or Hoechst 33342.

    • Mount the coverslips and visualize using a fluorescence microscope.

  • Interpretation of Results: Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.

Caspase-3 Activity Assay

This is a biochemical assay to quantify the activity of the key executioner caspase, caspase-3.

  • Principle: This assay utilizes a synthetic peptide substrate for caspase-3 (e.g., DEVD) conjugated to a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin) or a chromophore (e.g., pNA - p-nitroaniline).[16][17] When cleaved by active caspase-3 in a cell lysate, the fluorophore or chromophore is released and can be quantified using a fluorometer or spectrophotometer, respectively.[16][17]

  • Protocol:

    • Induce apoptosis in a cell culture with sphinganine or sphingosine.

    • Harvest the cells and lyse them in a cold lysis buffer on ice for 30 minutes.[17]

    • Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C to pellet cellular debris.[17]

    • Determine the protein concentration of the supernatant.

    • In a 96-well plate, add 50-200 µg of protein from each sample lysate.

    • Prepare a reaction solution containing the caspase-3 substrate (e.g., DEVD-pNA) in a reaction buffer.[17]

    • Add the reaction solution to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours.[17]

    • Measure the absorbance at 405 nm (for pNA) or fluorescence (Ex/Em ~380/440 nm for AMC) using a plate reader.

  • Interpretation of Results: An increase in absorbance or fluorescence compared to the control indicates an increase in caspase-3 activity.

DNA Laddering Assay

This qualitative assay visualizes the characteristic cleavage of DNA into internucleosomal fragments.

  • Principle: During apoptosis, endonucleases cleave genomic DNA into fragments that are multiples of approximately 180-200 base pairs.[18][19] When this fragmented DNA is separated by agarose gel electrophoresis, it appears as a "ladder."[18]

  • Protocol:

    • Induce apoptosis with sphinganine or sphingosine and harvest at least 5 x 10^5 cells.[18]

    • Lyse the cells using a lysis buffer (e.g., TES lysis buffer).[18]

    • Treat the lysate with RNase to remove RNA, followed by Proteinase K to digest proteins.[18]

    • Extract the DNA using a method such as phenol-chloroform extraction or a commercial DNA extraction kit.

    • Mix the extracted DNA with loading buffer and load it onto a 1-1.5% agarose gel containing a DNA stain like ethidium bromide.[20]

    • Run the gel at a low voltage to ensure good separation of the fragments.

    • Visualize the DNA under UV light.

  • Interpretation of Results: A characteristic ladder-like pattern of DNA fragments indicates apoptosis. Necrotic cells will typically show a smear of randomly degraded DNA, while live cells will show a single high molecular weight band.

References

Comparative Metabolic Fate of DL-erythro-Dihydrosphingosine Across Diverse Cell Types: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic intricacies of bioactive lipids is paramount. DL-erythro-dihydrosphingosine (also known as sphinganine), a key intermediate in the de novo sphingolipid synthesis pathway, stands at a critical metabolic juncture. Its fate—whether it is acylated to form dihydroceramides or phosphorylated to generate dihydrosphingosine-1-phosphate (DHS1P)—can significantly influence cellular processes ranging from proliferation and apoptosis to signaling and stress responses. This guide provides a comparative analysis of the metabolic destiny of this compound in various cell types, supported by experimental data and detailed methodologies.

Quantitative Analysis of Dihydrosphingosine Metabolism

The metabolic conversion of dihydrosphingosine is primarily governed by the activity of two enzyme families: ceramide synthases (CerS) and sphingosine kinases (SphK). The relative expression and activity of these enzymes are highly cell-type specific, leading to distinct sphingolipid profiles.

Table 1: Comparative Metabolite Levels of Dihydrosphingosine in Different Cell Types

Cell TypePredominant Metabolic PathwayDihydroceramide (DHCer) ProfileDihydrosphingosine-1-Phosphate (DHS1P) LevelKey Regulatory EnzymesReference
Cancer Cells (e.g., Breast, Glioblastoma) Variable, often pro-survivalIncreased levels of specific DHCer species (e.g., C16-DHCer) have been observed in some cancer types.Often elevated, promoting proliferation and inhibiting apoptosis.Upregulation of certain CerS (e.g., CERS6) and SphK1.[1][2][3][1][2][3]
Normal Breast Epithelial Cells BalancedConstitutive levels for membrane structure.Lower compared to corresponding cancer cells.Balanced expression of CerS and SphK isoforms.[1][2][1][2]
Neurons (iPSC-derived) Primarily ceramide synthesis for complex sphingolipidsHigh levels of C18-ceramide derived from dihydrosphingosine.Relatively lower de novo synthesis compared to glia.High expression of CERS1.[4][4]
Glial Cells (Astrocytes, Microglia; iPSC-derived) Active de novo synthesisAstrocytes show high levels of C24-ceramide, while microglia have high C24:1 ceramide.Higher de novo synthesis activity compared to neurons.Higher expression of ceramide synthesis-related genes.[4][4]
Hepatocytes Active sphingolipid metabolism for lipoprotein formationSignificant production of various DHCer species.Involved in regulating liver regeneration and pathology.Expression of multiple CerS isoforms, including high levels of CERS2.[5][6][5][6]
Cardiomyocytes Ceramide synthesis linked to lipotoxicityAccumulation of specific ceramide species (e.g., C14:0) can induce apoptosis.S1P (derived from sphingosine) is generally cardioprotective.Expression of CerS isoforms like CerS5.
HT22 (Mouse Hippocampal Neuronal Line) Shift in metabolism under stressIncreased levels of sphinganine (d18:0) and phytosphingosine under oxygen-glucose deprivation.Decreased S1P levels under the same stress conditions.[7]
MCF-7 (Human Breast Cancer Cell Line) Altered metabolism in drug resistanceDoxorubicin-resistant cells show downregulation of ceramides and upregulation of sphingomyelin.Dysregulation of enzymes in the ceramide-sphingomyelin pathway.[8][8]

Signaling Pathways and Experimental Workflows

The metabolic fate of dihydrosphingosine is intricately linked to key cellular signaling pathways. The balance between pro-apoptotic dihydroceramides and pro-survival dihydrosphingosine-1-phosphate acts as a critical rheostat in determining cell fate.

cluster_de_novo De Novo Sphingolipid Synthesis cluster_fates Metabolic Fates cluster_outcomes Cellular Outcomes Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine + Palmitoyl-CoA->3-Ketodihydrosphingosine SPT This compound This compound 3-Ketodihydrosphingosine->this compound KDSR Dihydroceramides Dihydroceramides This compound->Dihydroceramides Ceramide Synthases (CerS1-6) Dihydrosphingosine-1-Phosphate Dihydrosphingosine-1-Phosphate This compound->Dihydrosphingosine-1-Phosphate Sphingosine Kinases (SphK1/2) Apoptosis, Cell Cycle Arrest Apoptosis, Cell Cycle Arrest Dihydroceramides->Apoptosis, Cell Cycle Arrest Proliferation, Survival, Migration Proliferation, Survival, Migration Dihydrosphingosine-1-Phosphate->Proliferation, Survival, Migration

Metabolic fate of this compound.

The experimental workflow for comparing the metabolic fate of dihydrosphingosine in different cell types typically involves stable isotope labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

cluster_workflow Experimental Workflow Cell Culture Cell Culture Isotopic Labeling Isotopic Labeling Cell Culture->Isotopic Labeling Different Cell Types Lipid Extraction Lipid Extraction Isotopic Labeling->Lipid Extraction e.g., 13C-Dihydrosphingosine LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification of Metabolites

Workflow for metabolic fate analysis.

Detailed Experimental Protocols

A robust comparison of dihydrosphingosine metabolism necessitates meticulous experimental design and execution. The following protocol outlines a general approach for metabolic labeling and analysis using LC-MS/MS.

Protocol: Metabolic Labeling and LC-MS/MS Analysis of Dihydrosphingosine Metabolites

1. Cell Culture and Isotopic Labeling:

  • Culture the desired cell lines to a confluency of 70-80% in appropriate growth media.

  • For each cell line, prepare replicate plates for treatment and control groups.

  • Remove the growth medium and replace it with a serum-free medium containing the isotopically labeled this compound (e.g., ¹³C-dihydrosphingosine) at a final concentration of 1-10 µM.

  • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the flux through the metabolic pathways.

2. Lipid Extraction:

  • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells in a suitable volume of ice-cold methanol.

  • Transfer the cell suspension to a glass tube and add chloroform and water in a ratio that facilitates a two-phase separation (e.g., 1:2:0.8 methanol:chloroform:water).

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).

  • Use a liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Employ a suitable column for lipid separation, such as a C18 reversed-phase column.

  • Develop a gradient elution method using solvents like water, acetonitrile, and isopropanol with additives such as formic acid and ammonium formate to enhance ionization.

  • Set up the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for targeted quantification of dihydrosphingosine and its metabolites. Specific precursor-to-product ion transitions for both the labeled and unlabeled analytes should be determined beforehand.

4. Data Analysis:

  • Integrate the peak areas for each analyte and its corresponding internal standard (if used).

  • Calculate the concentration of each metabolite in the different cell lines at each time point.

  • Determine the rate of incorporation of the isotopic label into the downstream metabolites to assess the metabolic flux.

  • Statistically analyze the differences in metabolite levels and flux rates between the different cell types.

Conclusion

The metabolic fate of this compound is highly dependent on the cellular context, with significant variations observed between different cell types, such as cancer versus normal cells and neurons versus glial cells. These differences are largely dictated by the expression and activity of key enzymes like ceramide synthases and sphingosine kinases. By employing techniques such as stable isotope labeling and LC-MS/MS, researchers can quantitatively compare the metabolic flux of dihydrosphingosine, providing valuable insights into the regulation of sphingolipid metabolism and its role in health and disease. This guide serves as a foundational resource for professionals seeking to investigate the intricate and cell-type-specific metabolism of this pivotal sphingolipid intermediate.

References

A Researcher's Guide to Sphinganine Detection: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of sphingolipid metabolism, the accurate detection and quantification of key intermediates like sphinganine is paramount. Sphinganine, a saturated sphingoid base, serves as a critical precursor in the de novo biosynthesis of all sphingolipids and has been implicated in various cellular processes. This guide provides a comprehensive side-by-side comparison of the most prevalent analytical methods for sphinganine detection: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the experimental protocols, present quantitative performance data, and visualize key pathways and workflows to aid in the selection of the most appropriate method for your research needs.

At a Glance: Comparing the Methods

The choice of analytical technique for sphinganine detection hinges on the specific requirements of the study, including sensitivity, selectivity, throughput, and available instrumentation. Below is a summary of the key performance characteristics of each method.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography-Fluorescence Detection (HPLC-FLD)Gas Chromatography-Mass Spectrometry (GC-MS)
Sensitivity Very High (fmol range)[1][2]High (ng to low pmol range)[3]Moderate to High
Selectivity Very HighModerate to High (derivatization dependent)High
Throughput High (analysis times as short as 3.5-4.5 minutes)[1][4]Moderate (analysis times around 6-10 minutes)[3][5]Low to Moderate
Derivatization Not always required, but can enhance performanceRequired (e.g., o-phthalaldehyde)[3][6]Required (e.g., silylation)[7]
Sample Complexity Tolerant to complex matricesMay require more extensive cleanupRequires extensive sample cleanup
Instrumentation Cost HighModerateModerate to High
Primary Application Targeted quantification, lipidomics profiling[4][8]Routine quantificationStructural analysis, fatty acid profiling[7]

Sphingolipid Biosynthesis and the Central Role of Sphinganine

Sphinganine is a pivotal intermediate in the de novo synthesis of sphingolipids, a diverse class of lipids with crucial roles in cell structure and signaling.[9][10] The pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[9][11]

Sphingolipid_Biosynthesis PalmitoylCoA Palmitoyl-CoA Keto 3-Ketosphinganine PalmitoylCoA->Keto SPT Serine L-Serine Serine->Keto Sphinganine Sphinganine (dihydrosphingosine) Keto->Sphinganine KDHR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES1 Complex Complex Sphingolipids Ceramide->Complex

De novo sphingolipid biosynthesis pathway.

Experimental Workflows: From Sample to Signal

The analytical process for sphinganine detection involves several key steps, each critical for achieving accurate and reproducible results. The general workflow is outlined below.

Experimental_Workflow Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (e.g., Bligh-Dyer, MTBE) Sample->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Analysis Analytical Separation (LC or GC) Derivatization->Analysis Detection Detection (MS or Fluorescence) Analysis->Detection Data Data Analysis & Quantification Detection->Data

General experimental workflow for sphinganine analysis.

Detailed Methodologies and Performance Data

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for sphingolipid analysis due to its high sensitivity, specificity, and throughput.[12] This technique allows for the direct detection of sphinganine, often without the need for derivatization.

Experimental Protocol (General):

  • Lipid Extraction: Lipids are typically extracted from biological samples using methods like the Bligh and Dyer procedure or methyl-tert-butyl ether (MTBE) extraction.[13] An internal standard, such as a C17 analog of sphinganine, is added prior to extraction to correct for sample loss and matrix effects.[1]

  • Chromatographic Separation: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) is used to separate sphinganine from other lipids.[4][14] A C18 column is commonly employed for reversed-phase separation.[15]

  • Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[16] The transition from the precursor ion (M+H)+ of sphinganine to a specific product ion is monitored for quantification.[16][17]

Quantitative Performance:

ParameterReported ValueReference
Limit of Detection (LOD) 21 fmol[1][2]
Limit of Quantitation (LOQ) <1.9 ng/mL[15]
Analysis Time 3.5 - 4.5 minutes[1][4]
Precision (CV%) 13%[1][2]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD offers a cost-effective and sensitive alternative to LC-MS for the quantification of sphinganine. This method requires derivatization of the primary amine group of sphinganine with a fluorescent tag.

Experimental Protocol (General):

  • Lipid Extraction and Derivatization: Following lipid extraction, sphinganine is derivatized with o-phthalaldehyde (OPA) in the presence of a thiol agent (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[3][6]

  • Chromatographic Separation: The derivatized sphinganine is separated on a reversed-phase HPLC column (e.g., C18).[3] Isocratic or gradient elution with a mobile phase typically consisting of methanol and a buffer is used.[3]

  • Fluorescence Detection: The fluorescent derivative is detected using a fluorescence detector with excitation and emission wavelengths typically around 340 nm and 455 nm, respectively.[3]

Quantitative Performance:

ParameterReported ValueReference
Limit of Detection (LOD) ~1 ng[3]
Limit of Quantitation (LOQ) 3.0 ng[3]
Analysis Time ~6 - 10 minutes[3][5]
Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for the routine quantification of intact sphinganine, GC-MS is a powerful tool for the structural analysis of sphingoid bases and their fatty acid components.[7] This method requires derivatization to increase the volatility of the analyte.

Experimental Protocol (General):

  • Sample Preparation and Derivatization: After extraction and hydrolysis to release the sphinganine backbone, the sample undergoes derivatization, typically silylation, to make it amenable to gas chromatography.[7]

  • Gas Chromatographic Separation: The derivatized sphinganine is separated on a capillary GC column.

  • Mass Spectrometric Detection: The eluted compounds are detected by a mass spectrometer, which provides information on the molecular weight and fragmentation pattern for structural elucidation.[18]

Quantitative Performance:

Quantitative data for the direct analysis of sphinganine by GC-MS is less readily available in recent literature compared to LC-MS and HPLC-FLD. The primary utility of GC-MS in sphingolipid analysis often lies in the detailed structural characterization of the lipid components.[7]

Sphinganine in Cellular Signaling

While sphingosine and its phosphorylated form, sphingosine-1-phosphate (S1P), are well-established signaling molecules, the direct signaling roles of sphinganine are less defined.[19][20][21] However, as the immediate precursor to dihydroceramide and subsequently ceramide, its levels are critical in regulating the balance of these bioactive sphingolipids, which are involved in processes such as apoptosis, cell proliferation, and stress responses.[10][22]

Sphinganine_Signaling_Context Sphinganine Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Proliferation Cell Proliferation (Inhibition) Ceramide->Proliferation Sphingosine Sphingosine Ceramide->Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Survival Cell Survival & Growth S1P->Survival

Context of sphinganine in signaling pathways.

Conclusion

The selection of an analytical method for sphinganine detection is a critical decision in the study of sphingolipid metabolism. LC-MS/MS stands out for its superior sensitivity, selectivity, and high-throughput capabilities, making it the method of choice for comprehensive lipidomics studies and the analysis of low-abundance species. HPLC-FLD provides a robust and more accessible alternative for routine quantification, offering good sensitivity with the requirement of derivatization. GC-MS, while less utilized for direct sphinganine quantification, remains a valuable tool for detailed structural analysis. By understanding the principles, protocols, and performance characteristics of each technique, researchers can confidently choose the most suitable approach to advance their investigations into the multifaceted roles of sphinganine and the broader sphingolipid network.

References

Probing Enzyme Substrate Specificity with Sphinganine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate world of sphingolipid metabolism is governed by a host of enzymes with specific substrate requirements. Understanding this specificity is paramount for deciphering cellular signaling pathways and for the rational design of therapeutic agents targeting these enzymes. Sphinganine, a key intermediate in sphingolipid biosynthesis, and its analogs have emerged as invaluable tools for dissecting the substrate preferences of critical enzymes such as ceramide synthases (CerS), sphingosine kinases (SphK), and sphinganine C4-hydroxylase. This guide provides a comparative overview of how different sphinganine analogs are utilized to probe the substrate specificity of these enzymes, supported by experimental data and detailed protocols.

Ceramide Synthases (CerS): Acyl-CoA Chain Length Specificity

Ceramide synthases are a family of six enzymes (CerS1-6) that catalyze the N-acylation of sphinganine to form dihydroceramide, a precursor to ceramides. A defining characteristic of CerS isoforms is their distinct specificity for fatty acyl-CoAs of varying chain lengths.[1] Sphinganine analogs have been instrumental in elucidating these preferences.

Comparative Kinetics of Sphinganine and Analogs with CerS

Fluorescently labeled sphinganine analogs, such as NBD-sphinganine, have proven to be effective substrates for CerS, exhibiting similar enzyme affinity to the natural substrate. This allows for the development of convenient and sensitive non-radioactive assays.[2][3]

Substrate/AnalogCerS Isoform(s)Acyl-CoAKm (µM)Vmax (pmol/min/mg protein)Reference
SphinganineEndogenous (HEK293 cells)C16:0-CoA1.16 ± 0.36Not Reported[2]
NBD-SphinganineEndogenous (HEK293 cells)C16:0-CoA1.91 ± 0.84Not Reported[2]
SphinganineEndogenous (HEK293 cells)C24:1-CoA3.05 ± 0.81Not Reported[2]
NBD-SphinganineEndogenous (HEK293 cells)C24:1-CoA3.61 ± 1.86Not Reported[2]
SphinganineCerS2 (overexpressed)Not Specified4.8Not Reported[4]
SphinganineCerS3 (overexpressed)Not Specified1.7Not Reported[4]
SphinganineCerS4 (overexpressed)Not Specified~2Not Reported[4]

Table 1: Comparison of Kinetic Parameters for Sphinganine and NBD-Sphinganine with Ceramide Synthases.

The data indicates that the NBD moiety on sphinganine has a minimal effect on the binding affinity of the substrate to the enzyme.

FTY720 (Fingolimod): An Inhibitor with Complex Kinetics

FTY720, a sphinganine analog and an approved immunomodulatory drug, has been shown to inhibit CerS activity.[5][6] Interestingly, its inhibitory mechanism is not straightforward. Studies have revealed that FTY720 acts as an uncompetitive inhibitor with respect to sphinganine and a noncompetitive inhibitor towards acyl-CoA.[5][7] The efficacy of FTY720 inhibition is also dependent on the acyl-CoA chain length, suggesting that the acyl-CoA binding site influences the interaction of the sphinganine analog with the enzyme.[5][8]

CerS Isoform(s)Acyl-CoAFTY720 EC50 (µM)Reference
CerS1 (overexpressed)C18-CoALower than CerS5[5]
CerS5 (overexpressed)C16-CoAHigher than CerS1[5]
CerS4 (overexpressed)C18-CoA32[5]
CerS4 (overexpressed)C20-CoA65[5]

Table 2: Acyl-CoA Chain Length-Dependent Inhibition of Ceramide Synthases by FTY720.

Sphingosine Kinases (SphK): Isoform-Specific Interactions

Sphingosine kinases (SphK1 and SphK2) are crucial enzymes that phosphorylate sphingosine and its analogs, producing the signaling molecule sphingosine-1-phosphate (S1P). Sphinganine analogs have been pivotal in characterizing the substrate requirements and in the development of isoform-specific inhibitors for these kinases.

Sphinganine Analogs as Substrates and Inhibitors of SphK

Fluorescently labeled sphinganine analogs, such as NBD-sphingosine, are readily phosphorylated by both SphK1 and SphK2, making them valuable tools for high-throughput screening of inhibitors.[9][10] Other analogs, like FTY720, act as substrates for SphK2, while competitively inhibiting SphK1.[11][12]

AnalogEnzymeKinetic ParameterValueReference
NBD-SphingosineSphK1KmNot explicitly stated, but consistent with other methods[10]
NBD-SphingosineSphK2KmNot explicitly stated, but consistent with other methods[10]
FTY720SphK1Ki2 µM (competitive inhibitor)[11]
FTY720SphK2SubstratePhosphorylated efficiently[11][13]
SK1-ISphK1Ki10 µM (competitive inhibitor)[13][14]
DMS (N,N-dimethylsphingosine)SphK1 & SphK2IC50~5 µM[15]
DHS (D,L-threo-dihydrosphingosine)SphK1 & SphK2IC50~10 µM[15]

Table 3: Kinetic and Inhibitory Constants of Sphinganine Analogs for Sphingosine Kinases.

Sphinganine C4-Hydroxylase: Exploring Substrate Requirements

Sphinganine C4-hydroxylase is an enzyme responsible for the synthesis of phytosphingosine, a key component of sphingolipids in plants and yeast. This enzyme hydroxylates sphinganine at the C4 position. The use of sphinganine analogs to probe its substrate specificity is an area of active research.

Studies have shown that the enzyme from corn microsomes utilizes D-erythro-sphinganine and that N-octanoylsphinganine can also serve as a substrate for the reconstituted enzyme.[16][17]

SubstrateEnzyme SourceKm (µM)VmaxReference
D-erythro-sphinganineCorn Microsomes~60Not Reported[16]
N-octanoylsphinganineReconstituted Mouse Des23540 nmol/h/mg protein[17]
NADPHCorn Microsomes33Not Reported[16]
NADHCorn Microsomes58Not Reported[16]

Table 4: Kinetic Parameters of Sphinganine C4-Hydroxylase with Sphinganine and an Analog.

The lack of competition between ceramide and sphinganine suggests the presence of distinct hydroxylases for these two substrates.[16]

Experimental Protocols

In Vitro Ceramide Synthase Assay using NBD-Sphinganine

This protocol is adapted from studies utilizing NBD-sphinganine to measure CerS activity.[2]

Materials:

  • Cell or tissue homogenates expressing CerS

  • NBD-sphinganine (substrate)

  • Fatty acyl-CoA (e.g., C16:0-CoA, C18:0-CoA)

  • Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA

  • Stop Solution: Chloroform/Methanol (2:1, v/v)

  • TLC plate (silica gel 60)

  • TLC developing solvent: Chloroform/Methanol/Acetic Acid (90:9:1, v/v/v)

  • Fluorescence imager

Procedure:

  • Prepare cell or tissue homogenates and determine protein concentration.

  • In a microcentrifuge tube, combine the reaction buffer, a specified amount of homogenate protein (e.g., 25 µg), and the desired concentration of fatty acyl-CoA (e.g., 50 µM).

  • Initiate the reaction by adding NBD-sphinganine to a final concentration of, for example, 10 µM.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Spot the organic (lower) phase onto a TLC plate.

  • Develop the TLC plate in the developing solvent.

  • Visualize and quantify the fluorescent NBD-ceramide product using a fluorescence imager.

In Vitro Sphingosine Kinase Assay using NBD-Sphingosine

This protocol is based on a real-time fluorescence assay for SphK activity.[7][10]

Materials:

  • Recombinant SphK1 or SphK2, or cell lysates

  • NBD-sphingosine (substrate)

  • ATP

  • SphK1 Reaction Buffer: 30 mM Tris-HCl (pH 7.4), 0.05% Triton X-100, 150 mM NaCl, 10% glycerol, 1 mM Na₃VO₄, 10 mM NaF, 10 mM β-glycerophosphate

  • SphK2 Reaction Buffer: 30 mM Tris-HCl (pH 7.4), 0.05% Triton X-100, 200 mM KCl, 10% glycerol

  • MgCl₂

  • 384-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare master mixes of the appropriate reaction buffer containing the enzyme (SphK1 or SphK2) and NBD-sphingosine at the desired concentrations.

  • If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time.

  • Dispense the master mix into the wells of a 384-well plate.

  • Initiate the reaction by adding a solution of ATP and MgCl₂ (final concentrations, e.g., 1 mM ATP, 10 mM MgCl₂).

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Monitor the change in fluorescence over time at excitation and emission wavelengths suitable for NBD (e.g., Ex 550 nm / Em 583 nm).

  • Calculate the initial reaction rates from the fluorescence data.

Visualizations

Sphingolipid_Metabolism_and_Enzyme_Probes cluster_DeNovo De Novo Synthesis cluster_Enzymes Enzymes of Interest cluster_Analogs Sphinganine Analogs as Probes Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR CerS Ceramide Synthases (CerS1-6) Sphinganine->CerS SphK Sphingosine Kinases (SphK1, SphK2) Sphinganine->SphK SCDH Sphinganine C4-Hydroxylase Sphinganine->SCDH Dihydroceramide Dihydroceramide CerS->Dihydroceramide  + Acyl-CoA Sphinganine-1-P Sphinganine-1-P SphK->Sphinganine-1-P  + ATP Phytosphingosine Phytosphingosine SCDH->Phytosphingosine NBD_Sph NBD-Sphinganine NBD_Sph->CerS Substrate NBD_Sph->SphK Substrate FTY720 FTY720 FTY720->CerS Inhibitor FTY720->SphK Substrate/Inhibitor Other_Analogs Other Analogs Other_Analogs->CerS Other_Analogs->SphK Other_Analogs->SCDH

Caption: Probing Sphingolipid Enzymes with Sphinganine Analogs.

Experimental_Workflow_CerS start Start: Prepare Enzyme Source (Homogenate/Recombinant Protein) reagents Prepare Reaction Mix: - Buffer - Acyl-CoA - Sphinganine Analog (e.g., NBD-Sphinganine) start->reagents incubation Incubate at 37°C reagents->incubation stop_reaction Stop Reaction (e.g., add Chloroform/Methanol) incubation->stop_reaction separation Separate Substrate and Product (e.g., TLC or HPLC) stop_reaction->separation detection Detect and Quantify Product (e.g., Fluorescence Imaging) separation->detection analysis Data Analysis: - Determine Km, Vmax, IC50, etc. detection->analysis

Caption: General Workflow for a Ceramide Synthase Assay.

Logical_Relationship_Probes cluster_Analogs Sphinganine Analog Properties cluster_Enzyme_Interaction Enzyme Interaction cluster_Outcome Experimental Outcome Structural_Modification Structural Modification (e.g., fluorescent tag, altered chain) Analog_Type Analog Type (Substrate vs. Inhibitor) Structural_Modification->Analog_Type Binding_Affinity Binding Affinity (Km, Ki) Analog_Type->Binding_Affinity Catalytic_Activity Catalytic Activity (Vmax, kcat) Analog_Type->Catalytic_Activity Substrate_Specificity Determine Substrate Specificity Binding_Affinity->Substrate_Specificity Inhibitor_Potency Assess Inhibitor Potency and Selectivity Binding_Affinity->Inhibitor_Potency Catalytic_Activity->Substrate_Specificity Enzyme_Mechanism Elucidate Enzyme Mechanism Substrate_Specificity->Enzyme_Mechanism Inhibitor_Potency->Enzyme_Mechanism

Caption: Logic of Using Analogs to Probe Enzyme Specificity.

References

Comparative lipidomics of cells treated with sphinganine versus other sphingolipid precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the lipidomic changes induced by treating cells with sphinganine versus other key sphingolipid precursors, such as sphingosine and ceramide. Understanding these differential effects is crucial for elucidating the nuanced roles of sphingolipids in cellular signaling, disease pathogenesis, and as potential therapeutic targets. This document summarizes quantitative data from lipidomic analyses, details relevant experimental protocols, and visualizes key metabolic and signaling pathways.

Introduction to Sphingolipid Metabolism

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. The two primary precursors in mammalian sphingolipid metabolism are sphinganine and sphingosine. Sphinganine is the initial product of the de novo synthesis pathway, which is then typically desaturated to form sphingosine. Both sphinganine and sphingosine can be acylated to form dihydroceramides and ceramides, respectively. These ceramides serve as central hubs for the synthesis of more complex sphingolipids like sphingomyelin and glycosphingolipids. Alternatively, sphingosine can be phosphorylated to the potent signaling molecule sphingosine-1-phosphate (S1P). The "salvage pathway" allows for the recycling of sphingosine from the breakdown of complex sphingolipids back into the metabolic pool.[1][2][3]

Comparative Lipidomic Profiles

While direct, head-to-head quantitative lipidomic studies comparing the global effects of exogenous sphinganine versus sphingosine treatment are not extensively available in publicly accessible literature, we can infer the expected changes based on their positions in the metabolic pathways. Treatment of cells with these precursors will lead to distinct shifts in the cellular lipidome.

Expected Lipidomic Changes Upon Precursor Treatment:

Lipid ClassExpected Change with Sphinganine TreatmentExpected Change with Sphingosine TreatmentExpected Change with Ceramide Treatment
Sphinganine Significant IncreaseMinimal ChangeMinimal Change
Dihydroceramides Significant IncreaseMinimal ChangeMinimal Change
Dihydrosphingomyelin IncreaseMinimal ChangeMinimal Change
Sphingosine Potential Increase (if desaturated)Significant IncreaseIncrease (via salvage pathway)
Ceramides Potential Increase (if desaturated and acylated)Significant IncreaseSignificant Increase
Sphingomyelin Potential IncreaseSignificant IncreaseSignificant Increase
Glycosphingolipids Potential IncreaseSignificant IncreaseSignificant Increase
Sphingosine-1-Phosphate Minimal to no direct increaseSignificant IncreaseIncrease (via salvage pathway)

This table is a representation of expected outcomes based on established metabolic pathways. Actual quantitative changes will vary depending on cell type, experimental conditions, and the activity of metabolic enzymes.

Experimental Protocols

Precise and reproducible experimental protocols are essential for comparative lipidomic studies. Below are detailed methodologies for cell treatment, lipid extraction, and analysis.

Cell Culture and Treatment with Sphingolipid Precursors
  • Cell Seeding: Plate cells (e.g., HeLa, HCT116, or other relevant cell lines) in 6-well plates at a density that allows for approximately 80% confluency at the time of harvest.[4]

  • Preparation of Sphingolipid Solutions:

    • Prepare stock solutions of sphinganine, sphingosine, and C16-ceramide (or other desired ceramide species) in ethanol or a suitable solvent.

    • For cell treatment, complex the sphingolipids with bovine serum albumin (BSA) to enhance solubility and delivery to cells. A common method is to dry down the lipid from an organic solvent and then resuspend it in a serum-free medium containing fatty acid-free BSA.

  • Cell Treatment:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with the sphingolipid-BSA complex in a serum-free or low-serum medium for a specified period (e.g., 2, 6, 12, or 24 hours). The final concentration of the sphingolipid should be optimized for the specific cell line and experimental goals (typically in the range of 1-20 µM).

    • Include a vehicle control (medium with BSA but without the sphingolipid).

  • Cell Harvesting:

    • After the incubation period, wash the cells twice with ice-cold PBS.

    • Scrape the cells into a solvent suitable for lipid extraction.

Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is widely used for the extraction of a broad range of lipids, including sphingolipids.[5]

  • Homogenization: To the cell pellet, add a mixture of chloroform:methanol (1:2, v/v). Vortex thoroughly to ensure complete cell lysis and protein denaturation.

  • Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v). Vortex and centrifuge to separate the phases.

  • Lipid Collection: The lower organic phase contains the lipids. Carefully collect this phase into a new tube.

  • Drying and Storage: Evaporate the solvent under a stream of nitrogen. The dried lipid extract can be stored at -80°C until analysis.

Lipidomic Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of a wide range of lipid species.[6][7][8]

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 1:1, v/v).

  • Chromatographic Separation: Use a reverse-phase C18 column to separate the different lipid classes and species. A gradient elution with solvents such as water, acetonitrile, and isopropanol containing modifiers like formic acid and ammonium formate is typically employed.

  • Mass Spectrometry:

    • Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted quantification.

    • For each lipid species, specific precursor-product ion transitions are monitored. For example, for sphingosine, the transition m/z 300.3 → 282.3 is often used.

  • Quantification: Include internal standards (e.g., C17-sphingosine, C17-ceramide) in the initial extraction step to correct for variations in extraction efficiency and instrument response. Generate calibration curves with known amounts of lipid standards to determine the absolute concentration of each lipid species.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and signaling pathways affected by sphinganine and other sphingolipid precursors.

Sphingolipid Metabolism Overview

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_PalmitoylCoA->Sphinganine De Novo Synthesis Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Sphingosine Sphingosine Sphinganine->Sphingosine Desaturase Dihydrosphingomyelin Dihydrosphingomyelin Dihydroceramide->Dihydrosphingomyelin Ceramide Ceramide Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glycosphingolipids Glycosphingolipids Ceramide->Glycosphingolipids Complex_SL_breakdown Complex Sphingolipid Breakdown Complex_SL_breakdown->Sphingosine Salvage Pathway

Overview of the major sphingolipid metabolic pathways.
Experimental Workflow for Comparative Lipidomics

Experimental_Workflow Cell_Culture Cell Culture Treatment Treatment with Sphingolipid Precursors (Sphinganine, Sphingosine, Ceramide) Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Lipid_Extraction Lipid Extraction (Bligh-Dyer) Harvesting->Lipid_Extraction LC_MS_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis Comparative_Profiling Comparative Lipidomic Profiling Data_Analysis->Comparative_Profiling

A typical workflow for comparative lipidomic analysis.
Differential Signaling of Sphingosine and Ceramide in Apoptosis

Apoptosis_Signaling Sphingosine Sphingosine PKC Protein Kinase C (PKC) Sphingosine->PKC Inhibits Ceramide Ceramide PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A Activates JNK JNK (Pro-apoptotic) Ceramide->JNK Activates Akt Akt/PKB (Pro-survival) PKC->Akt Activates PP2A->Akt Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits JNK->Apoptosis Promotes

Differential effects of sphingosine and ceramide on key apoptosis regulators.

Conclusion

The choice of sphingolipid precursor for cellular treatment profoundly impacts the resulting lipidomic landscape and downstream signaling events. While sphinganine primarily fuels the de novo synthesis of dihydro-species, sphingosine and ceramide directly feed into the main pathways leading to complex sphingolipids and bioactive molecules like S1P. The provided protocols and diagrams offer a framework for researchers to design and interpret experiments aimed at dissecting the specific roles of these crucial lipid molecules. Further direct comparative lipidomic studies will be invaluable in providing a more detailed quantitative understanding of these processes.

References

Validating the On-Target Effects of DL-erythro-Dihydrosphingosine Using Genetic Knockouts: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DL-erythro-Dihydrosphingosine (also known as Safingol) with genetic knockout models for validating its on-target effects. Safingol is a synthetic derivative of sphingosine that acts as a competitive inhibitor of Protein Kinase C (PKC) and Sphingosine Kinase 1 (SPHK1), key enzymes implicated in cell proliferation, survival, and tumorigenesis.[1][2][3][4][5] This guide will delve into the experimental data supporting its mechanism of action and provide detailed protocols for researchers to validate these effects in their own studies.

On-Target Effects of Safingol: A Data-Driven Overview

Safingol's primary mechanism of action involves the inhibition of PKC and SPHK1, leading to downstream effects on cell signaling pathways that regulate cell fate.[1][6] Its efficacy has been demonstrated in various cancer cell lines, where it induces apoptosis and autophagy.[1][7][8]

Comparative Efficacy of Safingol in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Observed Effect(s)Reference(s)
MDA-MB-231Breast Cancer3.4Reduced cell viability, Invasion inhibition[7]
JIMT-1Breast Cancer1.8Reduced cell viability[7]
MCF-7Breast Cancer9.5Reduced cell viability[7]
SKOV-3Ovarian Cancer0.73Reduced cell viability, Invasion inhibition[7]
HCT-116Colon CancerNot specifiedInduction of autophagy[1][6]
Adrenocortical Carcinoma (ACC) cell lines (H295R, JIL-2266, MUC-1, TVBF-7)Adrenocortical Carcinoma3-8 (viability reduction)Reduced cell viability, Decreased proliferation, Increased apoptosis[8]

Validating On-Target Effects: Safingol vs. Genetic Knockouts

The most definitive way to validate that the effects of a drug are due to its interaction with a specific target is to compare its activity in wild-type cells versus cells where the target gene has been knocked out.[9][10][11][12]

Protein Kinase C (PKC) Inhibition

Safingol competitively binds to the phorbol-binding domain of PKC, inhibiting its activity.[2][3] Studies have shown that Safingol inhibits multiple PKC isoforms, including PKCα, PKCβ-I, PKCδ, and PKCε.[1][6] To validate that the cellular effects of Safingol are mediated through PKC, one can compare the response to Safingol in wild-type cells versus PKC knockout cells. For instance, if Safingol's effect on cell proliferation is diminished in PKCα knockout cells, it strongly suggests that PKCα is a primary target.[13]

Sphingosine Kinase 1 (SPHK1) Inhibition

Safingol is also a putative inhibitor of SPHK1, an enzyme that produces the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[14][15] Inhibition of SPHK1 by Safingol leads to a decrease in S1P levels, which can contribute to its anti-cancer effects.[14][16] The on-target effect of Safingol on SPHK1 can be validated by comparing its efficacy in wild-type versus SPHK1 knockout mouse models or cell lines.[17][18][19][20][21] A lack of a significant effect of Safingol in SPHK1 knockout systems would confirm SPHK1 as a key target.

Experimental Workflows and Signaling Pathways

To visually represent the logical flow of experiments and the signaling pathways involved, the following diagrams are provided.

G cluster_0 Experimental Workflow: Validating Safingol's On-Target Effects A Treat Wild-Type Cells with Safingol C Assess Cellular Phenotypes (Viability, Apoptosis, etc.) A->C B Treat Target Knockout Cells (e.g., PKCα-/- or SPHK1-/-) with Safingol B->C D Compare Phenotypic Response C->D E Conclusion: On-Target Effect Validated if response is attenuated in knockout cells D->E

Caption: Workflow for validating Safingol's on-target effects.

G cluster_0 Safingol Signaling Pathway Safingol Safingol PKC PKC Safingol->PKC SPHK1 SPHK1 Safingol->SPHK1 Proliferation Cell Proliferation / Survival PKC->Proliferation Apoptosis Apoptosis / Autophagy PKC->Apoptosis S1P S1P SPHK1->S1P S1P->Proliferation S1P->Apoptosis

References

Differentiating the Signaling Pathways Activated by Sphinganine and Ceramide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Among the most studied bioactive sphingolipids are ceramide and its precursor, sphinganine. While structurally similar, these two molecules elicit distinct and often opposing downstream signaling events. This guide provides a comprehensive comparison of the signaling pathways activated by sphinganine and ceramide, supported by experimental data and detailed protocols to aid researchers in dissecting their unique cellular functions.

Divergent Roles in Cellular Signaling

Ceramide is widely acknowledged as a pro-apoptotic and anti-proliferative second messenger.[1][2][3][4] Its accumulation is a hallmark of cellular stress responses induced by various stimuli, including chemotherapy, radiation, and inflammatory cytokines.[3][5] In contrast, the role of sphinganine is more complex. While it can also induce apoptosis, its signaling effects can differ significantly from those of ceramide, and it is a potent inhibitor of Protein Kinase C (PKC).[3][6] The balance between these and other related sphingolipids, often referred to as the "sphingolipid rheostat," is crucial in determining cell fate.[4]

Comparative Analysis of Downstream Signaling

To illustrate the distinct signaling cascades initiated by sphinganine and ceramide, the following tables summarize quantitative data from various experimental studies. It is important to note that the specific fold changes and concentrations can vary depending on the cell type and experimental conditions.

Table 1: Activation of Key Signaling Proteins

Target ProteinActivatorCell TypeConcentrationFold Activation (approx.)Reference
Protein Phosphatase 2A (PP2A)C2-CeramideT9 Glioma Cells20 µM1.8 - 5.5[7]
c-Jun N-terminal Kinase (JNK)CeramideZebrafish CellsHeat Shock~4[5]
3-Phosphoinositide-dependent kinase 1 (PDK1)SphingosineCOS-7 CellsN/A25[8]
Protein Kinase A (PKA) Type IISphingosineIn vitro10-20 µMN/A (Peak Activity)[9][10]

Table 2: Induction of Apoptosis

EffectorTreatmentCell TypeObservationReference
Apoptotic Nuclei (TUNEL Assay)Sphingosine/SphinganineHCT-116Induction of apoptosisN/A
Apoptotic Nuclei (TUNEL Assay)C2-CeramideHCT-116Induction of apoptosisN/A
JNK Activation and ApoptosisCeramideMultipleStrong JNK activation, apoptosis[11]
ERK Inhibition and ApoptosisSphingosineU937Strong ERK inhibition, apoptosis[11]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of sphinganine and ceramide.

Sphinganine_Signaling Sphinganine Sphinganine PKC Protein Kinase C (PKC) Sphinganine->PKC Inhibits PKA_II Protein Kinase A Type II (PKA-II) Sphinganine->PKA_II Activates PDK1 3-Phosphoinositide- dependent Kinase 1 (PDK1) Sphinganine->PDK1 Activates Downstream_PKC Inhibition of PKC-mediated Events PKC->Downstream_PKC PKA_Substrates Phosphorylation of PKA Substrates PKA_II->PKA_Substrates PDK1_Substrates Phosphorylation of PDK1 Substrates PDK1->PDK1_Substrates

Sphinganine Signaling Pathway

Ceramide_Signaling Ceramide Ceramide PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A Activates JNK c-Jun N-terminal Kinase (JNK) Ceramide->JNK Activates PKC_zeta Protein Kinase C ζ (PKCζ) Ceramide->PKC_zeta Activates Akt Akt (Protein Kinase B) PP2A->Akt Dephosphorylates (Inhibits) cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis PKC_zeta->Apoptosis Akt->Apoptosis Inhibits cJun->Apoptosis

Ceramide Signaling Pathway

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to differentiate sphinganine and ceramide signaling.

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted from commercially available kits and published methods to assess the inhibitory effect of sphinganine on PKC activity.

Materials:

  • Purified active PKC enzyme

  • PKC substrate peptide (e.g., myelin basic protein)

  • PKC lipid activator (e.g., phosphatidylserine and diacylglycerol)

  • Sphinganine and Ceramide (as experimental compounds)

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Kinase Assay Buffer, PKC lipid activator, and the PKC substrate peptide.

  • Add varying concentrations of sphinganine or ceramide to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding purified PKC enzyme and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three to four times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of PKC inhibition relative to the vehicle control.

Protocol 2: JNK Activity Assay

This protocol describes a non-radioactive method for measuring JNK activity in cell lysates following treatment with ceramide, adapted from commercially available kits.[12][13][14]

Materials:

  • Cell culture reagents

  • Ceramide (cell-permeable, e.g., C2 or C6-ceramide)

  • Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, protease and phosphatase inhibitors)

  • Anti-JNK antibody

  • Protein A/G agarose beads

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • GST-c-Jun (1-79) fusion protein (as substrate)

  • ATP

  • SDS-PAGE reagents and Western blotting equipment

  • Anti-phospho-c-Jun (Ser63 or Ser73) antibody

  • Anti-JNK antibody (for loading control)

Procedure:

  • Treat cells with the desired concentration of ceramide for the appropriate time. Include a vehicle-treated control.

  • Lyse the cells in ice-cold Cell Lysis Buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Incubate the cell lysates with an anti-JNK antibody to immunoprecipitate JNK.

  • Add Protein A/G agarose beads to pull down the JNK-antibody complex.

  • Wash the immunoprecipitates several times with Cell Lysis Buffer and then with Kinase Assay Buffer.

  • Resuspend the beads in Kinase Assay Buffer containing GST-c-Jun substrate and ATP.

  • Incubate the kinase reaction at 30°C for 30 minutes.

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analyze the samples by SDS-PAGE and Western blotting using an anti-phospho-c-Jun antibody to detect JNK activity.

  • Normalize the results to the total amount of immunoprecipitated JNK, as determined by blotting with an anti-JNK antibody.

Protocol 3: TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.[15][16][17][18]

Materials:

  • Cells treated with sphinganine or ceramide

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat cells with sphinganine or ceramide for the desired time. Include positive (e.g., DNase I treated) and negative controls.

  • Harvest the cells and wash with PBS.

  • Fix the cells with fixation solution.

  • Permeabilize the cells to allow entry of the TUNEL reagents.

  • Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions. This allows TdT to label the 3'-OH ends of fragmented DNA.

  • Wash the cells to remove unincorporated labeled nucleotides.

  • Counterstain the nuclei with DAPI.

  • Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.

Conclusion

The distinct signaling pathways activated by sphinganine and ceramide underscore the complexity of sphingolipid-mediated cellular regulation. While ceramide predominantly signals through pro-apoptotic pathways involving PP2A and JNK, sphinganine exhibits a more nuanced role, including the potent inhibition of PKC and activation of other kinases like PKA and PDK1. A thorough understanding of these differential signaling networks is paramount for researchers in basic science and for professionals in drug development aiming to modulate these pathways for therapeutic benefit. The experimental protocols provided herein offer a starting point for the precise characterization of these critical signaling molecules.

References

A Head-to-Head Comparison of Synthetic Routes for DL-erythro-Dihydrosphingosine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent synthetic routes for the production of DL-erythro-dihydrosphingosine (also known as sphinganine), a crucial intermediate in sphingolipid metabolism and a key component in cellular signaling. This document outlines two major synthetic strategies, starting from L-serine and Garner's aldehyde, respectively. The comparison includes a quantitative data summary, detailed experimental protocols, and visualizations of the synthetic workflows and the relevant biological signaling pathway.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative metrics for two primary synthetic routes to this compound, offering a clear comparison of their efficiency and complexity.

MetricSynthesis from L-serineSynthesis from Garner's Aldehyde
Starting Material N-tert-butyloxycarbonyl-L-serine methyl ester(S)-Garner's aldehyde
Key Steps Epoxidation, Grignard reaction, deprotectionGrignard or organozinc addition, deprotection
Number of Steps ~4-6~3-5
Overall Yield Reported up to 68%[1]Estimated ~50-60% (variable based on specific addition reaction)
Stereocontrol High, derived from chiral pool (L-serine)High, derived from chiral pool (L-serine for Garner's aldehyde synthesis)
Advantages High overall yield, good stereocontrolModular, allows for variation in the lipid tail
Disadvantages May require specific reagents for stereoselective reductionSynthesis of Garner's aldehyde can be multi-step with potential for epimerization[2][3]

Experimental Protocols

I. Synthesis of D-erythro-Dihydrosphingosine from L-Serine

This route leverages the inherent chirality of L-serine to establish the desired stereochemistry of the final product. A representative multi-step synthesis is detailed below.[1]

Step 1: Synthesis of protected L-serinal derivative N-tert-butyloxycarbonyl-L-serine methyl ester is reduced to the corresponding aldehyde. This step is critical and must be performed under carefully controlled conditions to avoid over-reduction to the alcohol.

Step 2: Stereoselective preparation of an α-amino epoxide The protected L-serinal derivative is treated with dimethylsulfoxonium methylide to form an α-amino epoxide with an anti-configuration, which corresponds to the (2S, 3R) stereochemistry required for D-erythro-dihydrosphingosine.

Step 3: Grignard reaction for alkyl chain introduction The epoxide is opened by a Grignard reagent, such as pentadecylmagnesium bromide, to introduce the C15 alkyl chain. This reaction proceeds with high regioselectivity at the terminal carbon of the epoxide.

Step 4: Deprotection The protecting groups (e.g., Boc group) are removed under acidic conditions to yield the final product, D-erythro-dihydrosphingosine.

Purification: The final product is typically purified by column chromatography on silica gel.

II. Synthesis of D-erythro-Dihydrosphingosine from Garner's Aldehyde

This approach utilizes the versatile chiral building block, Garner's aldehyde, which is also derived from L-serine.

Step 1: Synthesis of (S)-Garner's Aldehyde (S)-Garner's aldehyde (1,1-dimethylethyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate) can be synthesized from L-serine in a multi-step process involving protection of the amine and hydroxyl groups, followed by oxidation of the primary alcohol to the aldehyde. Overall yields for the synthesis of Garner's aldehyde are reported to be in the range of 66-71%.[3]

Step 2: Nucleophilic addition of the alkyl chain A C15 alkyl chain is introduced by the addition of an organometallic reagent to Garner's aldehyde. Common reagents include Grignard reagents (e.g., pentadecylmagnesium bromide) or organozinc reagents. The stereoselectivity of this addition is crucial and can be influenced by the choice of reagent and reaction conditions to favor the desired erythro isomer.[2][3]

Step 3: Deprotection The protecting groups (Boc and acetonide) are removed, typically under acidic conditions, to afford this compound.

Purification: Purification is generally achieved through column chromatography.

Mandatory Visualization

Synthetic Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes described.

G cluster_0 Synthesis from L-Serine L-Serine Derivative L-Serine Derivative Protected L-Serinal Protected L-Serinal L-Serine Derivative->Protected L-Serinal alpha-Amino Epoxide alpha-Amino Epoxide Protected L-Serinal->alpha-Amino Epoxide Protected Dihydrosphingosine Protected Dihydrosphingosine alpha-Amino Epoxide->Protected Dihydrosphingosine This compound This compound Protected Dihydrosphingosine->this compound

Synthetic route starting from an L-serine derivative.

G cluster_1 Synthesis from Garner's Aldehyde Garner's Aldehyde Garner's Aldehyde Addition Product Addition Product Garner's Aldehyde->Addition Product This compound This compound Addition Product->this compound

Synthetic route starting from Garner's aldehyde.
De Novo Sphingolipid Biosynthesis Pathway

This compound is a central intermediate in the de novo biosynthesis of sphingolipids. This pathway is crucial for the production of essential cellular components and signaling molecules.

G Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine + Palmitoyl-CoA->3-Ketodihydrosphingosine SPT This compound This compound 3-Ketodihydrosphingosine->this compound 3-KDS Reductase Dihydroceramide Dihydroceramide This compound->Dihydroceramide Ceramide Synthase Dihydrosphingosine-1-Phosphate Dihydrosphingosine-1-Phosphate This compound->Dihydrosphingosine-1-Phosphate Sphingosine Kinase Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate Sphingosine Kinase

De novo sphingolipid biosynthesis pathway.

This guide provides a foundational comparison to aid researchers in selecting the most appropriate synthetic route for their specific needs, considering factors such as yield, number of steps, and available starting materials. The provided experimental outlines serve as a starting point for laboratory implementation.

References

Evaluating the Isoform-Specific Inhibition of Protein Kinase C by Sphinganine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the isoform-specific inhibition of Protein Kinase C (PKC) by sphinganine and its analogs. Through a detailed comparison with other known PKC inhibitors, supported by experimental data and protocols, this document serves as a valuable resource for researchers investigating PKC signaling and those involved in the development of novel therapeutic agents targeting specific PKC isoforms.

Introduction to PKC Inhibition by Sphingolipids

Protein Kinase C (PKC) represents a family of serine/threonine kinases that play pivotal roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and cellular migration. The PKC family is divided into three main subfamilies based on their activation requirements: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). The diverse and sometimes opposing functions of these isoforms underscore the critical need for isoform-specific inhibitors for both research and therapeutic purposes.

Sphingolipids, a class of lipids central to cell membrane structure and signaling, have emerged as endogenous regulators of PKC activity. Sphinganine (dihydrosphingosine), a precursor in the de novo synthesis of sphingolipids, along with its analogs such as sphingosine and N,N-dimethylsphingosine, have been identified as inhibitors of PKC.[1][2] These molecules are thought to exert their inhibitory effects by interacting with the regulatory domain of PKC, thereby preventing its activation.[1] Understanding the isoform-specific inhibitory profiles of these sphingolipids is crucial for elucidating their physiological roles and exploring their therapeutic potential.

Comparative Analysis of PKC Inhibitors

The following tables provide a comparative summary of the inhibitory potency (IC50 values) of sphinganine, its analogs, and other well-characterized PKC inhibitors against various PKC isoforms. This data has been compiled from multiple studies to offer a broad perspective on their relative selectivities.

Table 1: Inhibition of PKC Isoforms by Sphinganine and Analogs

InhibitorPKCα (nM)PKCβI (nM)PKCβII (nM)PKCγ (nM)PKCδ (nM)PKCε (nM)PKCζ (nM)Reference
Sphinganine (Safingol)37,500------[3]
Sphingosine300,000 (total VSM PKC)------[2]
N,N-Dimethylsphingosine-------IC50 of 12-15 µM for inhibition of VSMC proliferation and ERK-1/2 activation (PKC-independent)[4][5]

Table 2: Inhibition of PKC Isoforms by Alternative Inhibitors

InhibitorPKCα (nM)PKCβI (nM)PKCβII (nM)PKCγ (nM)PKCδ (nM)PKCε (nM)PKCζ (nM)PKCη (nM)Reference
Staurosporine2--5207310864[1]
Enzastaurin (LY317615)396683-110--[1]
Ruboxistaurin (LY333531)-4.75.9-----[1]
Balanol-4-94-94-94-94-91504-9[1]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions within the PKC signaling cascade and the experimental approach to determining inhibitor specificity, the following diagrams are provided in the DOT language for Graphviz.

PKC Signaling Pathway

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on cPKC Conventional PKC (α, β, γ) DAG->cPKC Activates nPKC Novel PKC (δ, ε, η, θ) DAG->nPKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->cPKC Activates Substrate Substrate Proteins cPKC->Substrate Phosphorylates nPKC->Substrate Phosphorylates aPKC Atypical PKC (ζ, ι/λ) aPKC->Substrate Phosphorylates (DAG/Ca²⁺ independent) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Sphinganine Sphinganine Sphinganine->cPKC Inhibits Sphinganine->nPKC Inhibits

Caption: PKC signaling pathway activation and inhibition by sphinganine.

Experimental Workflow for Determining PKC Isoform-Specific Inhibition

Experimental_Workflow start Start recombinant Obtain Recombinant PKC Isoforms (α, β, γ, δ, ε, ζ, η, θ) start->recombinant inhibitor_prep Prepare Serial Dilutions of Sphinganine start->inhibitor_prep assay_setup Set up in vitro Kinase Assay recombinant->assay_setup add_inhibitor Add Sphinganine Dilutions inhibitor_prep->add_inhibitor incubation Incubate with PKC Isoform, Substrate, ATP, and Activators assay_setup->incubation incubation->add_inhibitor measure Measure Kinase Activity (e.g., Phosphorylation of Substrate) add_inhibitor->measure data_analysis Data Analysis measure->data_analysis ic50 Determine IC50 Values for each Isoform data_analysis->ic50 comparison Compare IC50 Values to Determine Isoform Specificity ic50->comparison end End comparison->end

Caption: Workflow for assessing PKC isoform-specific inhibition.

Experimental Protocols

In Vitro PKC Isoform-Specific Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of sphinganine for various PKC isoforms.

Materials:

  • Recombinant human PKC isoforms (α, βI, βII, γ, δ, ε, ζ, η, θ)

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • Sphinganine

  • PKC activators (e.g., phosphatidylserine, diacylglycerol, calcium chloride for cPKCs; phosphatidylserine and diacylglycerol for nPKCs)

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., phosphoric acid)

  • Phosphocellulose paper

  • Scintillation counter

  • Multi-well plates

Procedure:

  • Prepare Reagents:

    • Reconstitute recombinant PKC isoforms according to the manufacturer's instructions.

    • Prepare a stock solution of sphinganine in an appropriate solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.

    • Prepare a master mix of the kinase reaction buffer containing the PKC substrate, activators (at optimal concentrations for each isoform), and ATP (including a tracer amount of [γ-³²P]ATP).

  • Kinase Reaction:

    • In a multi-well plate, add a fixed amount of each PKC isoform to separate wells.

    • Add the various dilutions of sphinganine to the wells. Include a control with no inhibitor.

    • Initiate the kinase reaction by adding the master mix to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Measuring Activity:

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each sphinganine concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the sphinganine concentration.

    • Determine the IC50 value for each PKC isoform by fitting the data to a dose-response curve.

Conclusion

This guide provides a framework for evaluating the isoform-specific inhibition of PKC by sphinganine. The available data, while limited, suggests that sphinganine and its analogs are inhibitors of PKC. However, a comprehensive, quantitative analysis across all major PKC isoforms is necessary to fully elucidate their specificity and potential as pharmacological tools or therapeutic leads. The provided experimental protocol offers a standardized method for generating this critical data. Further research in this area will be instrumental in understanding the intricate roles of sphingolipids in cellular signaling and in the development of next-generation, isoform-selective PKC modulators.

References

A Researcher's Guide to Validating Anti-Sphinganine Antibody Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in sphingolipid metabolism, a highly specific antibody against sphinganine is a critical tool for elucidating its role in cellular processes and disease. This guide provides a comprehensive framework for validating the specificity of anti-sphinganine antibodies, ensuring reliable and reproducible experimental outcomes. We will compare hypothetical performance data of a novel anti-sphinganine antibody, "Antibody X," against potential cross-reactive lipids using a suite of validation assays.

The Sphingolipid Metabolism Pathway and the Importance of Specificity

Sphinganine is a key intermediate in the de novo synthesis of sphingolipids, a class of lipids involved in signal transduction, cell-cell recognition, and membrane structure. Given the structural similarity between sphinganine, sphingosine, and other related lipids, antibody cross-reactivity is a significant concern. The following diagram illustrates the central position of sphinganine in this pathway.

cluster_0 De Novo Sphingolipid Synthesis cluster_1 Sphingolipid Recycling and Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-ketosphinganine 3-ketosphinganine Serine + Palmitoyl-CoA->3-ketosphinganine SPT Sphinganine Sphinganine 3-ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase S1P S1P Sphingosine->S1P SK1/2 Signaling Signaling S1P->Signaling cluster_workflow Competitive ELISA Workflow A Coat plate with Sphinganine-carrier conjugate B Block non-specific sites A->B C Pre-incubate Antibody X with free lipids B->C D Add mixture to plate C->D E Add secondary HRP-antibody D->E F Add TMB substrate and measure absorbance E->F cluster_workflow Lipid Blot Workflow A Spot lipids onto nitrocellulose membrane B Block membrane A->B C Incubate with Antibody X B->C D Incubate with secondary HRP-antibody C->D E Detect with chemiluminescence D->E

Safety Operating Guide

Personal protective equipment for handling DL-erythro-Dihydrosphingosine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety, handling, and disposal information for DL-erythro-Dihydrosphingosine (also known as sphinganine). Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, proper laboratory hygiene and safety practices are mandatory.[1] The following table summarizes the required personal protective equipment and safety protocols.

Equipment/ProcedureSpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]To protect eyes from potential splashes or contact with the solid compound.
Skin Protection Impervious clothing and appropriate protective gloves.[1][2]To prevent skin exposure. Gloves should be inspected before use and disposed of properly after handling.[2]
Respiratory Protection Not required under normal use conditions.[1] A dust mask is recommended when handling large quantities.[2]The compound is a solid with low vapor pressure.[1] A dust mask minimizes inhalation of airborne particles.
Ventilation Handle in a well-ventilated area or under an exhaust hood.[2][3]To minimize inhalation of any dust.
Hygiene Measures Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.Standard good laboratory practice to prevent ingestion.

Operational Plans: Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Prevent the formation of dust and aerosols.[2][3]

  • Use personal protective equipment as required.

  • Ensure adequate ventilation.

Storage:

  • Store in a freezer.[1]

  • Keep the container tightly closed in a dry and well-ventilated place.[2]

  • Incompatible materials to avoid are strong oxidizing agents.[1]

Disposal Plan

  • Spill Cleanup: For minor spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][2] It is recommended to dampen the material with water to prevent dusting before sweeping.

  • Waste Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This material should not be released into the environment.[2]

De Novo Sphingolipid Biosynthesis Pathway

This compound (Sphinganine) is a key intermediate in the de novo synthesis of sphingolipids. This pathway begins with the condensation of serine and palmitoyl-CoA and leads to the formation of ceramides and other complex sphingolipids that are crucial for cellular structure and signaling.

Sphingolipid_Biosynthesis Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Dihydrosphingosine Dihydrosphingosine (Sphinganine) KSR->Dihydrosphingosine CerS Ceramide Synthase (CerS) Dihydrosphingosine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES Dihydroceramide Desaturase Dihydroceramide->DES Ceramide Ceramide DES->Ceramide ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids SPT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Lysate Prepare Cell/Tissue Lysate AddLysate Add Lysate to Reaction Mixture Lysate->AddLysate ReactionMix Prepare Reaction Mixture (Buffer, DTT, EDTA, PLP) ReactionMix->AddLysate AddSubstrates Add Palmitoyl-CoA & L-[¹⁴C]serine AddLysate->AddSubstrates Incubate Incubate at 37°C AddSubstrates->Incubate StopReaction Stop Reaction with Alkaline Methanol Incubate->StopReaction LipidExtraction Extract Lipids StopReaction->LipidExtraction Scintillation Scintillation Counting LipidExtraction->Scintillation Calculate Calculate SPT Activity Scintillation->Calculate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-erythro-Dihydrosphingosine
Reactant of Route 2
DL-erythro-Dihydrosphingosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.